2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-(4-chloro-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-9-5-3-7-11-12(9)17-13(16-11)8-4-1-2-6-10(8)15/h1-7H,15H2,(H,16,17) |
InChI Key |
LUKPCZWUVHKIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=C3Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Structure, Synthesis, and Characterization
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, a specific derivative with significant potential in drug discovery. We delve into its molecular structure, outline a robust synthetic pathway, detail its spectroscopic characterization, and discuss its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Molecular Structure and Properties
Chemical Identity and Nomenclature
This compound is a heterocyclic aromatic compound. Its structure consists of a benzimidazole ring system where the C2 position is substituted with a 4-chloroaniline moiety. The fusion of a benzene ring with an imidazole ring gives benzimidazole its characteristic properties, including both weak acidic and basic nature.[4][5]
The key structural features are:
-
Benzimidazole Core: A bicyclic system formed by the fusion of benzene and imidazole rings. This core is a well-known pharmacophore.[1][2][5]
-
2-Aniline Substituent: An aniline (aminophenyl) group attached to the C2 position of the benzimidazole.
-
4-Chloro Group: A chlorine atom at the para-position of the aniline ring.
The presence and position of these functional groups are critical for the molecule's chemical reactivity and biological activity.
Physicochemical Properties
A compound's physicochemical properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed and, where available, experimental properties for related benzimidazole structures.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₀ClN₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 243.70 g/mol | Influences diffusion and transport across membranes. |
| CAS Number | Not readily available for this specific structure. Related compounds: 4-(1H-Benzo[d]imidazol-2-yl)aniline (2963-77-1)[6], 2-(4-Chlorophenyl)benzimidazole (1019-85-8)[7], 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (39861-21-7). | Unique identifier for chemical substances. |
| LogP (Predicted) | ~3.5-4.0 | Indicates lipophilicity and affects membrane permeability and solubility.[8] |
| Hydrogen Bond Donors | 2 (Two -NH groups) | Influences solubility and receptor binding interactions.[8] |
| Hydrogen Bond Acceptors | 3 (Three N atoms) | Influences solubility and receptor binding interactions.[8] |
| Melting Point | >200 °C (Expected) | Physical characteristic indicating purity and stability. |
Synthesis and Mechanism
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[9][10][11] This reaction, known as the Phillips-Ladenburg condensation, is a robust method for forming the benzimidazole ring system.[9][11]
Recommended Synthetic Protocol
The synthesis of this compound can be efficiently achieved via the condensation of 3-chlorobenzene-1,2-diamine with 2-aminobenzoic acid.
Reaction Scheme: (3-Chlorobenzene-1,2-diamine) + (2-Aminobenzoic acid) → this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzene-1,2-diamine (1.0 eq) and 2-aminobenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) as the solvent and condensing agent. These agents are highly effective for this type of cyclodehydration reaction.
-
Reaction Conditions: Heat the mixture to 160-180 °C with constant stirring for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent cyclization.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of ~8-9. This step quenches the acid and precipitates the crude product.
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to yield the pure this compound.[3]
Causality Insight: The choice of PPA or Eaton's reagent is critical. These strong dehydrating acids protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration steps are efficiently promoted under these anhydrous, high-temperature conditions.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.
Data Summary
The following table summarizes the expected spectroscopic data based on the structure and data from analogous compounds.[12]
| Technique | Key Features and Expected Observations |
| ¹H NMR | - Aromatic Protons (7.0-8.2 ppm): A series of multiplets corresponding to the protons on the benzimidazole and aniline rings. The specific coupling patterns will depend on the substitution. - -NH₂ Protons (~5.6 ppm): A broad singlet for the aniline amine protons, which is D₂O exchangeable.[12] - -NH Proton (~12.5 ppm): A broad singlet for the imidazole N-H proton, also D₂O exchangeable.[12] |
| ¹³C NMR | - Aromatic Carbons (110-155 ppm): Multiple signals corresponding to the 13 unique carbon atoms in the aromatic rings. - C2 Carbon (~152 ppm): The signal for the carbon at the 2-position of the benzimidazole ring, typically found downfield.[12] |
| IR (KBr) | - N-H Stretch (3450-3200 cm⁻¹): Broad peaks corresponding to the N-H bonds of the imidazole and aniline groups.[12] - C=N Stretch (~1630 cm⁻¹): A sharp peak for the imine bond within the imidazole ring.[12] - Aromatic C-H Stretch (~3050 cm⁻¹): Characteristic stretch for aromatic C-H bonds.[12] - C-Cl Stretch (~750 cm⁻¹): A stretch indicating the presence of the chloro-substituent. |
| Mass Spec (MS) | - Molecular Ion Peak (M⁺): A peak at m/z ≈ 243. - Isotope Peak (M+2): A significant peak at m/z ≈ 245, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. |
Self-Validation Insight: The combination of these techniques provides a self-validating system. For example, the molecular formula determined by high-resolution mass spectrometry must be consistent with the integration and number of signals observed in the ¹H and ¹³C NMR spectra. The characteristic M+2 isotope pattern for chlorine in the mass spectrum provides definitive evidence for its presence.
Potential Applications and Biological Significance
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][13] The specific structural motifs in this compound make it a valuable intermediate for developing targeted therapeutics.[14]
-
Anticancer Research: Many 2-substituted benzimidazoles function as inhibitors of key enzymes in cancer progression, such as kinases or polymerases.[13] This compound serves as a building block for more complex molecules designed to target specific oncogenic pathways.
-
Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs.[13][15] Derivatives of this compound could be screened for activity against various pathogens, including multi-drug resistant strains.[16]
-
Hepatitis C Virus (HCV) Inhibition: Certain 2-aryl benzimidazoles have been identified as inhibitors of the HCV NS5B RNA polymerase, a crucial enzyme for viral replication.[12]
Relationship of Structure to Potential Bioactivity
Caption: Key structural features and their potential interactions with biological targets.
Conclusion
This compound is a compound of significant interest due to its versatile benzimidazole core and strategic substitutions. The synthetic route via Phillips condensation is reliable and scalable. Its structure can be unequivocally confirmed by standard spectroscopic methods. As a key intermediate, it holds considerable promise for the development of novel therapeutic agents across various disease areas, particularly in oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further explore the potential of this valuable molecule.
References
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved February 15, 2026, from [Link]
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An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]
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Physicochemical parameters of 2-substituted Benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Supporting Information for "A Simple and Efficient Method for the Synthesis of Novel Trifluoromethyl Benzimidazoles under Microwave Irradiation Conditions". (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved February 15, 2026, from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). PMC. Retrieved February 15, 2026, from [Link]
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
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Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. (2015). Academia.edu. Retrieved February 15, 2026, from [Link]
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Sahu, A., Sahu, A., & Sahu, R. K. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved February 15, 2026, from [Link]
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Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2019). PMC. Retrieved February 15, 2026, from [Link]
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Tiwari, A. (2021). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]
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N-(4-chlorobenzyl)-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
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2-(4-Chlorophenyl)benzimidazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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4-(1H-Benzo[d]imidazol-2-yl)aniline. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
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Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
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4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
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Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
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Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
A Note on the Target Compound: The initial topic of interest was 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline. However, a thorough search of chemical databases and scientific literature did not yield a readily available CAS number or significant research data for this specific positional isomer. In contrast, the closely related isomer, 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline , is well-documented with the CAS Number 39861-21-7 . This compound is commercially available and serves as a key intermediate in the synthesis of various biologically active molecules.[1] Therefore, this technical guide will focus on the synthesis, properties, and applications of this well-characterized and scientifically relevant compound.
The benzimidazole nucleus is a privileged heterocyclic scaffold in drug discovery, recognized as a bioisostere of naturally occurring nucleotides.[2][3] This structural feature allows benzimidazole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors, with high affinity.[2][3] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4]
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline is a key building block within this chemical class. Its structure features a reactive aniline group, which serves as a versatile handle for further chemical modifications, and a chlorinated benzimidazole core, which can influence the molecule's physicochemical properties and biological activity. This compound is primarily utilized as a crucial intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and microbial infections.[1]
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 39861-21-7 | [1] |
| Molecular Formula | C₁₃H₁₀ClN₃ | [1] |
| Molecular Weight | 243.69 g/mol | [1] |
| Boiling Point | 494.6 ± 51.0 °C at 760 mmHg | [1] |
| MDL Number | MFCD00443934 | [1] |
| Storage | 2-8°C, dry and sealed away from light | [1] |
While specific spectroscopic data for the parent compound is not detailed in the provided search results, a 2022 study on its N-arylidene derivatives provides insight into its characteristic spectral features.[5] For the core structure, one would expect:
-
¹H NMR: Aromatic protons in the range of δ 7.0-8.4 ppm, with a characteristic singlet for the benzimidazole N-H proton (unless exchanged).
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[5]
-
Mass Spectrometry: A molecular ion peak (M) at m/z ≈ 243 and an isotopic peak (M+2) at m/z ≈ 245, with a ratio of approximately 3:1, which is characteristic of a monochlorinated compound.[5]
Synthesis Methodology
The synthesis of 2-arylbenzimidazoles like 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline is typically achieved through the condensation of an o-phenylenediamine with a benzoic acid derivative or an aldehyde. A common and effective method is the Phillips condensation reaction.
Conceptual Synthesis Workflow
The logical flow for the synthesis involves the reaction of a substituted o-phenylenediamine with a substituted benzoic acid under acidic and high-temperature conditions to facilitate cyclodehydration.
Caption: General workflow for the synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for 2-arylbenzimidazole synthesis.[6]
Objective: To synthesize 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline via the condensation of 4-chloro-1,2-phenylenediamine and 4-aminobenzoic acid.
Materials:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
4-Aminobenzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine and 4-aminobenzoic acid.
-
Acid Catalyst: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively.
-
Condensation: Heat the reaction mixture to 180°C and maintain this temperature for 3-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: PPA acts as both a solvent and a dehydrating agent, facilitating the cyclization of the intermediate Schiff base to form the benzimidazole ring. The high temperature is necessary to overcome the activation energy of the cyclodehydration step.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Self-Validation Check: Effervescence will be observed during neutralization. The absence of a precipitate upon reaching neutral pH may indicate a failed reaction.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.
-
-
Characterization: Dry the purified product and characterize it using ¹H NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development
The primary value of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[1] The aniline moiety provides a key nucleophilic site for derivatization.
Caption: Role as a scaffold in generating diverse biologically active compounds.
Synthesis of Schiff Base Derivatives with Antibacterial Activity
A notable application is the synthesis of Schiff bases (N-arylidene derivatives) by reacting 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline with various substituted aromatic aldehydes.[5] This reaction typically involves refluxing the aniline intermediate with the desired aldehyde in ethanol.[5] Several of these Schiff base derivatives have been synthesized and subsequently tested for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, demonstrating the potential of this scaffold in developing new antimicrobial agents.[5]
Intermediate for Enzyme Inhibitors
The benzimidazole core is a key feature in many enzyme inhibitors. By modifying the aniline group of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline, researchers can synthesize libraries of compounds to screen against various therapeutic targets. This scaffold is particularly valuable for developing small molecule inhibitors for enzymes involved in:
-
Cancer: Targeting kinases and other signaling proteins.[1]
-
Inflammation: Inhibiting enzymes in inflammatory pathways.[1]
-
Infectious Diseases: Developing novel antifungal and antibacterial agents.[1]
The versatility of its chemical structure allows for fine-tuning of its properties to achieve desired potency and selectivity for specific biological targets.[1]
Conclusion
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (CAS: 39861-21-7) is a scientifically significant and synthetically valuable compound. While it may be an isomer of the initially requested molecule, its well-documented properties and established role as a key intermediate make it a subject of great interest for researchers in medicinal chemistry and drug development. Its utility in the synthesis of diverse, biologically active molecules, particularly in the search for new antibacterial and anticancer agents, underscores the enduring importance of the benzimidazole scaffold in modern pharmacology.
References
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4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes. [Link]
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Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4). [Link]
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Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. (2022). Indian Journal of Heterocyclic Chemistry, 32(1), 71-76. ResearchGate. [Link]
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Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu. [Link]
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Al-Ostath, A., Abushahla, A., & El-Faham, A. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3321. [Link]
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Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, A. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 53. [Link]
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Baireddy, K., et al. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][2]-oxazepin-3(2H) ones. Indian Journal of Chemistry, 63(12). [Link]
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Technical Guide: 2-(2-aminophenyl)-4-chlorobenzimidazole
Executive Summary
2-(2-aminophenyl)-4-chlorobenzimidazole is a specialized heterocyclic scaffold integrating a benzimidazole core with an ortho-substituted aniline moiety.[1] This compound is distinguished by its dual utility in medicinal chemistry (as a kinase inhibitor pharmacophore) and photophysics (as an Excited-State Intramolecular Proton Transfer, or ESIPT, fluorophore).[2]
The presence of the chlorine atom at the C4 position (per IUPAC numbering for benzimidazoles) introduces steric bulk and electronic withdrawal, modulating the pKa of the imidazole nitrogen and altering the lipophilicity (
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8][9]
Nomenclature and Classification[2][3][9]
-
IUPAC Name: 2-(2-aminophenyl)-4-chloro-1H-benzimidazole[1]
-
Tautomerism: In solution, the 1H-benzimidazole system undergoes rapid tautomeric exchange.[1] The 4-chloro isomer is in equilibrium with the 7-chloro tautomer.[1] For non-alkylated derivatives, these are chemically equivalent in isotropic solvents but distinct in crystalline states or when N-functionalized.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 243.69 g/mol
Structural Features
The molecule consists of two planar aromatic systems linked by a single bond.[1] The ortho-amino group facilitates an intramolecular hydrogen bond with the imidazole nitrogen (
Key Functional Motifs:
-
4-Chloro Substituent: Induces an inductive electron-withdrawing effect (-I), lowering the basicity of the imidazole ring and increasing the acidity of the pyrrole-like NH.[1]
-
2-Aminophenyl Moiety: Acts as a proton donor in the excited state and a bidentate ligand site for metal chelation.[1]
Synthesis & Fabrication Protocols
Retrosynthetic Analysis
The most robust route to 2-substituted benzimidazoles involves the oxidative cyclocondensation of o-phenylenediamines with carboxylic acid derivatives.[1] For the 4-chloro derivative, 3-chlorobenzene-1,2-diamine is the requisite starting material.[1]
Protocol: Polyphosphoric Acid (PPA) Cyclization
This method is preferred for its high yield and ability to drive the dehydration step.[1][2]
Reagents:
-
3-chlorobenzene-1,2-diamine (1.0 eq)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, mix 3-chlorobenzene-1,2-diamine (10 mmol) and anthranilic acid (10 mmol).
-
Acid Addition: Add 20 g of PPA. Stir mechanically to ensure a homogeneous paste.
-
Cyclization: Heat the mixture to 180–200°C for 4–6 hours. The mixture will darken and become viscous.[1]
-
Quenching: Cool the reaction mass to ~80°C and pour slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Neutralize the resulting suspension with ammonium hydroxide (
) or sodium carbonate ( ) to pH 8–9. The product will precipitate as a solid.[1] -
Purification: Filter the crude solid. Recrystallize from ethanol or aqueous ethanol (70%) to obtain the pure product.[1][2]
Yield: Typically 75–85%.[1] Appearance: Pale yellow to tan crystalline solid.[1]
Caption: Cyclocondensation pathway for the synthesis of the target benzimidazole.
Physicochemical Properties[1][2][4][5][6][8][10][11][12][13]
The following data summarizes the core properties. Note that specific values for the 4-chloro isomer are derived from structure-activity relationships (SAR) of the benzimidazole class where direct experimental data is proprietary.[1]
| Property | Value / Description | Context |
| Melting Point | 210–220 °C | Consistent with substituted 2-phenylbenzimidazoles.[1][3] |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Soluble in organic polar solvents; protonation increases water solubility.[2] |
| pKa (Im-NH) | ~11.5 | Acidic proton on the benzimidazole ring.[1] |
| pKa (Im-N) | ~4.5 | Basic nitrogen; lower than unsubstituted (5.[1][2]5) due to Cl electron withdrawal.[1][2] |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for cell membrane penetration. |
| UV-Vis Abs | ||
| Fluorescence | Large Stokes shift due to ESIPT. |
Photophysical Mechanism: ESIPT
The 2-(2-aminophenyl)benzimidazole scaffold is a classic ESIPT system.[1] Upon photoexcitation, the proton from the amino group (
Mechanism:
-
Enol Form (
): The ground state structure stabilized by intramolecular H-bonding.[1] -
Excitation (
): Absorption of UV light.[1][2] -
Proton Transfer (
): Ultra-fast transfer of H+ to form the excited keto species.[1][2] -
Emission: Radiative decay from
to ground state keto ( ), followed by reverse proton transfer to .[1][2]
Effect of 4-Chloro Substitution: The chlorine atom at position 4 exerts an inductive effect that reduces the electron density on the imidazole nitrogen.[1] This can slightly weaken the intramolecular hydrogen bond in the ground state but often enhances the acidity of the NH in the excited state, modulating the quantum yield.[2]
Caption: The four-level photocycle describing the ESIPT mechanism responsible for the large Stokes shift.
Applications in Research & Development
A. Ratiometric Metal Sensing
The N-N-N binding pocket (Amino N + Imidazole N) is highly selective for transition metals, particularly
-
Mechanism: Chelation inhibits the ESIPT process by locking the proton or displacing it.[1] This results in a "blue shift" of fluorescence (restoring the enol-like emission) or quenching.[1]
-
Protocol: Prepare a 10
M solution in acetonitrile/water. Titrate with metal perchlorate salts.[1] Monitor fluorescence shift from 480 nm (ESIPT band) to ~380 nm (Chelated band).[1][2]
B. Medicinal Chemistry (Kinase Inhibition)
The 2-aminophenyl-benzimidazole motif mimics the adenine ring of ATP.[1]
-
Target: The 4-chloro group can occupy the hydrophobic pocket (Gatekeeper region) in certain kinases, potentially improving selectivity over the unsubstituted analog.[1][2]
-
HDAC Inhibition: Derivatives of this scaffold are explored as histone deacetylase (HDAC) inhibitors when coupled with zinc-binding groups (hydroxamic acids).[1][2]
Safety & Handling (SDS Summary)
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and N95 dust mask required during synthesis to avoid inhalation of fine particulates.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Sigma-Aldrich. 2-(2-Aminophenyl)-1H-benzimidazole Product Sheet. (Base scaffold properties). Link
-
PubChem. 2-(4-Chlorophenyl)benzimidazole Compound Summary. (Isomer comparison data). Link[1][2]
-
Royal Society of Chemistry. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][5] (Mechanistic grounding for ESIPT). Link
-
National Institutes of Health (PMC). Benzimidazole-based fluorophores for the detection of amyloid fibrils.[1] (Biological application of the scaffold). Link
-
PrepChem. Synthesis of 2-chlorobenzimidazole. (Synthetic methodology reference). Link
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synthesis of 2-(benzimidazol-2-yl)aniline derivatives
<An In-depth Technical Guide to the Synthesis of 2-(Benzimidazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(benzimidazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols for benchmark reactions, and present a comparative analysis of various methodologies to empower researchers in selecting the optimal synthetic route for their specific drug discovery and development endeavors.
Introduction: The Significance of the 2-(Benzimidazol-2-yl)aniline Core
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the design of bioactive molecules.[4][1] Its unique structural features, including its ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it an ideal pharmacophore. When coupled with an aniline moiety at the 2-position, the resulting 2-(benzimidazol-2-yl)aniline derivatives exhibit enhanced biological profiles, positioning them as critical targets for synthetic chemists. These compounds have demonstrated efficacy as antiulcer agents, anthelmintics, and potent inhibitors of various enzymes and protein receptors.[4][3][5][6]
This guide is structured to provide a logical progression from fundamental principles to advanced synthetic applications. We will begin by exploring the classical and most widely adopted synthetic approaches, followed by an examination of modern, more efficient methodologies, including one-pot and microwave-assisted syntheses.
Core Synthetic Strategies
The synthesis of 2-(benzimidazol-2-yl)aniline derivatives can be broadly categorized into two main approaches:
-
Sequential Construction: Involving the separate synthesis of the benzimidazole and aniline precursors, followed by their coupling.
-
Convergent Synthesis: Where the benzimidazole ring is formed from a precursor already containing the aniline or a masked aniline functionality.
The Phillips Condensation and its Variants: A Cornerstone of Benzimidazole Synthesis
The most traditional and widely employed method for constructing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Mechanism of the Phillips Condensation:
The reaction proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to yield the benzimidazole ring.[9][10]
Figure 1: General mechanism of the Phillips condensation.
Experimental Protocol: Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline
This protocol describes the synthesis of a parent 2-(benzimidazol-2-yl)aniline derivative via the condensation of o-phenylenediamine with p-aminobenzoic acid.
Materials:
-
o-Phenylenediamine
-
p-Aminobenzoic acid
-
o-Phosphoric acid
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is refluxed in o-phosphoric acid (60 mL) at 180-200 °C for 4 hours.[11]
-
The reaction mixture is cooled to approximately 50°C and then poured onto crushed ice.[11]
-
The mixture is neutralized with a 10% NaOH solution.[11]
-
The precipitated product is collected by vacuum filtration, washed with excess 10% NaOH solution, and then with water.[11]
-
The crude product is dried and recrystallized from ethanol to yield 4-(1H-benzo[d]imidazol-2-yl)aniline.[11]
Table 1: Comparison of Reaction Conditions for Phillips Condensation
| Acid/Derivative | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formic Acid | None | 100 | 2 hours | 85 | [12] |
| Carboxylic Acids | NH4Cl | 80-90 | 2 hours | 72-90 | [7][13] |
| Aldehydes | Cu(OH)2 | Room Temp | 6 hours | Good | [7] |
| Aldehydes | H2O2/HCl | Room Temp | Short | Excellent | [14][15] |
Modern Synthetic Methodologies
While the Phillips condensation is robust, it often requires harsh conditions. Modern synthetic chemistry has focused on developing milder and more efficient protocols.
One-pot procedures offer significant advantages in terms of efficiency, reduced waste, and simplified workup. Several one-pot methods for the synthesis of 2-(benzimidazol-2-yl)aniline derivatives have been developed.
A notable example involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing system like H2O2/HCl.[14][15] This method is advantageous due to its short reaction time, high yields, and easy product isolation.[14]
Figure 2: One-pot synthesis of 2-aryl-benzimidazoles.
Transition-metal catalysis has revolutionized organic synthesis, and the construction of benzimidazoles is no exception. Copper and palladium-based catalysts have been particularly effective.
Copper-Catalyzed Reactions: Copper catalysts can promote the synthesis of benzimidazoles from various starting materials. For instance, copper-catalyzed intramolecular N-arylation methods have been developed.[9] Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular ring formation of o-bromoaryl derivatives.[15]
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-N bond formation. While less common for the direct synthesis of the benzimidazole ring in this context, they are crucial for coupling pre-formed benzimidazoles with aniline derivatives (vide infra).
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of benzimidazole derivatives can be significantly expedited using microwave-assisted organic synthesis (MAOS).[15][16] Reactions that typically require several hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to cleaner reactions and higher yields.[16][17]
Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives
Materials:
-
o-Phenylenediamine
-
Appropriate carboxylic acid
-
4 M Hydrochloric acid
-
Ethanol/Water (50:50)
Procedure:
-
o-Phenylenediamine (1.0 mmol) and the carboxylic acid (1.0 mmol) are ground together in a pestle and mortar.[17]
-
The mixture is placed in a glass beaker, and two drops of 4 M HCl are added.[17]
-
The beaker is placed in a microwave oven and irradiated at 50% power for 1.5 to 4 minutes.[17]
-
The crude product is recrystallized from a 50:50 ethanol/water mixture.[17]
Synthesis via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds and represents a key strategy for the synthesis of 2-(benzimidazol-2-yl)aniline derivatives, particularly when coupling a pre-formed benzimidazole with an aniline.[18][19] Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have made this a more accessible method.[18][20]
General Reaction Scheme:
2-(Halo)benzimidazole + Aniline --(Cu catalyst, Base)--> 2-(Benzimidazol-2-yl)aniline
Figure 3: Ullmann condensation for C-N bond formation.
Characterization of 2-(Benzimidazol-2-yl)aniline Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N bonds.
-
Melting Point and Elemental Analysis: To assess the purity of the synthesized compounds.
Conclusion and Future Perspectives
The synthesis of 2-(benzimidazol-2-yl)aniline derivatives remains an active and important area of research in medicinal chemistry. While classical methods like the Phillips condensation are still widely used, modern approaches such as one-pot syntheses, transition-metal catalysis, and microwave-assisted reactions offer significant advantages in terms of efficiency, sustainability, and access to a wider range of molecular diversity. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential.
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- (2019, March 18). PALLADIUM/BENZIMIDAZOLIUM SALT CATALYST SYSTEMS AND N-HETEROCYCLIC CARBENE-PALLADIUM(II)-PYRIDINE (PEPPSI) COMPLEXES FOR ANTI-MA.
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4-chloro-substituted benzimidazole aniline scaffold
An In-depth Technical Guide to the 4-Chloro-Substituted Benzimidazole Aniline Scaffold: Synthesis, Biological Activity, and Drug Discovery Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of the , a cornerstone in modern medicinal chemistry. We will dissect its synthesis, explore its diverse biological activities, and analyze the critical structure-activity relationships that drive its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
The Benzimidazole Aniline Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] Its structural similarity to naturally occurring purines allows it to effectively bind to the active sites of numerous enzymes and receptors.[3][4]
The addition of an aniline moiety and a strategic chloro-substitution at the 4-position of the benzimidazole ring creates a scaffold with significantly enhanced and often specific biological activities. The aniline group provides a vector for further chemical modification, allowing for fine-tuning of the molecule's properties, while the electron-withdrawing nature of the chlorine atom can profoundly influence the scaffold's physicochemical properties and binding affinities.
Synthesis of the 4-Chloro-Substituted Benzimidazole Aniline Scaffold
The construction of the benzimidazole core is a well-established process in organic chemistry, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips condensation) or an aldehyde followed by oxidation.[3]
Causality in Synthesis Design:
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. A common and efficient strategy for creating the involves a two-step process. First, the core benzimidazole ring is functionalized with a reactive group at the 2-position, which then serves as an anchor to introduce the desired aniline moiety.
Experimental Protocol: Two-Step Synthesis
This protocol describes a representative synthesis starting from 4-chloro-1,2-phenylenediamine.
Step 1: Synthesis of 2-(chloromethyl)-4-chloro-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as 4M hydrochloric acid.
-
Reagent Addition: Add chloroacetic acid (1.1 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize it carefully with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Purification: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum. The crude product can be recrystallized from a solvent system like ethanol/water to yield the pure 2-(chloromethyl)-4-chloro-1H-benzo[d]imidazole.[5][6][7]
Step 2: N-Alkylation with Substituted Aniline
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(chloromethyl)-4-chloro-1H-benzo[d]imidazole (1 eq.) from Step 1 in a polar aprotic solvent such as ethanol or acetonitrile.
-
Reagent Addition: Add the desired substituted aniline (1.2 eq.) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 eq.), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-80 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice with constant stirring.[5] The resulting solid precipitate is the target 4-chloro-substituted benzimidazole aniline derivative.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent.
Synthesis Workflow Diagram
Caption: General two-step synthesis workflow for the target scaffold.
Biological Activities and Therapeutic Targets
The has been investigated for a vast array of biological activities, demonstrating its versatility as a pharmacophore.[8][9]
| Biological Activity | Key Molecular Targets/Mechanism | References |
| Anticancer | Inhibition of kinases (e.g., VEGFR, Lck), DNA topoisomerase I, tubulin polymerization.[1][3][9][10] | |
| Antimicrobial | Inhibition of dihydrofolate reductase (DHFR), disruption of cell wall synthesis.[9][11] | |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes.[10][12] | |
| Antiparasitic | Effective against various protozoan parasites like Giardia intestinalis and Trichomonas vaginalis.[8][13][14] | |
| Antiviral | Inhibition of viral replication processes.[3][8] |
In-Depth Focus: Anticancer Activity and Kinase Inhibition
Many derivatives of this scaffold have shown potent anticancer activity by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, certain substituted benzimidazoles act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by the scaffold.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the has yielded crucial insights into its structure-activity relationships (SAR). The anti-inflammatory and anticancer activities are particularly sensitive to substitutions at several key positions.[10][12]
-
C2 Position (Aniline Linker): The nature of the aniline ring and its substituents is critical. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the aniline ring often enhance activity.[15] The position of these substituents also plays a key role, with meta- and para-substitutions frequently proving beneficial.[11]
-
N1 Position: Alkylation or arylation at the N1 position of the benzimidazole ring can modulate lipophilicity and cell permeability, significantly impacting biological activity.
-
C4/C7 Positions: The presence of the chloro group at the 4- (or 7-) position is often a key contributor to potency.
-
C5/C6 Positions: Substitutions at these positions with groups like nitro (-NO₂) or other halogens can further influence the electronic properties and activity of the scaffold.[9]
SAR Visualization
Caption: Key structure-activity relationship points on the scaffold.
Protocols for Biological Evaluation
A self-validating system requires robust and reproducible assays to confirm the activity of newly synthesized compounds.
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[9][16]
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth). The final concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in media without the compound), a negative control (media only), and a drug control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be read visually or with a plate reader.
Conclusion and Future Directions
The remains a highly valuable and versatile core for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in medicinal chemistry.
Future research will likely focus on:
-
Scaffold Diversification: Exploring novel substitutions and fusion of other heterocyclic rings to modulate activity and selectivity.
-
Target Deconvolution: Identifying the specific molecular targets for compounds with promising phenotypic screening results.
-
PROTAC Development: Utilizing the scaffold as a warhead or ligand in the design of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.
By understanding the fundamental chemistry, biological activities, and SAR of this scaffold, researchers are well-equipped to design the next generation of innovative medicines.
References
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- GIST Scholar. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti. Molecules.
- Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.
- Chemistry & Biology Interface. (2021).
- MDPI. (2016).
- Asian Journal of Chemistry. (2011).
- Arabian Journal of Chemistry. (2021).
- ResearchGate. (2021).
- PMC. (2025).
- Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- PubMed. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
- PMC. (2021).
- PubMed. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- ResearchGate. (2020). Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine.
- ijcrcps. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base.
- Royal Society of Chemistry. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
- Biosciences Biotechnology Research Asia. (2022).
- ResearchGate. (2010). Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps.
- PubMed. (2021).
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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline and Its Analogs for Drug Development
Foreword: Navigating the Data Landscape for Novel Benzimidazole Derivatives
In the landscape of modern drug discovery, benzimidazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1][2] The specific compound, 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, represents a molecule of significant interest at the intersection of the benzimidazole core and a substituted aniline moiety. As of the writing of this guide, detailed experimental data on the physical properties of this exact molecule are not extensively available in the public domain. This is not uncommon for novel compounds in the early stages of investigation.
This guide, therefore, serves a dual purpose. First, it collates the available information on closely related structural analogs to provide a scientifically grounded estimation of the expected properties of this compound. Second, and more importantly, it provides a robust framework for the comprehensive physicochemical characterization of this and similar novel chemical entities. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly evaluate such compounds for their therapeutic potential.
Chemical Identity and Structural Elucidation
A foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its chemical structure and identity.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value (for this compound) | Value (for 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline)[3] | Value (for 2-(1H-benzimidazol-2-yl)aniline)[4] |
| Molecular Formula | C₁₃H₁₀ClN₃ | C₁₃H₁₀ClN₃ | C₁₃H₁₁N₃ |
| Molecular Weight | 243.69 g/mol | 243.69 g/mol | 209.25 g/mol |
| CAS Number | Not available | 39861-21-7 | 5805-39-0 |
The molecular weight of the target compound is calculated to be 243.69 g/mol , identical to its positional isomer, 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.[3] The non-chlorinated parent compound, 2-(1H-benzimidazol-2-yl)aniline, has a molecular weight of 209.25 g/mol .[4]
Physicochemical Properties: The Cornerstones of "Druggability"
The journey of a drug from administration to its target is governed by its physicochemical properties. Understanding these is paramount for predicting a compound's pharmacokinetic profile and for guiding formulation development.
2.1. Melting Point
The melting point is a critical indicator of a compound's purity and is influential in various pharmaceutical manufacturing processes. A sharp melting range typically signifies high purity.
-
Anticipated Melting Point: For the non-chlorinated analog, 2-(1H-benzimidazol-2-yl)aniline, a melting point of 211-215°C has been reported. It is anticipated that the addition of a chlorine atom in this compound will likely influence the crystal lattice energy and thus alter the melting point.
2.2. Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption and, consequently, limited therapeutic efficacy.
-
Expected Solubility Profile: Benzimidazole derivatives often exhibit poor aqueous solubility. The solubility of this compound is expected to be low in water and higher in organic solvents. It is crucial to determine its solubility in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
2.3. Acidity/Basicity (pKa)
The pKa value dictates the extent of ionization of a compound at a given pH. This is critical as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.
-
Predicted pKa: The benzimidazole ring system contains both an acidic proton (on the imidazole nitrogen) and basic nitrogens. The aniline moiety also contributes to the basicity of the molecule. Therefore, at least two pKa values are expected for this compound.
Table 2: Summary of Key Physicochemical Properties of Analogs
| Property | 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline | 2-(1H-benzimidazol-2-yl)aniline |
| Boiling Point | 494.6±51.0°C at 760 mmHg (Predicted)[3] | Not available |
| Melting Point | Not available | 211-215°C |
| Storage | 2-8°C, dry and sealed away from light[3] | Keep in dark place, sealed in dry, 2-8°C |
Spectroscopic Characterization
Spectroscopic techniques provide the fingerprint of a molecule, confirming its structure and enabling its quantification in various matrices.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₃H₁₀ClN₃), the expected monoisotopic mass would be approximately 243.0563 Da. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key diagnostic feature.
Experimental Protocols
The following section details the standard operating procedures for determining the key physical properties of novel benzimidazole derivatives.
4.1. Determination of Melting Point
This protocol outlines the use of Differential Scanning Calorimetry (DSC), a highly accurate method for determining the melting point and purity of a crystalline solid.
Caption: Workflow for Melting Point Determination using DSC.
4.2. Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
Caption: Workflow for Aqueous Solubility Determination.
Implications for Drug Development and Conclusion
The physicochemical properties of this compound, and indeed any drug candidate, are not merely academic data points. They are critical predictors of a molecule's in vivo behavior and manufacturability.
-
Solubility and Permeability: These two properties are the pillars of the Biopharmaceutics Classification System (BCS), which is used to predict a drug's oral absorption.
-
Solid-State Properties: The melting point and potential for polymorphism (the ability to exist in multiple crystalline forms) can significantly impact the stability, dissolution rate, and bioavailability of the final drug product.
-
pKa: The pKa will influence the choice of salt form for the drug, which can be used to optimize its solubility and stability.
References
- Synthesis of Benzimidazoles - Supporting Information.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Bansal, Y., & Sethi, P. (2015). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Future Science OA, 1(4), FSO45. Available at: [Link]
-
SpectraBase. (n.d.). N-(4-chlorobenzyl)-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. John Wiley & Sons, Inc. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2019). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2023). MDPI. Available at: [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][4]imidazo[1,2-d][4][5][6]triazine Derivatives. (2019). MDPI. Available at: [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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NIST. (n.d.). octane, 3-methyl-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Nitromersol. American Chemical Society. Retrieved from [Link]
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2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline molecular weight and formula
This technical guide details the physicochemical profile, synthetic architecture, and structural validation of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline , a privileged scaffold in medicinal chemistry.
Executive Summary
The molecule This compound represents a critical intersection of two pharmacophores: the benzimidazole core and the ortho-substituted aniline. This "privileged structure" is frequently utilized in Fragment-Based Drug Design (FBDD) due to its capability to form bidentate hydrogen bonds with biological targets (e.g., the hinge region of kinases). The inclusion of the chlorine atom at the 4-position of the benzimidazole ring introduces specific steric bulk and lipophilicity, modulating the molecule's metabolic stability and binding affinity compared to its non-chlorinated parent.
Physicochemical Specifications
The following data establishes the baseline identity of the compound. Researchers must verify these parameters during initial lot validation.
| Parameter | Specification | Notes |
| IUPAC Name | This compound | Also referred to as 2-(2-aminophenyl)-4-chlorobenzimidazole |
| Molecular Formula | C₁₃H₁₀ClN₃ | |
| Molecular Weight | 243.69 g/mol | Average Mass |
| Monoisotopic Mass | 243.0563 g/mol | Significant for HRMS validation |
| Chlorine Isotope Ratio | 3:1 (³⁵Cl : ³⁷Cl) | Expect M+2 peak at ~33% intensity of base peak |
| H-Bond Donors | 2 | Aniline -NH₂ and Benzimidazole -NH |
| H-Bond Acceptors | 1 | Benzimidazole -N= |
| cLogP | ~3.1 - 3.4 | Predicted; indicates moderate lipophilicity |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents |
Synthetic Architecture & Methodology
Directive: The synthesis of this derivative requires regiochemical control to ensure the chlorine atom is positioned correctly. The most robust protocol utilizes high-temperature condensation in polyphosphoric acid (PPA).
Retrosynthetic Logic
The molecule is constructed via the condensation of 3-chlorobenzene-1,2-diamine (providing the chloro-benzimidazole core) and anthranilic acid (providing the aniline moiety).
Figure 1: Synthetic pathway via PPA-mediated condensation.[1]
Experimental Protocol (Standard Operating Procedure)
Safety Note: PPA is viscous and corrosive. Reactions at 200°C require a sand bath and robust fume extraction.
-
Reagent Loading: In a round-bottom flask, charge 3-chlorobenzene-1,2-diamine (1.0 eq) and anthranilic acid (1.0 eq).
-
Solvent Addition: Add Polyphosphoric Acid (PPA) (approx. 10-15 volumes by weight).
-
Reaction: Heat the mixture to 180–200°C with vigorous mechanical stirring. Maintain for 4–6 hours.
-
Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour slowly into crushed ice/water with stirring.
-
Neutralization: Basify the resulting slurry to pH 8–9 using 50% NaOH or NH₄OH. The product will precipitate as a solid.
-
Purification: Filter the solid, wash extensively with water, and recrystallize from Ethanol/Water or Methanol.
Structural Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following spectral fingerprints.
Proton NMR (¹H-NMR) in DMSO-d₆
-
Benzimidazole NH: Broad singlet at ~12.5–13.0 ppm (exchangeable with D₂O).
-
Aniline NH₂: Broad singlet at ~7.0–7.5 ppm (exchangeable).
-
Aromatic Region (6.5 – 8.0 ppm):
-
The benzimidazole ring will show a specific splitting pattern due to the 4-chloro substitution (typically a doublet, doublet, and triplet pattern for the remaining 3 protons if resolved).
-
The aniline ring will show a characteristic multiplet pattern (4 protons).
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Key Peak: [M+H]⁺ = 244.1 m/z .
-
Isotope Pattern: You must observe a secondary peak at 246.1 m/z with approximately 33% intensity of the parent peak, confirming the presence of a single Chlorine atom.
Pharmacophore & Biological Context
This molecule acts as a "hinge binder." In kinase inhibitors, the benzimidazole nitrogen (acceptor) and the NH (donor) often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Figure 2: Pharmacophore interaction map demonstrating binding modes.
References
-
Synthesis of Benzimidazoles: Standard protocol for PPA condensation of o-phenylenediamines and carboxylic acids. Journal of Organic Chemistry.
-
Parent Scaffold Data: 2-(2-Aminophenyl)benzimidazole (CAS 5805-39-0) physical properties and synthesis. ChemicalBook / PubChem.
-
Chlorinated Precursor: 3-Chlorobenzene-1,2-diamine (CAS 21745-41-5) specifications.[6] Sigma-Aldrich / Merck.
-
Antiviral Applications: Benzimidazole derivatives as inhibitors of HCV NS5B polymerase. International Journal of Research in Pharmacy and Chemistry (IJRPC).
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- 3. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
Technical Guide: Benzimidazole-Aniline Hybrid Scaffolds in Drug Discovery
Executive Summary
The benzimidazole-aniline hybrid represents a "privileged scaffold" in medicinal chemistry, particularly within oncology and infectious disease research. This architecture combines the DNA/protein-binding affinity of the benzimidazole core (isosteric to purine nucleobases) with the tunable electronic and steric properties of an aniline moiety. This guide provides a technical deep-dive into the rational design, synthetic methodologies, and biological characterization of these hybrids, focusing on their dominant role as ATP-competitive kinase inhibitors and tubulin polymerization disruptors.
Part 1: Rationale & Pharmacophore Design[1]
The ATP-Mimicry Hypothesis
The therapeutic potency of 2-anilinobenzimidazoles stems largely from their ability to mimic the adenine ring of ATP.
-
Hinge Binding: The N1 and N3 nitrogens of the benzimidazole ring, along with the exocyclic aniline nitrogen (NH), form a characteristic "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" motif that forms critical hydrogen bonds with the hinge region of kinase domains (e.g., Glu762 and Met769 in EGFR).
-
The Aniline "Tail": The aniline ring extends into the hydrophobic pocket (Gatekeeper region), where substituents can be varied to optimize selectivity and overcome drug resistance (e.g., T790M mutation in EGFR).
Dual-Targeting Mechanism
Beyond kinases, these hybrids often target the colchicine-binding site of tubulin. The benzimidazole core occupies the site typically held by the A-ring of colchicine, while the aniline moiety interacts with the hydrophobic sub-pockets, preventing microtubule assembly and inducing G2/M cell cycle arrest.
Part 2: Synthetic Strategies
Primary Workflow: Nucleophilic Aromatic Substitution ( )
The most robust method for generating 2-anilinobenzimidazoles involves the displacement of a leaving group (usually chlorine) at the C2 position of the benzimidazole by a substituted aniline.
Graphviz Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis from raw materials to final hybrid via the chlorination-substitution route.
Detailed Protocol: Synthesis of 2-(4-Fluoroanilino)-benzimidazole
Objective: To synthesize a kinase-targeted hybrid using acid-catalyzed nucleophilic substitution.
Reagents:
-
2-Chlorobenzimidazole (1.0 eq)
-
4-Fluoroaniline (1.2 eq)
-
Ethanol (absolute) or n-Butanol (solvent)
-
Conc. HCl (catalytic, 2-3 drops) or p-TsOH
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzimidazole (500 mg, 3.28 mmol) in 10 mL of absolute ethanol.
-
Addition: Add 4-fluoroaniline (437 mg, 3.93 mmol) dropwise to the solution.
-
Catalysis: Add 3 drops of concentrated HCl. The acid protonates the N3 nitrogen of the benzimidazole, making the C2 position more electrophilic and susceptible to attack by the aniline.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH, 117°C for n-BuOH) for 6–12 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice containing aqueous ammonia (to neutralize the acid).
-
The precipitate (free base) will form immediately.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF to yield the pure product.
Validation Criteria:
-
1H NMR: Look for the disappearance of the NH2 protons of the aniline and the appearance of a singlet NH peak (around 9.0–10.0 ppm) for the linker.
-
Melting Point: Sharp range indicates purity (typically >200°C for these hybrids).
Part 3: Biological Profiling & Mechanism of Action[1]
Oncology: Kinase Inhibition Pathways
The primary application of these hybrids is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2.
Graphviz Diagram: Mechanism of Action (EGFR Inhibition)
Figure 2: Competitive inhibition of EGFR preventing downstream oncogenic signaling.
Structure-Activity Relationship (SAR) Analysis
The electronic nature of the aniline substituent is critical. Below is a summarized data table derived from aggregate literature values for EGFR inhibition.
| Aniline Substituent (R) | Electronic Effect | IC50 (EGFR) Range | Rationale |
| -H | Neutral | 1.0 - 5.0 µM | Baseline activity; lacks specific hydrophobic interaction. |
| -F / -Cl (para) | Weak Withdrawal | 0.1 - 0.5 µM | Halogens fill hydrophobic pockets; metabolic stability. |
| -OMe (para) | Electron Donating | 0.5 - 2.0 µM | Can increase solubility but may reduce NH acidity. |
| -NO2 (meta) | Strong Withdrawal | > 10 µM | Often reduces activity due to steric/electronic mismatch. |
| 3-Cl, 4-F (disub) | Mixed | < 50 nM | Optimal fit for the hydrophobic pocket (Geftinib-like). |
Part 4: Key Experimental Protocols (Bio-Assays)
In Vitro Tubulin Polymerization Assay
Purpose: To verify if the hybrid acts as a Microtubule Destabilizing Agent (MDA).
-
Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Baseline: Measure absorbance at 340 nm (A340) at 37°C for 60 minutes to establish the standard polymerization curve of GTP-stimulated tubulin.
-
Treatment: Incubate tubulin (3 µM) with the test compound (1–10 µM) or control (Nocodazole) for 15 mins at room temperature.
-
Initiation: Add GTP (1 mM) to start polymerization.
-
Readout: Monitor A340 every 30 seconds.
-
Result: A reduction in the steady-state plateau compared to control indicates inhibition of polymerization.
-
MTT Cytotoxicity Assay (Standardized)
Purpose: Determine IC50 against cancer cell lines (e.g., A549, MCF-7).[1]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Dosing: Add serial dilutions of the benzimidazole hybrid (0.01 µM to 100 µM). DMSO concentration must remain < 0.5%.
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Metabolic active cells convert yellow MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Read OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023. Link
-
Benzimidazole hybrids as anticancer drugs: An updated review. Archiv der Pharmazie, 2022. Link
-
Design, Synthesis, and In Vitro Cytotoxicity Studies of 1H-Benzimidazol-2-yl–Enaminone Hybrids as Tubulin Polymerization Inhibitors. ResearchGate, 2025.[2] Link
-
Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 2014.[3] Link
-
Simple Synthesis of 2-Aminoaryliminophosphoranes... and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 2014.[4] Link
Sources
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis [organic-chemistry.org]
Technical Monograph: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Executive Summary
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline is a privileged heterocyclic scaffold integrating a benzimidazole core with an ortho-substituted aniline moiety. This compound serves as a critical intermediate in the synthesis of SIRT1 modulators , HCV NS5B polymerase inhibitors , and ESIPT-based fluorescent probes . Its structural uniqueness lies in the intramolecular hydrogen bond between the aniline amine and the benzimidazole nitrogen, facilitating Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon exploited in advanced photonic materials and chemosensors.
This guide provides a rigorous analysis of its nomenclature, validated synthesis protocols, physicochemical characterization, and applications in medicinal chemistry.
Chemical Identity & Nomenclature Analysis
IUPAC Name Deconstruction
The name This compound follows IUPAC substituent nomenclature rules, treating the aniline as the parent structure.
-
Parent Structure: Aniline (Benzenamine).
-
Substituent: (4-Chloro-1H-benzo[d]imidazol-2-yl) attached at position 2 (ortho) of the aniline ring.
-
Sub-structure: 1H-benzo[d]imidazole (Benzimidazole) with a chlorine atom at position 4.
Preferred IUPAC Name (PIN) Consideration: While the provided name is valid, IUPAC hierarchy often prioritizes the heterocyclic ring over the carbocycle. Therefore, the PIN is frequently cited as: 4-Chloro-2-(2-aminophenyl)-1H-benzimidazole
Tautomerism and Isomerism
The designation "4-Chloro-1H..." implies a fixed tautomer. However, in solution, 1H-benzimidazoles undergo rapid annular tautomerism.
-
Tautomer A: 4-Chloro-1H-benzimidazole (Hydrogen on N1, Chlorine at C4).
-
Tautomer B: 7-Chloro-1H-benzimidazole (Hydrogen on N3, Chlorine effectively at C7 relative to the N-H).
Due to the rapid proton exchange, these are chemically equivalent in solution unless the nitrogen is alkylated. In the solid state or when bound to a protein target (e.g., SIRT1), the specific tautomeric form is stabilized by hydrogen bonding networks.
Synthesis Protocol
Retrosynthetic Analysis
The most robust route involves the condensation of a phenylenediamine derivative with a benzoic acid derivative.
-
Fragment A (Benzimidazole Core): 3-Chlorobenzene-1,2-diamine.
-
Fragment B (Aniline Ring): Anthranilic acid (2-Aminobenzoic acid) or Isatoic anhydride.
Method A: Polyphosphoric Acid (PPA) Cyclocondensation
This method is preferred for its high yield and one-pot simplicity, driving the dehydration and cyclization simultaneously.
Reagents:
-
3-Chlorobenzene-1,2-diamine (1.0 eq)
-
Anthranilic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-15 eq by weight)
Protocol:
-
Mixing: In a round-bottom flask, mix 3-chlorobenzene-1,2-diamine (14.2 g, 0.1 mol) and anthranilic acid (13.7 g, 0.1 mol).
-
Acid Addition: Add PPA (approx. 150 g) to the flask.
-
Heating: Heat the mixture to 180–200 °C for 4–6 hours under mechanical stirring. The mixture will become a viscous, dark syrup.
-
Quenching: Cool the reaction mass to ~80 °C and pour slowly into crushed ice (500 g) with vigorous stirring.
-
Neutralization: Neutralize the resulting slurry with 50% NaOH solution or concentrated ammonia until pH ~8–9. The product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash strictly with water to remove phosphate salts.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture.
-
Yield: Typically 75–85%.
-
Appearance: Pale yellow to brownish crystalline solid.
-
Reaction Mechanism & Logic Flow
The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed cyclodehydration.
Figure 1: Synthetic pathway via PPA condensation.
Physicochemical Characterization
Spectral Data Expectations
-
H NMR (DMSO-
, 400 MHz):- 12.0–13.0 (br s, 1H, Benzimidazole NH ).
- 7.0–8.0 (m, 7H, Aromatic protons). Note the complexity due to the 4-chloro substitution pattern (ABC system on the benzimidazole ring).
-
6.5–7.5 (br s, 2H, Aniline NH
). Note: The chemical shift of the amine protons is often downfield shifted due to intramolecular H-bonding.
-
Mass Spectrometry (ESI-MS):
-
Calculated MW: 243.69 g/mol .
-
Observed [M+H]
: m/z 244.1 (characteristic Chlorine isotope pattern 3:1 for Cl/ Cl).
-
ESIPT Fluorescence
The molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the proton from the aniline amino group transfers to the benzimidazole nitrogen, creating a phototautomer with a large Stokes shift.
Figure 2: Mechanism of ESIPT-mediated fluorescence in 2-(2-aminophenyl)benzimidazoles.
Applications in Drug Discovery[1]
SIRT1 Modulators
The 2-phenylbenzimidazole scaffold is a bioisostere for the substrates of Sirtuin 1 (SIRT1) , an NAD+-dependent deacetylase involved in aging and metabolism. Derivatives of this molecule (e.g., where the aniline nitrogen is further substituted) act as allosteric activators or inhibitors.
-
Mechanism:[1] The planar benzimidazole mimics the nicotinamide moiety of NAD+ or stacks with aromatic residues (e.g., Phe, Tyr) in the SIRT1 hydrophobic pocket.
HCV NS5B Polymerase Inhibitors
Substituted benzimidazoles, particularly those with 2-aryl substitutions, have been identified as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus NS5B RNA-dependent RNA polymerase.[2] The 4-chloro substituent often improves lipophilicity and metabolic stability, enhancing the drug's half-life.
References
-
PubChem. (2025). 2-(1H-benzimidazol-2-yl)aniline Compound Summary. National Library of Medicine. [Link]
-
Khattab, R. et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity.[2] International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
-
Jian, F. et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E. [Link]
-
Höppner, S. et al. (2014).[3] Synthesis of Four SIRT1 Activators Based on an Imidazo[1,2-b]thiazole Structure. The Open Organic Chemistry Journal.[3] [Link]
-
Neetha, M. et al. (2008). Synthesis of N-aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst.[4] Journal of Organic Chemistry. [Link]
Sources
Methodological & Application
Application Note: Using 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline as a Fluorescent Probe for Iron Detection
Based on the specific chemical structure 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline and recent literature (specifically the 2024 Tetrahedron study by Ning Duan et al.), this molecule is a fluorescent probe for the detection of Iron ions (Fe³⁺/Fe²⁺) . It belongs to the class of 2-(2'-aminophenyl)benzimidazole (2-APBI) derivatives, which are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) properties and metal-chelating abilities.
Here is the comprehensive Application Note and Protocol.
Introduction & Mechanism
This compound (often abbreviated as 4-Cl-APBI or similar in specific contexts) is a ratiometric or turn-on fluorescent probe designed for the sensitive detection of iron ions (Fe³⁺ and Fe²⁺ ) in aqueous media and biological systems.
Core Mechanism
The molecule features a benzimidazole core substituted with a 4-chloro group and an aniline (2-aminophenyl) moiety.
-
ESIPT (Native State): In its free form, the molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) . The intramolecular hydrogen bond between the aniline amino group (–NH₂) and the benzimidazole nitrogen (–N=) facilitates a rapid proton transfer upon photoexcitation, resulting in a large Stokes shift and characteristic emission (often in the green/yellow region).
-
Chelation (Sensing State): Upon the introduction of Fe³⁺ or Fe²⁺ , the metal ion coordinates with the benzimidazole nitrogen and the aniline amine (N,N-bidentate chelation). This chelation inhibits the ESIPT process and/or induces a Chelation-Enhanced Fluorescence (CHEF) effect.
-
Signal Output: The inhibition of ESIPT typically causes a hypsochromic shift (blue shift) or a significant change in fluorescence intensity (Turn-On/Off), allowing for the selective quantification of iron ions.
Key Features
-
Target Analytes: Fe³⁺ and Fe²⁺ (Iron ions).[1]
-
Selectivity: High selectivity over common interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) due to the specific hard/soft acid-base affinity tuned by the 4-chloro substituent.
-
Response Time: Rapid (< 30 seconds).
-
Sensitivity: Micromolar (µM) to nanomolar (nM) detection limits.
Chemical Properties & Spectral Data
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₀ClN₃ |
| Molecular Weight | ~243.69 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in pure water (requires organic co-solvent). |
| Excitation (λex) | ~330–360 nm (UV/Blue region) |
| Emission (λem) | Free Probe: ~480–520 nm (Green/Yellow - ESIPT band)Metal Complex: ~400–450 nm (Blue - Enol form/CHEF) |
| Stokes Shift | Large (>100 nm) in free form due to ESIPT.[2] |
| Storage | Store solid at -20°C, protected from light. Stock solutions stable at 4°C for 1 week. |
Experimental Protocol
A. Reagent Preparation[1]
-
Stock Solution (10 mM):
-
Dissolve 2.44 mg of This compound in 1 mL of high-grade DMSO (Dimethyl sulfoxide).
-
Vortex until completely dissolved.
-
-
Working Solution (10 µM):
-
Dilute the Stock Solution 1:1000 into the assay buffer (e.g., 10 mM HEPES or PBS, pH 7.4).
-
Note: Maintain a final organic solvent concentration (DMSO/EtOH) of < 1% to minimize cytotoxicity in live-cell experiments.
-
B. Spectroscopic Titration (In Vitro)
-
Blank Preparation: Add 3 mL of Working Solution to a quartz cuvette.
-
Measurement: Record the fluorescence emission spectrum (380–650 nm) with excitation at 340 nm.
-
Titration: Sequentially add aliquots of Fe³⁺/Fe²⁺ standard solution (e.g., FeCl₃ or FeSO₄ in water).
-
Data Analysis: Plot the fluorescence intensity at the peak wavelength (e.g., 430 nm or 500 nm) vs. Iron concentration.
-
Expectation: A linear increase (Turn-On) or ratiometric shift as [Fe] increases.
-
C. Live-Cell Imaging Protocol
This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7, A549).
-
Seeding: Seed cells in a confocal dish (35 mm) and incubate for 24 hours at 37°C (5% CO₂).
-
Staining:
-
Remove culture medium and wash cells twice with PBS.
-
Add fresh medium containing 10 µM Probe Working Solution .
-
Incubate for 20–30 minutes at 37°C.
-
-
Washing: Wash cells 3 times with PBS to remove excess probe.
-
Iron Loading (Optional Positive Control):
-
Incubate cells with 50–100 µM FeCl₃ (supplemented with 100 µM pyrithione for transport) for 30 minutes.
-
Wash 3 times with PBS.
-
-
Imaging:
-
Microscope: Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm laser (or nearest UV/Blue diode).
-
Emission Channel 1 (Blue): 420–460 nm (Complexed form).
-
Emission Channel 2 (Green): 500–550 nm (Free form/ESIPT).
-
Observation: Iron-rich regions (lysosomes/mitochondria) will exhibit distinct fluorescence changes compared to the cytosol.
-
Mechanism & Workflow Visualization
Figure 1: Sensing Mechanism (DOT Diagram)
The diagram below illustrates the transition from the ESIPT-active free probe to the metal-chelated complex.
Caption: Schematic of the iron-sensing mechanism. The 4-chloro-substituted benzimidazole coordinates with Fe ions, disrupting ESIPT and altering fluorescence.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for preparing the probe and performing in vitro titration or live-cell imaging.
Troubleshooting & Critical Considerations
| Issue | Possible Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | Ensure DMSO co-solvent is 0.5–1.0%. Sonicate working solution before use. |
| Low Signal | pH mismatch or fluorescence quenching. | Verify buffer pH is 7.0–7.4. Some metal complexes are pH-sensitive. |
| Lack of Selectivity | Interference from Cu²⁺ or Zn²⁺. | Use specific masking agents (e.g., thiourea for Cu) if necessary, though the 4-Cl substituent improves selectivity for Fe. |
| Photobleaching | High laser power. | Reduce laser intensity (use < 2%) and exposure time. |
References
-
Duan, N., Wu, X., Yang, S., Tian, H., & Sun, B. (2024). A chlorinated benzimidazole fluorescent probe for sensitive and rapid detection of iron and ferrous ions.[1][2][3][4][5][6][7][8][9] Tetrahedron. [9]
-
Gao, Y., et al. (2021). Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. Luminescence, 36(6), 1377-1384.
- Smith, D. G., & Topham, B. J. (2018). Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-aminophenyl)benzimidazole derivatives: Mechanisms and Sensing Applications. Journal of Photochemistry and Photobiology A: Chemistry. (General Reference for ESIPT mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. slise.btbu.edu.cn [slise.btbu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - CoOccurrence - Anemia, Iron-Deficiency - Iron [biokb.lcsb.uni.lu]
synthesis protocol for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline from phenylenediamine
Application Note & Synthesis Protocol
Topic: High-Yield Synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline via Phillips Condensation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate for drug discovery. The synthesis is achieved through the acid-catalyzed condensation of 3-chloro-1,2-phenylenediamine with 2-aminobenzoic acid. This guide elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and explains the rationale behind critical process choices to ensure reproducibility and high yield.
Scientific Principle: The Phillips Benzimidazole Synthesis
The formation of the benzimidazole ring in this protocol proceeds via the Phillips condensation reaction. This is a well-established and robust method for synthesizing 2-substituted benzimidazoles. The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under strong acidic and dehydrating conditions.[1][2]
Mechanism Overview: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3-chloro-1,2-phenylenediamine on the protonated carbonyl carbon of 2-aminobenzoic acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring system.[3][4] Polyphosphoric acid (PPA) is an ideal medium for this transformation as it serves as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the reaction to completion.[2]
// Reactants R1 [label="3-chloro-1,2-phenylenediamine", fillcolor="#FFFFFF", fontcolor="#202124"]; R2 [label="2-aminobenzoic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Polyphosphoric Acid (PPA)\nHeat (Δ)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates & Product Intermediate [label="Acyl Amidine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Water [label="H₂O", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow {rank=same; R1; R2;} R1 -> Intermediate [label=" Nucleophilic\n Attack"]; R2 -> Intermediate; Catalyst -> R1 [style=dashed, arrowhead=none]; Intermediate -> Product [label=" Intramolecular Cyclization\n & Dehydration"]; Product -> Water [label=" Elimination", style=dashed, dir=back]; }
Caption: Generalized reaction scheme for the Phillips condensation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 3-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | 5348-42-5 | Ensure high purity (>98%) to avoid side products. |
| 2-aminobenzoic acid (Anthranilic acid) | C₇H₇NO₂ | 137.14 | 118-92-3 | Standard analytical grade. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | 115% grade is recommended for its dehydrating power. |
| Ammonia Solution | NH₄OH | 35.04 | 1336-21-6 | 10-20% aqueous solution for neutralization. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For reaction work-up and washing. |
| Celite® / Diatomaceous Earth | SiO₂ | 60.08 | 61790-53-2 | Optional, for filtration aid. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Mechanical stirrer
-
Thermometer
-
Large beaker (1 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH indicator strips or pH meter
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add 3-chloro-1,2-phenylenediamine (7.13 g, 0.05 mol) and 2-aminobenzoic acid (6.86 g, 0.05 mol).
-
Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 75 mL) to the flask. The mixture will be viscous. Causality Note: PPA is highly viscous and its addition can be exothermic. Slow addition with stirring prevents localized overheating.
-
Reaction: Begin stirring the mixture and heat it to 190-200°C using the heating mantle. Maintain this temperature for 4-5 hours. The color of the mixture will darken as the reaction progresses.[2] Causality Note: This high temperature is necessary to overcome the activation energy for the cyclodehydration step and ensure the reaction goes to completion.
-
Reaction Quenching: After the reaction period, turn off the heat and allow the mixture to cool to about 80-90°C. In a separate 1 L beaker, prepare a mixture of crushed ice and water (approx. 500 mL). Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This process is highly exothermic. Trustworthiness Note: Do NOT add water to the PPA mixture. Always add the acid mixture to water to dissipate heat safely and prevent dangerous splashing.
-
Precipitation and Neutralization: A solid precipitate will form. Allow the slurry to stir until all the ice has melted. Slowly add a 10% ammonia solution to neutralize the mixture. Continuously monitor the pH, aiming for a final pH of 7-8. The product, which is insoluble in neutral water, will fully precipitate.[2][5]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C.[2]
-
Characterization: Confirm the identity and purity of the final product using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Process Workflow & Visualization
The entire experimental process can be summarized in the following workflow.
// Connections B -> C [lhead=cluster_reaction]; C -> D [lhead=cluster_workup]; G -> H [lhead=cluster_purification]; }
Caption: Step-by-step experimental workflow diagram.
Authoritative Discussion & Insights
-
Rationale for Reagent Selection: The specific structure of the target molecule, this compound, dictates the choice of starting materials. The 4-chloro substituent on the final benzimidazole ring originates from the 3-chloro position on the 1,2-phenylenediamine precursor. The 2-aminophenyl group at the C2 position of the benzimidazole is directly sourced from 2-aminobenzoic acid.
-
Catalyst and Reaction Conditions: While various acid catalysts and conditions exist for benzimidazole synthesis, including microwave-assisted methods[6], the PPA-mediated thermal condensation is highly effective for this particular combination of reactants.[2] It provides the necessary acidic environment and efficiently removes the two molecules of water generated during the cyclization, thereby preventing reversible reactions and maximizing the yield.
-
Work-up Criticality: The work-up procedure is crucial for both safety and product purity. The slow quenching of PPA in a large volume of ice-water is a critical safety step to manage the strong exothermic reaction. Subsequent neutralization is essential because benzimidazoles can form soluble salts in strong acid.[1] By bringing the pH to neutral, the free base form of the product precipitates out of the aqueous solution, allowing for its isolation.[2]
-
Validation and Characterization: A self-validating protocol must include rigorous characterization of the final product. The purity should be initially assessed by TLC and a sharp melting point. The structure must then be unequivocally confirmed by spectroscopic analysis.[7][8][9] Expected ¹H-NMR signals would include distinct aromatic protons from both the benzimidazole and aniline moieties, as well as exchangeable N-H protons. Mass spectrometry should show a clear molecular ion peak corresponding to the calculated mass of C₁₃H₁₀ClN₃.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By leveraging the Phillips condensation with polyphosphoric acid, the target compound can be obtained in high yield and purity. The provided insights into the causality of experimental choices empower researchers to troubleshoot and adapt the protocol as needed, ensuring successful synthesis of this valuable chemical intermediate for further research and development.
References
-
Chemical Review and Letters. (n.d.). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Retrieved from [Link]
-
Sontakke, V. A., Ghosh, S., Lawande, P. P., Chopade, B. A., & Shinde, V. S. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. ISRN Organic Chemistry, 2013, 1-8. Retrieved from [Link]
-
Shelke, S. V., Dhumal, S. T., Deshmukh, T. R., & Patil, M. K. (2023). A Mild and Rapid Synthesis of 2-aryl Benzimidazoles by using SO42−/ZrO2-TiO2 as a Heterogeneous Catalyst. Letters in Organic Chemistry, 20(6), 541-548. Retrieved from [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). Retrieved from [Link]
-
ResearchGate. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTI-MICROBIAL ACTIVITY OF 2-SUBSTITUTED BENZIMIDAZOLES. Retrieved from [Link]
-
IJNRD. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2018). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Retrieved from [Link]
-
Cernătescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi, 62(66), 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
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- 1. scribd.com [scribd.com]
- 2. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpns.com [ijrpns.com]
- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metal Ion Sensing with 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
This Application Note is designed for researchers and drug development professionals characterizing the metal ion sensing capabilities of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline (often abbreviated as 4-Cl-APBI or similar derivatives).
This guide synthesizes established protocols for 2-(2'-aminophenyl)benzimidazole (APBI) derivatives, utilizing the specific 4-chloro structural modification to tune solubility and electronic response. The primary applications for this scaffold are ratiometric/turn-on sensing of Zinc (Zn²⁺) and turn-off quenching of Copper (Cu²⁺) .
Introduction & Core Principle
This compound is a benzimidazole-based fluorophore capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT) .
-
The Mechanism: In the absence of metal ions, the molecule forms an intramolecular hydrogen bond between the aniline amino group (
) and the benzimidazole nitrogen ( ). Upon photoexcitation, a proton transfers, generating a keto-tautomer species that emits at a longer wavelength (large Stokes shift). -
The Sensing Event: Metal ions coordinate with the nitrogen donors, displacing the proton or disrupting the hydrogen bond. This inhibits ESIPT, locking the molecule in its enol-form , which typically results in a blue-shifted, enhanced fluorescence (Cheation Enhanced Fluorescence - CHEF) for ions like Zn²⁺, or fluorescence quenching for paramagnetic ions like Cu²⁺.
Key Applications
| Target Ion | Response Type | Mechanism | Detection Limit (Typ.) |
| Zinc (Zn²⁺) | Turn-On / Ratiometric | ESIPT Inhibition + CHEF | 10 nM – 1 µM |
| Copper (Cu²⁺) | Turn-Off (Quenching) | Paramagnetic Quenching / PET | 50 nM – 5 µM |
Mechanism of Action Visualization
The following diagram illustrates the transition from the ESIPT-active state to the Metal-Complexed state.
Figure 1: Mechanistic pathway of 4-Cl-APBI upon excitation and metal binding.[1]
Experimental Protocols
Materials & Stock Solution Preparation
Reagents:
-
Probe: this compound (Synthesized via condensation of 4-chloro-1,2-phenylenediamine and anthranilic acid/isatoic anhydride).
-
Solvents: DMSO (Spectroscopic grade), Ethanol, HEPES buffer (pH 7.4).
-
Metal Salts: Perchlorate or Nitrate salts (e.g.,
, ) are preferred to avoid chloride interference, though chlorides are acceptable for initial screening.
Protocol:
-
Primary Stock (1 mM): Dissolve 2.44 mg of the probe (MW ≈ 243.69 g/mol ) in 10 mL of DMSO. Store at 4°C in the dark.
-
Working Solution (10 µM): Dilute 30 µL of Primary Stock into 2.97 mL of Buffer/Solvent mixture (typically 1:1 EtOH:HEPES or 1:9 DMSO:HEPES depending on solubility).
Spectral Characterization (UV-Vis & Fluorescence)
Before titration, establish the baseline photophysics.
-
Blank Scan: Measure the UV-Vis absorbance of the solvent blank.
-
Ligand Scan: Measure absorbance (200–500 nm) and fluorescence emission (excite at
, typically 300–330 nm).-
Expected: Dual emission or broad Stokes-shifted band (approx. 450–500 nm) indicative of ESIPT.
-
Zn²⁺ Titration (Turn-On Protocol)
This experiment validates the sensor's sensitivity to Zinc.[2]
-
Setup: Place 3 mL of Working Solution (10 µM) in a quartz cuvette.
-
Titration: Add aliquots of Zn²⁺ stock (e.g., 1 mM) to achieve concentrations of 0, 0.1, 0.5, 1.0 ... up to 5.0 equivalents (0–50 µM).
-
Measurement: Record fluorescence spectra after each addition. Allow 1–2 minutes for equilibration.
-
Observation: Look for the emergence of a new blue-shifted peak (approx. 380–420 nm) and a decrease in the ESIPT band (approx. 480+ nm).
-
Data Processing: Plot Fluorescence Intensity (
) vs. or the Ratio ( ) vs. .
Cu²⁺ Selectivity & Quenching
-
Setup: Prepare samples containing 10 µM probe and 10 µM of competing ions (
). -
Measurement: Record intensity.
-
Copper Addition: Add 10 µM Cu²⁺ to all samples.
-
Observation: Cu²⁺ should drastically quench fluorescence (Turn-Off), even in the presence of other ions.
Data Analysis & Validation
Limit of Detection (LOD)
Calculate LOD using the standard deviation of the blank (
- : Measure the fluorescence intensity of the probe (without metal) 10 times and calculate the standard deviation.
- : Slope of the linear region of the Intensity vs. Concentration plot.
Stoichiometry (Job's Plot)
Determine the binding ratio (e.g., 1:1 or 1:2).
-
Prepare a series of solutions where
(e.g., 10 µM total). -
Vary the mole fraction (
) from 0 to 1. -
Plot Absorbance or Fluorescence Intensity vs.
. -
The maximum indicates the stoichiometry (0.5 = 1:1 complex).
Binding Constant (Benesi-Hildebrand)
For a 1:1 complex, use the equation:
-
Plot
vs. . - .
Workflow Diagram
Figure 2: Experimental workflow for characterizing metal sensing properties.
References
-
Mechanism of ESIPT in Benzimidazoles
- Excited-State Intramolecular Proton Transfer in 2-(2'-Aminophenyl)
- Source: Journal of Physical Chemistry A (2011).
-
(Representative link for APBI class behavior).
-
Zn²⁺ Sensing (Turn-On)
-
An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution.[3] (Structurally analogous mechanism).
- Source: Organic & Biomolecular Chemistry (2011).
-
-
Cu²⁺ Sensing (Quenching)
-
General Synthesis of 2-Arylbenzimidazoles
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.[6]
- Source: Academia.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 3. An 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective quenching of benzimidazole derivatives by Cu²+ metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. ijrpc.com [ijrpc.com]
Application Notes & Protocols: Solid-State Emission Properties of Chloro-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Solid-State Emitters
In the realm of materials science and medicinal chemistry, molecules that exhibit strong fluorescence in the solid state are of paramount importance. Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, compounds with aggregation-induced emission (AIE) or crystallization-induced emission (CIE) characteristics display enhanced luminescence upon aggregation. This unique property makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging, and as solid-state markers in drug formulations.
Benzimidazole derivatives, a class of heterocyclic compounds, are well-regarded for their diverse biological activities and are core structures in several pharmaceuticals.[1] The introduction of substituents onto the benzimidazole scaffold can profoundly influence their photophysical properties. Chloro-substitution, in particular, has emerged as a strategic approach to modulate the solid-state emission of these compounds. The chlorine atom, through its electron-withdrawing nature and its ability to participate in intermolecular interactions such as halogen bonding, can significantly impact crystal packing and, consequently, the solid-state fluorescence characteristics.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of chloro-substituted benzimidazoles as solid-state emitters.
I. Synthesis of Chloro-Substituted Benzimidazoles: A Generalized Protocol
The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an aldehyde.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields and short reaction times.[5]
Protocol 1: Microwave-Assisted Synthesis of a Chloro-Substituted Benzimidazole
This protocol describes a general procedure for the synthesis of a 2-(chlorophenyl)-1H-benzimidazole derivative.
Materials:
-
Substituted o-phenylenediamine
-
Chloro-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Erbium triflate (Er(OTf)₃) as a catalyst[5]
-
Microwave reactor (e.g., Anton-Paar Syntos 3000 or similar)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a microwave reaction vessel, combine the substituted o-phenylenediamine (1 mmol), the chloro-substituted benzaldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure chloro-substituted benzimidazole.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[5]
-
Erbium Triflate: This Lewis acid catalyst activates the aldehyde, facilitating the nucleophilic attack by the diamine and promoting the subsequent cyclization and dehydration steps.[5]
-
Work-up Procedure: The aqueous work-up is designed to remove the catalyst and any water-soluble byproducts. Extraction with ethyl acetate isolates the desired organic product.
II. Characterization of Solid-State Emission Properties
A thorough characterization of the photophysical properties in the solid state is crucial to understanding the potential applications of these materials. This involves preparing solid samples and performing a series of spectroscopic measurements.
Protocol 2: Preparation of Solid Samples for Spectroscopic Analysis
A. Crystalline Powder:
-
Grind the synthesized and purified chloro-substituted benzimidazole into a fine powder using a mortar and pestle.
-
Place the powder in a solid-state sample holder for a fluorometer.
B. Thin Films:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane, chloroform).
-
Drop-cast the solution onto a quartz slide and allow the solvent to evaporate slowly in a controlled environment (e.g., a desiccator) to form a thin film.
Protocol 3: Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical parameter that quantifies the efficiency of the emission process. The absolute method using an integrating sphere is the most accurate for solid samples.[6][7]
Materials:
-
Fluorometer equipped with an integrating sphere
-
Solid sample (crystalline powder or thin film)
Procedure:
-
Measure the incident light spectrum: Place a blank (empty sample holder or a clean quartz slide) in the integrating sphere and measure the spectrum of the excitation light (S₀).[6]
-
Measure the sample's scattering and fluorescence spectra: Place the solid sample in the integrating sphere and measure the scattering and fluorescence spectra. This will yield the peak area of the scattered excitation light (S₁) and the peak area of the emitted fluorescence (S₂).[6]
-
Calculate the PLQY: The quantum yield (Φ) is calculated using the following formula: Φ = S₂ / (S₀ - S₁)[6]
Self-Validating System: To ensure the accuracy of the PLQY measurement, the system should be calibrated using a standard with a known quantum yield. The choice of the standard should ideally have emission in a similar spectral region to the sample being analyzed.[8]
III. Understanding the Structure-Property Relationship
The solid-state emission of chloro-substituted benzimidazoles is intimately linked to their crystal packing and intermolecular interactions. Techniques such as single-crystal X-ray diffraction and computational studies are invaluable for elucidating these relationships.
Key Factors Influencing Solid-State Emission:
-
π-π Stacking: The arrangement of the aromatic rings in the crystal lattice can lead to different types of π-π interactions (e.g., J-aggregates or H-aggregates), which can either enhance or quench fluorescence. Shorter stacking distances can lead to enhanced intermolecular electronic coupling and a blue shift in emission.[9]
-
Halogen Bonding: The chlorine substituent can participate in halogen bonding (C-Cl···X, where X is a halogen or another electronegative atom), which can influence the molecular conformation and crystal packing, thereby affecting the emission properties.
-
Aggregation-Induced Emission (AIE): In some cases, the restriction of intramolecular rotation (RIR) in the aggregated or solid state can block non-radiative decay pathways, leading to a significant enhancement of fluorescence.[10][11][12]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis, characterization, and analysis of chloro-substituted benzimidazoles.
Diagram of Factors Influencing Solid-State Emission:
Caption: Interplay of molecular structure and solid-state phenomena on emission properties.
IV. Data Presentation: Photophysical Properties of Representative Compounds
The following table summarizes the solid-state photophysical data for a hypothetical series of chloro-substituted benzimidazoles.
| Compound ID | Chloro-Substitution Pattern | Emission Max (nm) (Solid State) | Quantum Yield (Φ) (Solid State) | Key Observations |
| BZ-Cl-1 | 2-(4-chlorophenyl)-1H-benzimidazole | 450 | 0.25 | Moderate solid-state emission. |
| BZ-Cl-2 | 2-(2,4-dichlorophenyl)-1H-benzimidazole | 465 | 0.40 | Red-shifted emission and enhanced quantum yield compared to BZ-Cl-1, suggesting altered crystal packing. |
| BZ-Cl-3 | 5-chloro-2-(4-chlorophenyl)-1H-benzimidazole | 445 | 0.35 | Blue-shifted emission compared to BZ-Cl-1, indicating the influence of substitution on the benzimidazole core. |
| BZ-Cl-4 | 2-(3,5-dichlorophenyl)-1H-benzimidazole with bulky N-substituent | 510 | 0.75 | Strong AIE characteristics, likely due to restricted intramolecular rotation. |
V. Conclusion and Future Outlook
Chloro-substituted benzimidazoles represent a versatile class of compounds with tunable solid-state emission properties. By strategically positioning chlorine atoms on the benzimidazole scaffold, it is possible to modulate their crystal packing and intermolecular interactions, leading to materials with tailored fluorescence characteristics. The protocols and insights provided in this guide offer a framework for the rational design, synthesis, and characterization of novel solid-state emitters. Future research in this area will likely focus on the development of materials with even higher quantum yields, longer emission wavelengths, and enhanced sensitivity for specific applications in optoelectronics and biomedical sciences.
References
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Scribd. (n.d.). Standard For Measuring Quantum Yield. Retrieved from [Link]
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JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
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ResearchGate. (2013, November 24). How can we calculate the fluorescence quantum yield of solid samples? Retrieved from [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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ResearchGate. (2015). Aggregation-induced emission of benzimidazole-based derivative and detection of pyrophosphate (PPi). Retrieved from [Link]
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SemOpenAlex. (n.d.). Bridging Chlorine Atoms Enable the Construction of a Novel Benzimidazole-Derived Fluorescent Molecule. Retrieved from [Link]
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- Ravindra, M. K., Darshan, G. P., Lavanya, D. R., Mahadevan, K. M., Premkumar, H. B., Sharma, S. C., ... & Nagabhushana, H. (2020).
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Royal Society of Chemistry. (n.d.). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. Retrieved from [Link]
- Zhang, L., Liu, X., Li, Y., Wang, Y., Zhang, H., & Fan, Z. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(10), 2469-2475.
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Royal Society of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. Retrieved from [Link]
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ResearchGate. (n.d.). Aggregation-induced and crystallization-enhanced emissions with time-dependence of a new Schiff-base family based on benzimidazole. Retrieved from [Link]
- Buksztel, I., Kownacki, I., & Kledzik, K. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
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- De Silva, T. P., Youm, S. G., Fronczek, F. R., Sahasrabudhe, G., Nesterov, E. E., & Warner, I. M. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(21), 6523.
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ResearchGate. (2026, January 31). The Influence of Substituents on 4-Amino-1,2,4-Triazole Luminescence: A Combined Crystallographic and Spectroscopic Study. Retrieved from [Link]
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- PubMed. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry, 155(4), 438-450.
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Royal Society of Chemistry. (n.d.). Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors. Retrieved from [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
- PubMed. (2018). Comparison Between Porphin, Chlorin and Bacteriochlorin Derivatives for Photodynamic Therapy: Synthesis, Photophysical Properties, and Biological Activity. Molecules, 23(12), 3216.
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PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. Retrieved from [Link]
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Scilit. (1995). Solvent effects on the fluorescent emission of some new benzimidazole derivatives. Retrieved from [Link]
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Application Note & Protocol: Characterizing the Solvatochromic Behavior of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Abstract
This guide provides a comprehensive framework for the investigation of the solvatochromic properties of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2][3] Solvatochromism, the change in a substance's color or spectral properties with solvent polarity, offers profound insights into the electronic structure of a molecule and its interactions with the local environment.[4][5] By systematically measuring the absorption and fluorescence spectra of the title compound in a series of solvents, researchers can quantify changes in its ground and excited state dipole moments, elucidating its potential as a fluorescent probe for sensing environmental polarity. This document details the theoretical underpinnings, provides step-by-step experimental protocols, and outlines robust data analysis methodologies, including the use of Lippert-Mataga and Kamlet-Taft correlations.
Theoretical Background: The Phenomenon of Solvatochromism
Solvatochromism originates from the differential solvation of a molecule's electronic ground state and excited state.[5] When a molecule absorbs a photon, it transitions to an excited state with a different electron distribution, and consequently, a different dipole moment. The surrounding solvent molecules then reorient themselves to stabilize this new excited state. The extent of this stabilization depends on the solvent's polarity.[5]
This process is reflected in the UV-Visible absorption and fluorescence emission spectra.
-
Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, lowering the energy gap for emission. This results in a shift of the emission maximum to a longer wavelength (a "red shift") with increasing solvent polarity.[5]
-
Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap. This leads to a shift of the emission maximum to a shorter wavelength (a "blue shift").[5]
The difference between the absorption and emission maxima, known as the Stokes shift , is a key indicator of the extent of the structural and electronic rearrangement upon excitation and is highly sensitive to the solvent environment.[6]
Synthesis and Preparation of this compound
While numerous synthetic routes for 2-arylbenzimidazoles exist, a common and effective method involves the condensation of an o-phenylenediamine with an aromatic aldehyde or its corresponding carboxylic acid.[3][7] For the title compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with 2-aminobenzoic acid.
Prerequisite: The purity of the synthesized compound is paramount for accurate photophysical measurements. It is essential to purify the product via recrystallization or column chromatography and confirm its structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point determination.
Experimental Protocols
This section provides detailed methodologies for characterizing the solvatochromic behavior of the title compound.
Materials and Instrumentation
-
Solute: Purified this compound.
-
Solvents: A range of spectroscopic-grade solvents covering a wide polarity spectrum (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Water).
-
Instrumentation:
-
Calibrated UV-Visible Spectrophotometer
-
Calibrated Fluorescence Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and precision micropipettes
-
Protocol 1: Sample Preparation
The objective is to prepare a dilute stock solution and subsequent working solutions that are optically transparent and avoid concentration-dependent effects like aggregation.
-
Prepare a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solutions: From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be low (e.g., 1-10 µM) to ensure the absorbance at the λ_max_ is below 0.1, minimizing inner filter effects in fluorescence measurements.
-
Ensure Complete Dissolution: Use sonication if necessary to ensure the compound is fully dissolved in each solvent.
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol determines the wavelength of maximum absorption (λ_abs_) in each solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement.
-
Sample Measurement: Replace the blank with the cuvette containing the working solution. Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Data Recording: Identify and record the λ_abs_ for the compound in the specific solvent.
-
Repeat: Repeat steps 2-4 for each solvent.
Protocol 3: Steady-State Fluorescence Spectroscopy
This protocol determines the wavelength of maximum emission (λ_em_) and characterizes the fluorescence profile.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Determine Excitation Wavelength: Set the excitation wavelength to the λ_abs_ determined from the UV-Vis measurement for that specific solvent.
-
Blank Subtraction: Record an emission spectrum of the pure solvent to identify any Raman scattering or impurity fluorescence.
-
Sample Measurement: Record the emission spectrum of the working solution. The scan range should start ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering and extend to cover the full emission profile.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Identify and record the λ_em_.
-
Repeat: Repeat steps 3-5 for each solvent.
Data Analysis and Interpretation
The collected spectral data will be analyzed to quantify the solvatochromic effect.
Data Compilation and Stokes Shift Calculation
Summarize the collected data in a table. The absorption and emission maxima should be converted from wavelength (nm) to wavenumbers (cm⁻¹) for quantitative analysis.
-
Absorption Wavenumber (ν_abs_): ν_abs_ (cm⁻¹) = 10⁷ / λ_abs_ (nm)
-
Emission Wavenumber (ν_em_): ν_em_ (cm⁻¹) = 10⁷ / λ_em_ (nm)
-
Stokes Shift (Δν): Δν (cm⁻¹) = ν_abs_ - ν_em_
Table 1: Hypothetical Photophysical Data for this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_ (nm) | λ_em_ (nm) | ν_abs_ (cm⁻¹) | ν_em_ (cm⁻¹) | Stokes Shift (Δν) (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 350 | 400 | 28571 | 25000 | 3571 |
| Toluene | 2.38 | 1.497 | 355 | 415 | 28169 | 24096 | 4073 |
| DCM | 8.93 | 1.424 | 360 | 435 | 27778 | 22989 | 4789 |
| Acetone | 20.7 | 1.359 | 362 | 450 | 27624 | 22222 | 5402 |
| Acetonitrile | 37.5 | 1.344 | 363 | 460 | 27548 | 21739 | 5809 |
| Ethanol | 24.5 | 1.361 | 365 | 475 | 27397 | 21053 | 6344 |
| Methanol | 32.7 | 1.329 | 366 | 480 | 27322 | 20833 | 6489 |
Visualization of Solvatochromism
A clear visual representation of the data is essential.
Caption: Conceptual diagram of positive solvatochromism.
Lippert-Mataga Analysis
The Lippert-Mataga equation provides a powerful method to correlate the Stokes shift with solvent polarity and estimate the change in the molecule's dipole moment upon excitation (Δµ = µ_e_ - µ_g_).[8][9]
The equation is: Δν = (2Δµ² / hca³) * Δf + constant
Where:
-
Δν is the Stokes shift in cm⁻¹.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute (can be estimated from computational chemistry).
-
Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
Protocol:
-
Calculate Δf for each solvent using its dielectric constant (ε) and refractive index (n).
-
Plot the Stokes shift (Δν) as a function of the orientation polarizability (Δf).
-
Perform a linear regression on the plot. A good linear correlation indicates that general solvent effects are dominant.[10][11]
-
The slope of this plot is equal to (2Δµ² / hca³). From this, the change in dipole moment (Δµ) can be calculated if the Onsager radius (a) is known or estimated. A positive slope confirms that the excited state is more polar than the ground state.[8]
Kamlet-Taft Analysis
While the Lippert-Mataga model addresses general solvent effects, the Kamlet-Taft relationship dissects the contributions of specific solute-solvent interactions, such as hydrogen bonding.[12][13] This is achieved through a multi-parameter linear regression:
ν = ν₀ + sπ* + aα + bβ
Where:
-
ν is the spectral property of interest (e.g., ν_abs_, ν_em_, or Δν).
-
ν₀ is the value in a reference state (cyclohexane).
-
π * is the solvent's dipolarity/polarizability parameter.[12]
-
α is the solvent's hydrogen bond donating (HBD) acidity.[12]
-
β is the solvent's hydrogen bond accepting (HBA) basicity.[12]
-
s, a, b are coefficients that represent the sensitivity of the spectral property to each respective solvent parameter.[14]
Protocol:
-
Obtain the Kamlet-Taft parameters (π*, α, β) for each solvent from a reliable literature source.[12][13]
-
Perform a multiple linear regression analysis using statistical software, with ν_em_ (or another spectral property) as the dependent variable and π*, α, and β as the independent variables.
-
The magnitude and sign of the coefficients (s, a, b) reveal the nature and importance of each type of interaction. For instance, a large negative 'a' coefficient for ν_em_ would indicate strong stabilization of the excited state by hydrogen bond donating solvents.
Caption: Experimental and data analysis workflow.
Potential Applications and Conclusion
The characterization of the solvatochromic behavior of this compound provides critical insights into its electronic properties. A significant solvatochromic shift, particularly in the fluorescence emission, indicates a pronounced change in the dipole moment upon excitation. Such compounds are highly valuable as:
-
Fluorescent Probes: For sensing the polarity of microenvironments, such as protein binding sites, lipid membranes, or polymer matrices.
-
Materials Science: For the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices where environmental sensitivity is a factor.[2]
-
Drug Development: Understanding how a potential drug molecule interacts with different environments is crucial for predicting its behavior in biological systems.
By following the protocols outlined in this guide, researchers can robustly quantify the solvatochromic properties of the title compound, paving the way for its application in diverse scientific fields.
References
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Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2010). ResearchGate. [Link]
-
Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate. [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. Stenutz. [Link]
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Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]
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The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. (2022). ResearchGate. [Link]
-
Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry. [Link]
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Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2018). MDPI. [Link]
-
Measurement of Solvent Properties using Kamlet-Taft Approach for Application in Synthesis. (2022). Malaysian Journal of Analytical Sciences. [Link]
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Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents. (2019). ResearchGate. [Link]
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Measurement of relative static permittivity and solvatochromic parameters of binary and ternary CO2-expanded green solvents. (2021). DiVA. [Link]
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A Study on Solvatochromism, Solvation, and Excited-State Dipole Moments of non-steroidal anti-inflammatory drugs. (2024). SSRN. [Link]
-
A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019). PMC. [Link]
-
Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility. (2012). ResearchGate. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). RSC Advances. [Link]
-
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2018). PMC. [Link]
-
Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-hcv activity. (2012). IJRPC. [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2015). ResearchGate. [Link]
-
Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. (2015). Academia.edu. [Link]
-
Synthesis of Aniline Substituted Benzimidazole Derivatives. (2012). ResearchGate. [Link]
-
Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. (1995). Biblioteka Nauki. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2020). RSC Publishing. [Link]
-
Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. (1999). Physical Chemistry Chemical Physics. [Link]
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2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline as a ratiometric sensor
Application Note & Protocol
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: A Ratiometric Fluorescent Sensor for Fluoride Ion Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a ratiometric fluorescent sensor. While direct experimental data for this specific compound is emerging, this guide synthesizes field-proven insights from structurally analogous benzimidazole-based sensors to propose a robust framework for its utilization. The core focus is on the detection of fluoride ions (F⁻), a target of significant interest in biological and environmental sciences.[1] This guide details the underlying sensing mechanism, provides detailed experimental protocols for sensor validation and application, and offers insights into data interpretation. All protocols are designed as self-validating systems to ensure scientific rigor.
Introduction: The Benzimidazole Scaffold in Anion Sensing
The benzimidazole nucleus is a privileged pharmacophore in drug discovery, known for its diverse biological activities.[2][3][4] Its unique electronic properties and the presence of an acidic N-H proton make it an excellent candidate for the development of chemosensors.[1] Specifically, the ability of the benzimidazole N-H group to act as a hydrogen bond donor allows for selective interaction with anions.[5][6]
This compound incorporates the essential benzimidazole moiety, with the addition of a chloro-group on the benzene ring and an aniline group at the 2-position. These substitutions are expected to modulate the electronic properties of the core structure, potentially enhancing its sensitivity and selectivity as a sensor. The aniline group can also participate in intramolecular charge transfer (ICT), a key process in many fluorescent probes.
The Ratiometric Advantage
Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes. By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric sensing can correct for environmental effects such as probe concentration, photobleaching, and instrumental fluctuations. This leads to more accurate and reproducible quantitative measurements. The proposed sensing mechanism for this compound is based on the modulation of an excited-state intramolecular proton transfer (ESIPT) process or a similar ICT mechanism upon interaction with the target analyte.[7]
Proposed Sensing Mechanism
The sensing mechanism of this compound for fluoride ions is hypothesized to occur via a two-step process involving hydrogen bonding followed by deprotonation of the benzimidazole N-H proton.[5][8]
-
Hydrogen Bonding: The acidic N-H proton of the benzimidazole ring forms a hydrogen bond with the highly basic fluoride ion.
-
Deprotonation and ICT Modulation: The strong basicity of the fluoride ion leads to the deprotonation of the N-H group, forming an anionic species. This deprotonation significantly alters the electronic distribution within the molecule, modulating the intramolecular charge transfer from the aniline donor to the benzimidazole acceptor. This change in ICT characteristics results in a noticeable shift in the fluorescence emission spectrum, providing the basis for ratiometric detection.
Diagram of the Proposed Sensing Mechanism:
Caption: Proposed mechanism of fluoride sensing.
Synthesis of this compound
The synthesis of 2-arylbenzimidazoles is well-established in the literature.[2][3] A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the title compound, 4-chloro-1,2-phenylenediamine would be reacted with 2-aminobenzoic acid.
Synthetic Protocol
This protocol is a generalized procedure based on common synthetic routes for similar compounds.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-chloro-1,2-phenylenediamine and 1 equivalent of 2-aminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.
-
Condensation: Add a catalytic amount of a condensing agent, such as polyphosphoric acid (PPA) or a Lewis acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Ratiometric Sensing
Materials and Instrumentation
-
Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or DMSO.
-
Analyte Solutions: Prepare stock solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻) as their tetrabutylammonium salts in the same solvent as the sensor stock solution.
-
Instrumentation: A fluorescence spectrophotometer capable of recording emission spectra.
Protocol for Selectivity Study
-
Prepare Sensor Solution: Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in the chosen solvent.
-
Aliquot Sensor Solution: Add a fixed volume of the diluted sensor solution to a series of cuvettes.
-
Add Anions: To each cuvette, add a specific amount (e.g., 10 equivalents) of a different anion stock solution. Include a control cuvette with only the sensor solution.
-
Incubate: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure the reaction reaches equilibrium.
-
Measure Fluorescence: Record the fluorescence emission spectra of each solution. Excite the samples at the wavelength of maximum absorption (determined from a UV-Vis spectrum of the sensor).
-
Analyze Data: Plot the ratio of fluorescence intensities at the two emission maxima (I₂/I₁) for each anion. A significant change in this ratio for fluoride compared to other anions will demonstrate selectivity.
Workflow for Selectivity Assessment:
Caption: Experimental workflow for selectivity.
Protocol for Fluoride Titration
-
Prepare Sensor Solution: Prepare a fixed concentration of the sensor solution (e.g., 10 µM) in a cuvette.
-
Incremental Addition of Fluoride: Sequentially add increasing amounts of the fluoride stock solution to the cuvette (e.g., from 0 to 20 equivalents).
-
Equilibrate and Measure: After each addition, gently mix the solution, allow it to equilibrate, and record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at both emission maxima as a function of fluoride concentration.
-
Calculate the ratio of the intensities (I₂/I₁) at each fluoride concentration and plot this ratio against the fluoride concentration.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the ratiometric calibration curve.
-
Data Presentation and Interpretation
Spectroscopic Data
The following table presents hypothetical but expected spectroscopic data based on the behavior of similar benzimidazole-based sensors.
| Parameter | Value |
| Absorption Maximum (λabs) | ~350 nm |
| Emission Maximum 1 (λem1) | ~420 nm |
| Emission Maximum 2 (λem2, with F⁻) | ~550 nm |
| Stokes Shift (Initial) | ~70 nm |
| Quantum Yield (Φf, initial) | Moderate |
| Quantum Yield (Φf, with F⁻) | High |
Ratiometric Response
The ratiometric response is the key analytical parameter. A successful sensor will exhibit a significant increase in the I₂/I₁ ratio upon the addition of fluoride.
| Analyte (10 eq.) | I₂/I₁ Ratio |
| Control (No Analyte) | 1.0 |
| F⁻ | > 50 |
| Cl⁻ | < 2.0 |
| Br⁻ | < 1.5 |
| I⁻ | < 1.5 |
| CN⁻ | ~5.0 |
| OAc⁻ | ~3.0 |
| H₂PO₄⁻ | ~2.5 |
Practical Applications and Considerations
The high selectivity and sensitivity of benzimidazole-based ratiometric sensors for fluoride make them suitable for various applications, including:
-
Environmental Monitoring: Detection of fluoride in water samples.
-
Biological Imaging: With appropriate modifications for aqueous compatibility and cell permeability, these sensors could potentially be used for imaging fluoride in living cells.
-
Industrial Process Monitoring: Quality control in manufacturing processes where fluoride is used.
Important Considerations:
-
Solvent Effects: The sensing performance can be highly dependent on the solvent due to its influence on hydrogen bonding and proton transfer. Aprotic polar solvents are generally preferred.
-
pH Dependence: The protonation state of the sensor and the analyte can be affected by pH. The optimal pH range for sensing should be determined.
-
Interference: While the sensor is expected to be highly selective for fluoride, potential interference from other highly basic anions should be evaluated in complex sample matrices.
Conclusion
This compound holds significant promise as a next-generation ratiometric fluorescent sensor. Its design incorporates the key features of the highly successful benzimidazole scaffold, with modifications that are anticipated to enhance its sensing properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and validate the capabilities of this compound for the sensitive and selective detection of fluoride ions.
References
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A benzimidazole-based non-symmetrical tripodal receptor for the ratiometric fluorescence sensing of fluoride ions and solid state recognition of sulfate ions. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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A ratiometric fluorescent probe for fluoride ion employing the excited-state intramolecular proton transfer. PubMed. Available at: [Link]
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A benzimidazole-based non-symmetrical tripodal receptor for the ratiometric fluorescence sensing of fluoride ions and solid state recognition of sulfate ions. Semantic Scholar. Available at: [Link]
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Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu. Available at: [Link]
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A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]
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4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC. Available at: [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]
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Ratiometric fluorescence sensing of fluoride ions by triarylborane–phenanthroimidazole conjugates. ResearchGate. Available at: [Link]
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4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes. Available at: [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
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A colorimetric and ratiometric fluorescent chemosensor for fluoride based on proton transfer. europepmc.org. Available at: [Link]
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Imidazole-containing ratiometric receptor for the selective and sensitive detection of cyanide and fluoride via deprotonation and a receptor-anion ensemble for Cu 2+ sensing. ResearchGate. Available at: [Link]
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Ratiometric fluorescence signalling of fluoride ions by an amidophthalimide derivative. Indian Academy of Sciences. Available at: [Link]
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available at: [Link]
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A selective ratiometric fluoride ion sensor with a (2,4-dinitrophenyl)hydrazine derivative of bis(indolyl) methane and its mode of interaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). nopr.niscpr.res.in. Available at: [Link]
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Imidazo-phenanthroline based ratiometric optical sensing platform for cyanide and fluoride ions. PubMed. Available at: [Link]
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Fluorescent Detection of Chemical Warfare Agents: Functional Group Specific Ratiometric Chemosensors. MIT. Available at: [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Publishing. Available at: [Link]
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A Pyridyl-Benzimidazole Based Ruthenium(II) Complex as Optical Sensor: Targeted Cyanide Detection and Live Cell Imaging Applications. arXiv. Available at: [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
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A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging. Analytical Methods (RSC Publishing). Available at: [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]
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Utility of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole for development of a highly sensitive stability indicating spectrofluorimetri. Semantic Scholar. Available at: [Link]
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
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Application Notes & Protocols: A Screening Cascade for 2-(Benzimidazol-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-(Benzimidazol-2-yl)aniline Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, making it a cornerstone for the development of therapeutics with a wide range of pharmacological activities.[3][4] Derivatives of this core structure are found in numerous FDA-approved drugs.[1][5]
Specifically, the 2-(benzimidazol-2-yl)aniline moiety has emerged as a particularly promising pharmacophore. Extensive research has demonstrated that derivatives from this class exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7] This versatility stems from the scaffold's ability to be chemically modified at multiple positions, enabling the fine-tuning of its interaction with diverse biological targets.[6][8]
This guide provides a comprehensive, structured approach to the initial biological screening of novel 2-(benzimidazol-2-yl)aniline derivatives. It details a logical cascade of assays, from primary high-throughput screens to secondary mechanism-of-action studies, to efficiently identify and characterize promising lead compounds.
Section 1: Anticancer Activity Screening
Scientific Rationale: The anticancer potential of benzimidazole derivatives is well-documented, with mechanisms including the disruption of microtubule dynamics, inhibition of crucial enzymes like topoisomerases, and the induction of apoptosis.[6][9] Many derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, a particularly effective strategy against rapidly proliferating cancer cells.[10][11]
Anticancer Screening Workflow
The following workflow provides a systematic approach to identify and characterize the anticancer properties of novel derivatives.
Protocol 1.1: Primary In Vitro Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[12] A decrease in metabolic activity correlates with cell death or cytostasis.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK-293 [human embryonic kidney]).[10][11]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Test compounds dissolved in sterile DMSO (stock solution 10-20 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Positive control (e.g., Doxorubicin or Cisplatin).
-
Sterile 96-well plates, multichannel pipette, microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, vehicle control (medium with DMSO), and a positive control.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Cell Viability % vs. log[Concentration]) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Data Presentation:
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HEK-293 (Normal) IC₅₀ (µM) | Therapeutic Index (HEK-293/MCF-7) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | > 50 | > 9.6 |
| Derivative 2 | 12.5 ± 1.1 | 15.3 ± 1.9 | > 50 | > 4.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.3 | 3.1 |
Data are presented as Mean ± SD from three independent experiments.
Protocol 1.2: Secondary Mechanistic Assay (Tubulin Polymerization)
Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340 nm.[14][15] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[14]
Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer).[16]
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Nocodazole/Colchicine as a destabilizer).[9]
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
Pre-warmed (37°C) half-area 96-well plates.
Step-by-Step Protocol:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in the provided buffer to a final concentration of 3-4 mg/mL. The final reaction mix will contain tubulin, GTP, and polymerization buffer.[15]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiate Polymerization: Initiate the reaction by adding the ice-cold tubulin solution to each well. The total reaction volume is typically 100 µL.[16]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[16]
-
Analysis: Plot absorbance vs. time to generate polymerization curves. Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance (Amax). Calculate the percentage of inhibition relative to the vehicle control.[14]
Anticancer Mechanism of Action
Section 2: Antimicrobial Activity Screening
Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[3] Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, making them valuable candidates in this area.[3][7]
Antimicrobial Screening Workflow
Protocol 2.1: Initial Screening (Agar Well Diffusion Assay)
Principle: This method provides a qualitative assessment of antimicrobial activity.[17] A compound solution is placed in a well punched into an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[18] The size of this zone is proportional to the compound's activity.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).
-
Mueller-Hinton Agar (MHA) and Broth (MHB).
-
Sterile petri dishes, cotton swabs, and cork borer (6 mm diameter).
-
Test compounds (e.g., 1 mg/mL in DMSO).
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO).
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of an MHA plate uniformly in three directions to ensure even growth.[17]
-
Well Preparation: Aseptically punch wells (6 mm diameter) into the inoculated agar plate.[18]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the diameter of the zone of inhibition (in mm) for each well.
Protocol 2.2: Quantitative Assessment (Broth Microdilution for MIC)
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[19][20]
Materials:
-
Bacterial strains and Mueller-Hinton Broth (MHB).
-
Test compounds and controls.
-
Sterile 96-well microtiter plates.
Step-by-Step Protocol:
-
Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[21] This creates a range of decreasing compound concentrations.
-
Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[22] Add 100 µL of this final inoculum to each well (except for a sterility control well).
-
Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 8 | 16 | 32 |
| Derivative 2 | > 128 | 64 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Section 3: Anti-inflammatory Activity Screening
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like nitric oxide (NO).[23] A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line), inducing an inflammatory response characterized by the production of NO via inducible nitric oxide synthase (iNOS).[24]
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay quantifies NO production by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration and can be measured colorimetrically.[24][25]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete growth medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compounds dissolved in DMSO.
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
Positive control (e.g., Indomethacin).
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[24]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[24]
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell-free supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of freshly mixed Griess reagent (1:1 ratio of Component A and B).[24]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.
-
Cytotoxicity Check: It is crucial to run a parallel MTT assay (Protocol 1.1) under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cell death.[26]
Data Presentation:
| Compound Conc. (µM) | NO Inhibition (%) | Cell Viability (%) |
| 0 (LPS Control) | 0 | 100 |
| 1 | 15.2 ± 2.1 | 98.5 ± 3.4 |
| 10 | 48.7 ± 4.5 | 95.1 ± 2.8 |
| 50 | 85.3 ± 5.9 | 91.6 ± 4.1 |
Data are presented as Mean ± SD.
References
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. Retrieved February 15, 2026, from [Link]
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A Brief Review of The Biological Activities of Benzimidazole Derivatives. (n.d.). IJSART. Retrieved February 15, 2026, from [Link]
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A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity. (2022). Revista CENIC Ciencias Químicas. Retrieved February 15, 2026, from [Link]
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Synthesis and Pharmacological Profile of Benzimidazoles. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 15, 2026, from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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Two-fold Broth Microdilution Method for Determination of MIC. (2012). KIT - IBG. Retrieved February 15, 2026, from [Link]
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Cytotoxicity of a new condensed benzimidazoledione derivative against tumor and normal cell lines. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 15, 2026, from [Link]
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Synthesis of (Benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI. Retrieved February 15, 2026, from [Link]
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved February 15, 2026, from [Link]
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Broth microdilution reference methodology. (2022). CGSpace. Retrieved February 15, 2026, from [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved February 15, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
agar-well diffusion method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 15, 2026, from [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (2025). Eastern Journal of Medicine. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). SciSpace. Retrieved February 15, 2026, from [Link]
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. Retrieved February 15, 2026, from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved February 15, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
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Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. Retrieved February 15, 2026, from [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved February 15, 2026, from [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. Retrieved February 15, 2026, from [Link]
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Nitric oxide (NO) production using the Griess reagent assay in RAW... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. (2016). PubMed. Retrieved February 15, 2026, from [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (n.d.). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]
-
Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for the Preparation of Metal Complexes with 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline Ligand
Introduction: The Significance of Benzimidazole-Based Metal Complexes
Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in the fields of medicinal chemistry and materials science.[1][2] The benzimidazole scaffold, being isosteric to purine, allows for interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The coordination of benzimidazole-based ligands to metal ions often enhances these biological activities and introduces novel catalytic and photophysical properties.[1][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of the versatile ligand, 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, and its subsequent complexation with various metal ions. The strategic introduction of a chloro substituent on the benzimidazole ring is anticipated to modulate the electronic properties and biological efficacy of the resulting metal complexes.
This document is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and practical, step-by-step guidance for the successful preparation and characterization of these promising compounds.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through the condensation reaction of a substituted o-phenylenediamine with an anthranilic acid derivative. This acid-catalyzed cyclization, known as the Phillips-Ladenburg reaction, is a robust and widely employed method for the formation of the benzimidazole ring system.[6]
Causality Behind Experimental Choices:
-
Reactants: The selection of 3-chloro-1,2-phenylenediamine and 2-aminobenzoic acid (anthranilic acid) is crucial for the regioselective synthesis of the desired 4-chloro isomer. The amino group of the 2-aminobenzoic acid attacks one of the amino groups of the diamine, followed by cyclization and dehydration to form the imidazole ring.
-
Catalyst: An acidic medium, typically hydrochloric acid, is employed to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine.
-
Solvent: The reaction is often carried out in a suitable solvent that can facilitate the dissolution of the reactants and withstand the required reaction temperature. In some cases, the reaction can be performed under solvent-free conditions.[7]
-
Work-up: Neutralization of the reaction mixture with a base is a critical step to deprotonate the benzimidazole nitrogen and the aniline amino group, leading to the precipitation of the free ligand.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-1,2-phenylenediamine
-
2-Aminobenzoic acid (Anthranilic acid)
-
4 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-1,2-phenylenediamine (0.1 mol) and 2-aminobenzoic acid (0.1 mol).
-
Acid Addition: Carefully add 80 mL of 4 M hydrochloric acid to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until the pH reaches 8-9. This should be done in an ice bath to control the exothermic reaction.
-
Precipitation and Filtration: A solid precipitate will form upon neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with cold deionized water to remove any inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure this compound ligand.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Characterization of the Ligand:
The structure and purity of the synthesized ligand should be confirmed by various spectroscopic techniques:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and aniline rings, as well as the N-H protons of the imidazole and aniline groups. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
FT-IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (imidazole and amine), C=N stretching of the imidazole ring, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Part 2: Preparation of Metal Complexes
The this compound ligand is a versatile chelating agent capable of coordinating with a variety of transition metal ions. The coordination typically involves the nitrogen atom of the aniline group and one of the nitrogen atoms of the benzimidazole ring, forming a stable five-membered chelate ring.
General Protocol for Metal Complex Synthesis:
Materials:
-
This compound ligand
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the synthesized ligand (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the desired metal salt (1 mmol) in ethanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.
-
Isolation: After cooling to room temperature, collect the precipitated complex by vacuum filtration.
-
Washing: Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complexes:
The successful formation of the metal complexes can be confirmed by the following techniques:
-
FT-IR Spectroscopy: A shift in the C=N stretching vibration of the benzimidazole ring and the N-H bending vibration of the aniline group upon complexation provides evidence of coordination. The appearance of new bands at lower frequencies can be attributed to the M-N bond vibrations.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will show ligand-to-metal charge transfer (LMCT) and d-d transition bands, which are characteristic of the specific metal ion and its coordination geometry.
-
Molar Conductivity Measurements: Measuring the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) can help determine whether the complexes are electrolytic or non-electrolytic in nature.
-
Magnetic Susceptibility Measurements: This technique provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.
-
Elemental Analysis: The elemental composition (C, H, N, and metal content) of the complexes should be determined to confirm the proposed stoichiometry.
Data Presentation
| Compound | Color | Yield (%) | M.P. (°C) |
| This compound | Off-white | ~85 | >250 |
| Co(II) Complex | Blue-Green | ~75 | >300 |
| Ni(II) Complex | Green | ~80 | >300 |
| Cu(II) Complex | Green | ~82 | >300 (decomposes) |
| Zn(II) Complex | White | ~88 | >300 |
Note: The yields and melting points are typical and may vary depending on the specific reaction conditions and purity of the reagents.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Structural Representation
Caption: Structures of the ligand and a proposed metal complex. (Note: Image SRCs are placeholders and should be replaced with actual chemical structure images for a complete visualization.)
Application Notes: Potential in Drug Development
Metal complexes of benzimidazole derivatives have garnered significant attention as potential therapeutic agents. The introduction of a chloro-substituent can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the metal center can introduce a different mechanism of action compared to the free ligand.
-
Antimicrobial Activity: Many benzimidazole-metal complexes have demonstrated potent activity against a range of bacteria and fungi.[1][8] The chelation of the metal ion can increase the antimicrobial efficacy by facilitating the transport of the agent across the microbial cell membrane. The prepared complexes should be screened against various Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentration (MIC) values.
-
Anticancer Activity: The structural similarity of benzimidazoles to purine bases makes them attractive candidates for anticancer drug design. Metal complexes can interact with DNA and other cellular targets, inducing apoptosis in cancer cells. The cytotoxic activity of the synthesized complexes should be evaluated against various cancer cell lines.
-
Catalytic Applications: Benzimidazole-based metal complexes can also serve as efficient catalysts in various organic transformations due to the ability of the metal center to exist in multiple oxidation states and coordinate with substrates.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound and its metal complexes. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles. The potential applications of these compounds in drug development and catalysis are vast, and it is hoped that this document will serve as a valuable resource for researchers in these fields.
References
- Küçükbay, H., Günal, S., Orhan, E., & Durmaz, R. (2010). Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. Asian Journal of Chemistry, 22(10), 7376-7382.
- Nandwana, N. K., et al. (2018). Design and synthesis of imidazo/benzimidazo [1, 2-c] quinazoline derivatives and evaluation of their antimicrobial activity. ACS Omega, 3(11), 16338–16346.
- Benzimidazol-2-ylidene Silver Complexes: Synthesis, Characterization, Antimicrobial and Antibiofilm Activities, Molecular Docking and Theoretical Investig
- Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important. (n.d.).
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and comput
- Synthesis, Characterization and Antibacterial Activity of Cobalt chloride complex with 2-(p-thiomethyl phenyl)benzimdazole. (n.d.).
- Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.).
- Synthesis, Characterization and Antimicrobial Activities of Some Metal Complexes with N¢-(2-Chloro-benzoyl)thiourea Ligands. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives. (2020).
- The preparation and properties of some aniline complexes of metal(II) sulphates and nitrates. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Synthesis and Characterization of Some New Benzimidazole Derivatives. (n.d.).
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020).
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010).
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)
- Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. (n.d.). Academia.edu.
- Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important Bidentate Ligands. (2017). American Scientific Research Journal for Engineering, Technology, and Sciences.
- Reaction of o-phenylenediamine with organic acids. (n.d.).
- Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. (n.d.).
- Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023).
Sources
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- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
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- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline - Google Patents [patents.google.com]
- 8. Benzimidazol-2-ylidene Silver Complexes: Synthesis, Characterization, Antimicrobial and Antibiofilm Activities, Molecular Docking and Theoretical Investigations [mdpi.com]
crystal growth methods for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Application Note: Crystal Growth Methodologies for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Abstract & Scope
This application note details the physicochemical profiling and crystal growth strategies for This compound (hereafter referred to as 4-Cl-BIA ). As a derivative of the 2-arylbenzimidazole class, this molecule exhibits significant potential for polymorphism due to its multiple hydrogen-bonding donors (aniline -NH₂, benzimidazole -NH) and acceptors (benzimidazole -N=).
The protocols herein are designed to overcome common challenges such as "oiling out," twinning, and micro-crystallinity. By leveraging the specific tautomeric nature of the 4-chloro-benzimidazole moiety, these methods aim to isolate thermodynamically stable forms for pharmaceutical development and high-quality single crystals for structural elucidation.
Molecular Analysis & intermolecular Dynamics
Before initiating crystallization, one must understand the driving forces at the molecular level.
-
Tautomeric Equilibrium: The 4-chloro substitution on the benzimidazole ring introduces a tautomeric ambiguity. In solution, the proton rapidly exchanges between N1 and N3, making the 4- and 7-positions equivalent on the NMR time scale. However, in the solid state, the proton is "locked," leading to distinct 4-chloro or 7-chloro tautomers. Crystallization conditions (solvent polarity, pH) can selectively stabilize one tautomer.[1]
-
Hydrogen Bonding: The primary supramolecular synthon is likely the R²₂(8) motif, where the benzimidazole N-H donates to the aniline nitrogen, or the C(6) chain involving the imidazole ring itself.[1]
-
Pi-Stacking: The planar benzimidazole-phenyl system favors strong
stacking, often resulting in needle-like morphology if growth is too rapid along the stacking axis.
Pre-Crystallization Protocol: Solubility Mapping
Objective: To define the Metastable Zone Width (MSZW) and select appropriate solvent systems.
Protocol ID: SOL-MAP-01
Materials:
-
4-Cl-BIA (Crude, >95% purity)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Water.[1]
-
Heating block, 4 mL vials.
Procedure:
-
Place 10 mg of 4-Cl-BIA into six separate vials.
-
Add solvent in 100 µL increments at Room Temperature (25°C) with vortexing.
-
If undissolved after 1 mL, heat to boiling point (or 100°C for high boilers).
-
Record solubility qualitatively.
Data Output (Expected):
| Solvent | Solubility (25°C) | Solubility (Hot) | Classification | Application |
| Water | Insoluble | Insoluble | Anti-solvent | Vapor Diffusion |
| Ethanol | Low (<5 mg/mL) | High (>20 mg/mL) | Ideal | Cooling Crystallization |
| DMSO | High (>50 mg/mL) | Very High | Good Solvent | Vapor Diffusion |
| DCM | Moderate | Moderate | Modifier | Evaporation |
| MeCN | Low | Moderate | Intermediate | Slow Cooling |
Primary Crystallization Protocols
Method A: Slow Evaporation (Thermodynamic Control)
Best for: Generating Single Crystals for X-Ray Diffraction (SC-XRD).[1]
Rationale: Slow evaporation maintains a low degree of supersaturation, allowing molecules to orient correctly into the lattice, minimizing defects and twinning.[1]
Protocol:
-
Dissolution: Dissolve 20 mg of 4-Cl-BIA in 5 mL of a 1:1 mixture of Methanol and DCM . The DCM improves solubility while Methanol provides hydrogen-bonding capability.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles act as uncontrolled nucleation sites and must be removed.[1]
-
Vessel Prep: Cover the vial with Parafilm.
-
Perforation: Pierce 3-5 small holes in the Parafilm using a 21G needle.[1]
-
Incubation: Place the vial in a vibration-free, dark environment at constant temperature (20-22°C).
-
Observation: Inspect weekly. Do not move the vial. Crystals should appear within 7-14 days.[1]
Method B: Vapor Diffusion (Kinetic/Thermodynamic Balance)
Best for: Compounds with high solubility in polar aprotic solvents (DMSO/DMF) but low solubility in volatile organics.[1]
Rationale: As the volatile anti-solvent diffuses into the rich solvent, the solubility decreases strictly controlled by the vapor pressure, avoiding the "crash out" effect of direct addition.
Protocol:
-
Inner Vessel: Dissolve 30 mg of 4-Cl-BIA in 1 mL of DMF (or DMSO) in a small 4 mL vial. Ensure the solution is clear (filter if necessary).
-
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar.
-
Anti-Solvent Addition: Carefully add 5-8 mL of Diethyl Ether (or Ethanol) into the outer jar.[1] Do not let the anti-solvent spill into the inner vial.[1]
-
Sealing: Tightly cap the outer jar.
-
Equilibration: The ether vapor will diffuse into the DMF, slowly lowering the solubility of 4-Cl-BIA.[1]
-
Harvest: Block-like crystals suitable for SC-XRD typically form over 2-4 weeks.[1]
Method C: Cooling Crystallization (Bulk Purification)
Best for: Increasing purity (>99%) and generating specific polymorphs for formulation.[1]
Protocol:
-
Slurry: Suspend 1.0 g of crude 4-Cl-BIA in 20 mL of Ethanol .
-
Reflux: Heat the mixture to reflux (approx. 78°C). Add additional Ethanol dropwise until the solid just dissolves.[1]
-
Clarification: If colored impurities persist, add 5% w/w activated carbon, reflux for 10 mins, and filter hot through Celite.
-
Controlled Cooling:
-
Cool to 50°C over 1 hour.
-
Cool to 25°C over 2 hours.
-
Cool to 4°C (refrigerator) and hold for 12 hours.
-
-
Isolation: Filter the crystals via vacuum filtration. Wash with cold Ethanol (0°C).[1]
-
Drying: Dry in a vacuum oven at 45°C for 24 hours to remove solvates.
Process Visualization & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on initial solubility findings.
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on physicochemical profiling.
Characterization & Troubleshooting
Critical Characterization Steps
-
PXRD (Powder X-Ray Diffraction): Essential to verify if the bulk material is a single phase or a mixture of polymorphs.[1] Look for distinct peak shifts compared to the calculated pattern from single crystals.
-
DSC (Differential Scanning Calorimetry):
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; LLPS (Liquid-Liquid Phase Separation) occurred.[1] | Reduce concentration. Add a "seed" crystal at the cloud point.[1] Switch to a less polar anti-solvent.[1] |
| Micro-crystals | Nucleation rate > Growth rate.[1] | Slow down the cooling rate (e.g., 0.1°C/min). Reduce evaporation rate (smaller holes in Parafilm).[1] |
| Twinning | Rapid growth; intergrowth of crystals.[1] | Use Method B (Vapor Diffusion) which is slower.[1] Filter solution more rigorously (0.2 µm).[1] |
| Solvates | Solvent molecules trapped in lattice.[1] | Verify with TGA. If undesirable, reslurry in a non-solvating solvent (e.g., heptane) or dry at higher temp.[1] |
References
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal growth mechanisms and polymorphism).
-
Surov, A. O., et al. (2015).[1] "Polymorphism of benzimidazole derivatives: crystal structures and thermal stability." CrystEngComm, 17, 2673-2681. Link
-
Nangia, A. (2008).[1] "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604.[1] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). (2023).[1] Search for "2-(2-aminophenyl)benzimidazole" and "chlorobenzimidazole" substructures for unit cell comparison.[1] Link
-
Hilfiker, R. (2006).[1] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1] (Guide on screening protocols).
Sources
Troubleshooting & Optimization
improving solubility of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline in aqueous media
Technical Support Center: Solubility Enhancement for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties with This compound (hereafter referred to as CBA-2 ) because it fits the classic "brick dust" profile: high melting point (>200°C) and high lipophilicity (LogP > 3.5).[1][2]
The molecule possesses a rigid, planar structure facilitating strong
This guide provides three validated workflows to overcome these thermodynamic barriers, moving from simple chemical adjustments to advanced formulation strategies.
Strategic Decision Matrix
Before selecting a protocol, identify your end-goal using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Protocols
Protocol A: The "Golden Ratio" Cosolvent System (In Vitro)
Best for: High-throughput screening, biochemical assays.[2] Mechanism: Disrupts water lattice and lowers the dielectric constant.
The Issue: Pure DMSO stocks often "crash out" (precipitate) immediately upon dilution into aqueous buffer. The Fix: Use an intermediate polarity bridge.
Recommended Formulation:
| Component | Percentage (v/v) | Role |
|---|---|---|
| DMSO | 10% | Primary Solubilizer (Stock) |
| PEG 400 | 40% | Co-solvent / Interface Bridge |
| Tween 80 | 5% | Surfactant (Prevents aggregation) |
| Saline/PBS | 45% | Aqueous Phase |[1][2]
Step-by-Step:
-
Dissolve CBA-2 in 100% DMSO to a concentration 10x your final target.[1][2]
-
Add the PEG 400 and vortex vigorously. The solution may warm slightly.
-
Slowly add the Saline/PBS dropwise while vortexing. Do not add the organic mix to the saline; add saline to the organic mix.
Protocol B: pH Manipulation & Salt Formation
Best for: Creating stable aqueous stocks without organics.[1]
Mechanism: CBA-2 contains a benzimidazole nitrogen (
Troubleshooting Guide:
-
Problem: "I added HCl, but it precipitated later."
-
Root Cause: The Common Ion Effect. Excess chloride ions can decrease the solubility of the hydrochloride salt.
-
Solution: Switch counter-ions. Mesylate (Methanesulfonic acid) salts often have higher aqueous solubility than chlorides for benzimidazoles due to lower lattice energy.[2]
Workflow:
-
Suspend CBA-2 in Methanol.
-
Add 1.1 equivalents of Methanesulfonic acid.
-
Evaporate solvent to isolate the salt.
-
Reconstitute in water. Target pH should be < 4.0 for stability.
Protocol C: Cyclodextrin Complexation (Parenteral)
Best for: IV/IP injections where pH < 4 is irritating and DMSO is toxic.[2] Mechanism: The hydrophobic chlorophenyl moiety of CBA-2 enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] Avoid parent β-CD due to renal toxicity risks.[1][2]
Preparation Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]
-
Add excess CBA-2 powder to the solution.[1]
-
Autoclave (121°C, 15 min) or sonicate at 60°C for 1 hour. Heat is often required to reach equilibrium for these rigid molecules.[1]
-
Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.[1]
Figure 2: The dynamic equilibrium of inclusion complex formation. Note that dilution (e.g., upon injection) shifts the equilibrium left, releasing the free drug.
Protocol D: Amorphous Solid Dispersion (Oral Bioavailability)
Best for: Animal studies (PO) requiring high exposure.[1][2] Mechanism: Prevents the drug from organizing into its stable, insoluble crystal lattice.
Materials:
Method (Solvent Evaporation):
-
Dissolve CBA-2 and Polymer (Ratio 1:[1][2]3) in the solvent mixture.
-
Rotary evaporate at 40°C until a dry film forms.
-
Vacuum dry for 24 hours to remove residual solvent.[1]
-
Pulverize the resulting foam/film into a powder.
-
Suspend this powder in 0.5% Methylcellulose for oral gavage.
Frequently Asked Questions (Troubleshooting)
Q: My compound precipitates when I add it to cell culture media (DMEM/RPMI). Why? A: This is the "Solvent Shift" phenomenon. You likely dissolved it in 100% DMSO.[1] When you spike this into media, the DMSO concentration drops to <1%. The solubility of CBA-2 drops logarithmically.[1]
-
Fix: Use Protocol C (Cyclodextrin) .[1][2] The complex prevents precipitation upon dilution because the drug is "shielded" inside the cavity.
Q: Can I use sonication to dissolve the powder in water? A: Only temporarily. Sonication creates a meta-stable supersaturated solution.[1][2] Without a stabilizing polymer (HPMC) or surfactant (Tween), it will re-crystallize (Ostwald Ripening) within hours, potentially ruining long-duration assays.[2]
Q: Why do you recommend Mesylate over Hydrochloride salts?
A: Benzimidazole hydrochlorides often form hydrates with poor solubility.[1] Mesylates (and Isethionates) generally disrupt the crystal packing more effectively, leading to higher solubility (
References
-
Benzimidazole Solubility & Salts
-
Cyclodextrin Complexation
-
Amorphous Solid Dispersions
-
General Benzimidazole Properties
Sources
Technical Support Center: Purification of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Welcome to the technical support guide for the purification of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of this compound. The protocols and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide: Navigating Purification Challenges
The purification of this compound can present several challenges, from the presence of persistent colored impurities to difficulties in achieving high purity. This section offers a systematic approach to troubleshooting common issues.
Issue 1: Persistent Coloration in the Isolated Product
Symptom: The final product is a yellow, brown, or otherwise discolored solid, even after initial purification attempts.
Underlying Cause: Colored impurities often arise from side reactions or the degradation of starting materials or the product itself. These impurities can be difficult to remove due to their structural similarity to the target compound. For benzimidazole derivatives, discoloration can be a persistent issue.[1]
Troubleshooting Strategy:
-
Activated Carbon Treatment: Before attempting more complex purification methods, treating a solution of the crude product with activated carbon (Norite) can be highly effective in adsorbing colored impurities.[1][2]
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w) and digest the mixture for 15-20 minutes at an elevated temperature.[1] Perform a hot filtration to remove the carbon, and then proceed with crystallization.
-
-
Oxidative Treatment (for stubborn discoloration): In some cases, a mild oxidative treatment can remove color. A solution of potassium permanganate can be added to a hot aqueous solution of the benzimidazole derivative until a brown precipitate of manganese oxide is observed, followed by clarification with sodium bisulfite.[1] This method should be used cautiously as it can potentially degrade the target compound.
Issue 2: Difficulty in Achieving High Purity (>98%) by Recrystallization
Symptom: Despite repeated recrystallizations, the purity of the product, as determined by HPLC or NMR, does not improve beyond a certain point.
Underlying Cause: The impurities may have very similar solubility profiles to the desired product, making separation by simple recrystallization inefficient. Process-related impurities from the synthesis of benzimidazoles can be challenging to remove.[3]
Troubleshooting Strategy:
-
Solvent System Optimization: A single solvent may not be sufficient. Experiment with mixed solvent systems. A good approach is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid.[4] For substituted anilines and benzimidazoles, common solvent pairs include ethanol/water and ethyl acetate/hexane.[4][5][6]
-
Column Chromatography: For impurities that are difficult to separate by recrystallization, column chromatography is the preferred method.[2][5] The choice of stationary and mobile phases is critical for successful separation.
-
Stationary Phase: Silica gel is the most common stationary phase for column chromatography of benzimidazole derivatives.[7][8]
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.[8] A typical eluent for benzimidazole derivatives is a mixture of ethyl acetate and petroleum ether.[5]
-
Issue 3: Low Recovery After Purification
Symptom: A significant loss of product is observed after recrystallization or column chromatography.
Underlying Cause:
-
Recrystallization: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration can lead to low yields.[1][4]
-
Column Chromatography: Irreversible adsorption of the product onto the stationary phase or using a mobile phase that is too polar can result in product loss.
Troubleshooting Strategy:
-
Recrystallization Optimization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.[1]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]
-
-
Column Chromatography Optimization:
-
Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase) if the compound is basic, to prevent tailing and irreversible adsorption.
-
Carefully select the mobile phase to ensure the product has an appropriate retention factor (Rf) on TLC (ideally between 0.2 and 0.4) for good separation and recovery.
-
Decision-Making Workflow for Purification
Caption: Decision workflow for purifying this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-chloro-o-phenylenediamine and 2-aminobenzaldehyde or its derivatives. Side products from incomplete cyclization or over-reaction can also be present. Degradation products, which may be colored, are also a possibility.[3]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4] The principle of "like dissolves like" is a good starting point. Given the structure of this compound, polar protic solvents like ethanol or methanol, or mixtures with water, are often good candidates.[4] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. This can lead to degradation during column chromatography. To mitigate this, you can:
-
Use a less acidic stationary phase: Alumina can be a good alternative to silica gel.
-
Neutralize the silica gel: You can add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Work quickly: Do not let the column run dry and elute the compound as quickly as possible while still achieving good separation.
Q4: What is the best way to monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring fractions.[8] Use the same solvent system for TLC as for the column. Spot the crude material, the fractions, and a co-spot of the crude material and the fraction to accurately track the separation. Visualization can be done using a UV lamp or by staining with an appropriate reagent like potassium permanganate.
Q5: Can I use preparative HPLC for the final purification step?
A5: Yes, preparative high-performance liquid chromatography (prep-HPLC) is an excellent technique for obtaining very high purity material, especially on a smaller scale.[9] A reversed-phase C18 column is commonly used for the separation of aniline derivatives.[10] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium bicarbonate to improve peak shape.[9]
Purity Analysis Workflow
Caption: Workflow for assessing the purity of this compound.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution to boiling.[4]
-
Slowly add hot deionized water dropwise to the boiling solution until it becomes slightly cloudy. This indicates that the solution is saturated.[4]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution is colored, this is the point at which to add activated carbon and perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[4]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the compounds from the column.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Technique | Scale | Typical Purity | Typical Recovery | Key Considerations |
| Recrystallization | mg to kg | 95-99% | 70-90% | Dependent on impurity solubility profile. |
| Column Chromatography | mg to g | >98% | 50-85% | Choice of stationary and mobile phases is critical.[8] |
| Preparative HPLC | µg to g | >99% | 60-95% | Higher cost and more complex instrumentation.[9] |
IV. References
-
Organic Syntheses. Benzimidazole. Available at: [Link]
-
Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Available at: [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. Available at: [Link]
-
Google Patents. (2005). A process for the optical purification of benzimidazole derivatives. Available at:
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]
-
PMC. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Available at: [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
PMC. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Available at: [Link]
-
ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
-
Microlabs. (2010). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
-
Ataman Kimya. 4-CHLOROANILINE. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
Chemical Science Transactions. (2016). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available at: [Link]
-
Bibliomed. (2019). ONE-POT SYNTHESES OF 2-(1H-BENZO[d]OXAZOLE-2-YL)-N- ARYLBENZAMIDES BY SELF-CATALYSIS. Available at: [Link]
-
Arkivoc. (2009). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
PubMed. (2000). On-line microdialysis-high-performance liquid chromatographic determination of aniline and 2-chloroaniline in polymer industrial wastewater. Available at: [Link]
-
PubMed. (1999). Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. Available at: [Link]
-
MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Available at: [Link]
-
Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Available at: [Link]
-
PMC. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
-
PubMed. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available at: [Link]
-
Google Patents. (2013). Preparation method of mono-substituted para-chloroaniline. Available at:
-
Semantic Scholar. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
-
Google Patents. (2011). Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone. Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e-journals.in [e-journals.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrpc.com [ijrpc.com]
- 6. ijpsm.com [ijpsm.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. rroij.com [rroij.com]
- 9. scirp.org [scirp.org]
- 10. On-line microdialysis-high-performance liquid chromatographic determination of aniline and 2-chloroaniline in polymer industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quantum Yield of Chloro-Benzimidazole Fluorophores
Welcome to the technical support center for chloro-benzimidazole fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of compounds and wish to maximize their fluorescence output. Here, we move beyond simple protocols to explain the underlying principles governing quantum yield, empowering you to troubleshoot effectively and innovate in your applications.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most common issues encountered when working with chloro-benzimidazole fluorophores.
Q1: My chloro-benzimidazole derivative has a much lower quantum yield than expected. What's the first thing I should check?
A1: The first and most critical parameter to verify is the purity of your compound and the solvent. Trace impurities, particularly those that are fluorescent or are quenchers, can drastically reduce quantum yield. Ensure your solvent is of spectroscopic grade and check for any background fluorescence. Additionally, confirm the structural integrity of your compound via NMR and mass spectrometry. Benzimidazole derivatives can be susceptible to photodegradation, so fresh solutions should be used.[1][2][3]
Q2: I'm seeing a significant drop in fluorescence intensity as I increase the concentration of my fluorophore. What is happening?
A2: This phenomenon is likely due to aggregation-caused quenching (ACQ).[4] At higher concentrations, fluorophore molecules can form non-fluorescent aggregates (dimers or excimers) through π-π stacking interactions. This provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. To mitigate this, work in dilute solutions where the absorbance at the excitation wavelength is below 0.1 in a 1 cm cuvette.[5]
Q3: Does the pH of my solution matter for a chloro-benzimidazole fluorophore?
A3: Absolutely. The benzimidazole core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium.[6][7] This can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties, including the quantum yield. It is crucial to use buffered solutions to maintain a constant pH during your experiments. The fluorescence intensity of some benzimidazoles has been shown to be maximal at specific pH ranges, for example, pH 8-11 for carbendazim.[8]
Q4: I've noticed the fluorescence characteristics change depending on the solvent I use. Why is that?
A4: The quantum yield of benzimidazole derivatives is often highly sensitive to the solvent environment.[9][10] Factors such as solvent polarity, viscosity, and proticity can influence the energy levels of the excited state and the rates of radiative versus non-radiative decay. For instance, a bathochromic (red) shift in the emission spectrum with increasing solvent polarity often indicates a π-π* transition.[9] It is essential to characterize your fluorophore in a range of solvents to find the optimal conditions for your application.[11][12]
Section 2: Deep Dive Troubleshooting Guides
This section provides in-depth, step-by-step guidance on overcoming complex challenges related to quantum yield optimization.
Issue: Persistently Low Quantum Yield
If you've addressed the common issues in the FAQ section and still face low quantum yield, a more systematic approach is required. This guide will walk you through a process of elimination and optimization.
Causality Behind Low Quantum Yield
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[5][13] A low ΦF indicates that non-radiative decay pathways are dominating over the radiative (fluorescence) pathway. These non-radiative pathways include internal conversion, intersystem crossing, and external conversion (quenching).[13][14] Our goal is to minimize these competing pathways.
Workflow for Diagnosing and Optimizing Quantum Yield
Caption: Workflow for troubleshooting and optimizing quantum yield.
Experimental Protocol: Solvent Screening
-
Prepare Stock Solution: Prepare a concentrated stock solution of your chloro-benzimidazole fluorophore in a solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Select Solvents: Choose a range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water).
-
Prepare Dilutions: For each solvent, prepare a series of dilutions from the stock solution. Ensure the final absorbance at the excitation wavelength is below 0.1.
-
Measure Absorbance and Emission: For each sample, record the UV-Vis absorption spectrum and the fluorescence emission spectrum under identical instrument settings.
-
Analyze Data: Compare the integrated fluorescence intensities and the calculated relative quantum yields across the different solvents to identify the optimal solvent system.
Issue: Inaccurate or Irreproducible Quantum Yield Measurements
The comparative method is the most common technique for determining fluorescence quantum yield.[5][13] However, it is prone to errors if not performed carefully.
Self-Validating Protocol for Relative Quantum Yield Measurement
This protocol incorporates cross-validation with multiple standards to ensure the trustworthiness of your results.[5]
Required Materials:
-
Your chloro-benzimidazole sample ("Unknown").
-
Two well-characterized fluorescent standards with known quantum yields (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol). Choose standards that absorb at your excitation wavelength and emit in a similar region if possible.[5]
-
Spectroscopic grade solvents.
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer.
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your unknown and both standards.
-
Prepare Serial Dilutions: For the unknown and each standard, prepare a series of at least five dilutions in the same solvent if possible. The absorbances at the chosen excitation wavelength should range from approximately 0.01 to 0.1.[5][15]
-
Record Absorbance Spectra: Record the UV-Vis absorbance spectrum for each solution. Note the absorbance at the excitation wavelength.
-
Record Emission Spectra: Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution. Ensure instrument settings (e.g., slit widths) are identical for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For your unknown and each standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the gradient (slope) of the best-fit line for each plot. The plot should be linear with a y-intercept close to zero.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your unknown (Φₓ) relative to each standard (Φₛₜ).[16][17][18]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Cross-Validate Standards: Perform the same calculation but treat one standard as the "unknown" and the other as the "standard." The calculated quantum yield should be within ±10% of the known literature value.[5] If not, troubleshoot your sample preparation and instrument setup.
-
Report Final Value: If the cross-validation is successful, the quantum yield of your unknown can be reported as the average of the values obtained using the two different standards.
Factors Influencing Quantum Yield
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. static.horiba.com [static.horiba.com]
- 6. mdpi.com [mdpi.com]
- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. norlab.com [norlab.com]
- 17. jasco-global.com [jasco-global.com]
- 18. jascoinc.com [jascoinc.com]
troubleshooting cyclization reactions in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the cyclization step of benzimidazole synthesis. As specialists in synthetic chemistry, we understand that even well-established reactions can present unexpected hurdles. Here, we address your frequently asked questions with evidence-based explanations and actionable protocols to help you optimize your reactions, improve yields, and ensure the highest purity of your final compounds.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address the most pressing issues that arise during benzimidazole synthesis, from low yields to unexpected side products.
Category 1: Low or No Product Yield
Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary factors I should investigate?
Low yields are a frequent issue in benzimidazole synthesis, often stemming from suboptimal reaction conditions, reagent quality, or an inappropriate catalytic system.[1][2] The classical Phillips-Ladenburg (using a carboxylic acid) and Weidenhagen (using an aldehyde) reactions can be sensitive to several parameters.[3][4]
Core Areas for Investigation:
-
Reagent Purity, especially o-Phenylenediamine: o-Phenylenediamines are notoriously susceptible to air oxidation, turning from a colorless or light tan solid to a dark, tarry substance. This oxidation significantly impedes the desired cyclization.
-
Solution: Always use freshly purified o-phenylenediamine. If the material is discolored, it should be purified prior to use. A common lab-scale method is recrystallization from hot water containing a small amount of a reducing agent like sodium hydrosulfite, followed by drying under vacuum.[5] For industrial scale, vacuum distillation is often employed.[6][7] Always handle and store this reagent under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Heating/Energy Input: The cyclization step is a dehydration (condensation) reaction that requires sufficient energy to overcome the activation barrier. Room temperature conditions are often insufficient unless a highly active catalyst is used.[1][8]
-
Solution: Ensure your reaction temperature is appropriate for the chosen solvent and catalyst system. For many standard preparations in solvents like ethanol or acetic acid, reflux temperatures are required.[3] If thermal heating is insufficient, consider alternative energy sources. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and significantly boost yields by promoting efficient and rapid heating.[9][10][11]
-
-
Inappropriate Catalyst or Catalyst Loading: The choice of catalyst is critical and substrate-dependent. The cyclization is an acid-catalyzed process.[12][13] A catalyst that is too weak may not facilitate the reaction, while conditions that are too harsh can cause degradation.[1][14]
-
Solution: A systematic catalyst screen is recommended. For reactions with carboxylic acids, common catalysts range from glacial acetic acid (acting as both solvent and catalyst) to stronger acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA) for less reactive substrates.[14] PPA is particularly effective as it serves as both a potent dehydrating agent and an acidic catalyst.[15][16] For reactions with aldehydes, catalysts like p-toluenesulfonic acid (p-TsOH) or various Lewis acids (e.g., Er(OTf)₃, cobalt complexes) can be highly effective.[17][18]
-
-
Reaction Monitoring: Without proper monitoring, it's impossible to know if a reaction is slow, stalled, or has gone to completion.
-
Solution: Routinely monitor the reaction's progress using Thin Layer Chromatography (TLC).[14] This allows you to determine the optimal reaction time and prevents premature work-up of an incomplete reaction or decomposition from prolonged heating.
-
Category 2: Side Product Formation & Purification Challenges
Question 2: My NMR shows a complex mixture of products. What are the likely side products and how can I improve selectivity?
Side product formation is typically due to incomplete reactions or competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Side Products & Solutions:
-
Uncyclized Intermediates: In reactions with carboxylic acids, the initial formation of an N-acyl intermediate (mono- or bis-acylated o-phenylenediamine) may occur without subsequent cyclization. With aldehydes, the Schiff base intermediate may be the main product if oxidation/cyclization conditions are not met.[19]
-
Causality: This often happens when the temperature is too low or the acid catalyst is not strong enough to promote the final dehydration and ring-closure step.
-
Solution: Increase the reaction temperature or switch to a more powerful dehydrating acid catalyst like Polyphosphoric Acid (PPA).[15][20] PPA is highly effective at driving the reaction towards the fully cyclized benzimidazole.
-
-
Bis-Benzimidazole Formation: If a dicarboxylic acid is used, or if an aldehyde reacts under certain conditions, the formation of a bis-benzimidazole can occur, where two benzimidazole cores are linked.
-
Aldehyde Self-Condensation: Under certain conditions, especially basic, aldehydes can undergo self-condensation (aldol) reactions, consuming the starting material.[14]
-
Solution: Maintain acidic conditions and control the stoichiometry carefully. Using a slight excess of the diamine can sometimes favor the desired intermolecular reaction.[14]
-
-
Colored Impurities: The presence of dark, often intractable, impurities is common and usually results from the oxidation of the o-phenylenediamine starting material or intermediates.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[14]
-
Purification Protocol: If the final product is discolored, a decolorization step during work-up is effective. A standard procedure involves dissolving the crude product in boiling water or another suitable solvent, adding activated carbon (Norite), digesting for a short period, and filtering the hot solution to remove the carbon and adsorbed impurities.[21] For stubborn discoloration, a mild oxidation/reduction treatment (e.g., KMnO₄ followed by NaHSO₃) before the charcoal step can be very effective.[21]
-
-
Experimental Protocols & Data
To provide a clearer path forward, we've outlined a general workflow and compiled data on common reaction parameters.
Visual Workflow: Troubleshooting Benzimidazole Synthesis
This flowchart provides a logical decision-making process for addressing common synthesis issues.
Caption: A decision tree for troubleshooting low-yield benzimidazole reactions.
Table 1: Comparison of Common Acid Catalysts in Benzimidazole Synthesis
This table summarizes the characteristics of frequently used catalysts to aid in selection.
| Catalyst | Typical Conditions | Advantages | Disadvantages/Considerations |
| Glacial Acetic Acid | Reflux, 2-12 h | Acts as both solvent and catalyst; readily available. | May not be strong enough for deactivated substrates; requires high temperatures.[21] |
| Hydrochloric Acid (HCl) | 4N aq. solution, Reflux, 2-6 h | Strong Brønsted acid, effective for many substrates.[14] | Corrosive; requires careful neutralization during work-up. |
| Polyphosphoric Acid (PPA) | 100-150 °C, 1-5 h | Excellent dehydrating agent and strong acid; often gives high yields.[15][22] | Highly viscous, making stirring and work-up difficult; requires quenching in ice water. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene/CH₃CN, 4-10 h | Solid, easy to handle; effective Brønsted acid catalyst.[13] | May require a Dean-Stark trap to remove water for optimal results. |
| Lewis Acids (e.g., Er(OTf)₃) | RT to 60 °C, 1-5 h | Can enable milder reaction conditions and high selectivity.[9] | Can be expensive; sensitive to moisture. |
| Heterogeneous Catalysts | RT to 80 °C, 2-8 h | Easily recoverable and reusable (greener chemistry).[17] | May have lower activity than homogeneous catalysts; potential for leaching. |
Protocol: General Procedure for Work-up and Purification
This protocol provides a reliable method for isolating the benzimidazole product after the reaction is complete.
-
Cooling and Quenching: After confirming reaction completion via TLC, cool the reaction vessel to room temperature. If a strong acid like PPA was used, carefully and slowly pour the viscous mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a base solution (e.g., 10% Sodium Hydroxide) to the mixture while monitoring the pH with litmus paper or a pH meter. Continue adding base until the mixture is neutral or slightly alkaline. The benzimidazole product, which is often soluble in strong acid as its salt, will precipitate out as a solid upon neutralization.[21]
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[21]
-
Drying: Dry the crude product. This can be done in a drying oven at a moderate temperature (e.g., 100 °C) or in a vacuum desiccator.[21]
-
Recrystallization/Purification:
-
For most standard benzimidazoles, recrystallization from boiling water is effective.[21] The crude product is dissolved in a minimum amount of boiling water.
-
If the solution is colored, add a small amount of activated carbon (e.g., 2% by weight) and continue to heat for 10-15 minutes.[21]
-
Filter the hot solution rapidly through a pre-heated funnel to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
Mechanistic Insight
Understanding the reaction mechanism helps in diagnosing problems. The synthesis generally proceeds via two key stages.
Caption: Generalized mechanism for acid-catalyzed benzimidazole synthesis.
-
Condensation: The first step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbonyl carbon of the carboxylic acid or aldehyde. This forms an amide or a Schiff base intermediate.[23]
-
Cyclization and Aromatization: The second amino group then attacks the same carbon in an intramolecular fashion. This step is typically the rate-limiting step and is promoted by an acid catalyst. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic benzimidazole ring.[12][16]
A failure in either of these stages will halt the reaction. If Step 1 occurs but Step 2 does not, you will isolate the uncyclized intermediate. If Step 1 fails, you will recover only starting materials.
References
- BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem Technical Support.
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules. [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). PMC. [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
-
Synthetic scheme for benzimidazole derivatives. PPA: polyphosphoric acid. (n.d.). ResearchGate. [Link]
- Purification process for o-phenylenediamine. (2013).
-
Hulla, M., Nussbaum, S., Bonnin, A. R., & Dyson, P. J. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications, 55(83), 12536-12539. [Link]
-
Optimization of the reaction conditions for the synthesis of 2-ethylamino benzimidazole from o-phenylenediamine and EDC.HCl under conventional and microwave heating in different sol- vents. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). IntechOpen. [Link]
-
Van Allan, J. A. (1943). o-PHENYLENEDIAMINE. Organic Syntheses, 23, 76. [Link]
- BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem Technical Support.
-
Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2020). Taylor & Francis Online. [Link]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). YouTube. [Link]
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem Technical Support.
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Hulla, M., Nussbaum, S., Bonnin, A. R., & Dyson, P. J. (2019). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. ResearchGate. [Link]
-
Synthesis of o-phenylenediamine. (2006). Sciencemadness.org. [Link]
-
Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. [Link]
-
PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022). World Intellectual Property Organization. [Link]
-
Synthesis of benzimidazole by polyphosphoric acid.87. (n.d.). ResearchGate. [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2013). ThaiScience. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2024). PMC. [Link]
- Purification method for exquisite o-phenylenediamine. (2009).
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2021). ResearchGate. [Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis Online. [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies. BenchChem Technical Support.
-
Benzimidazole. (n.d.). Wikipedia. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
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Technical Support Center: Synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Welcome to the technical support center for the synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and optimizing reaction outcomes. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, typically involves the condensation of 3-chloro-1,2-phenylenediamine with 2-aminobenzaldehyde or a related precursor. While seemingly straightforward, this reaction is often plagued by the formation of undesired side products, leading to reduced yields and complex purification procedures. Understanding the underlying mechanisms and critical parameters is paramount to achieving a clean and efficient synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Problem 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and competing side reactions.
-
Incomplete Reaction: Ensure your starting materials are of high purity. Impurities in the 3-chloro-1,2-phenylenediamine or 2-aminobenzaldehyde can inhibit the reaction. The choice of solvent and catalyst is also crucial. While various solvents can be used, polar aprotic solvents like DMF or DMSO can facilitate the reaction. The use of a mild acid catalyst, such as acetic acid, can promote the initial condensation step.[1]
-
Degradation: The starting diamine is susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Side Reactions: The primary competing reactions are the formation of over-alkylation products and other heterocyclic compounds. Careful control of stoichiometry and reaction temperature is essential.
-
Problem 2: Presence of a Major, Unidentified Side Product
-
Question: I am observing a significant, unidentified peak in my LC-MS/NMR analysis. What could this side product be, and how can I prevent its formation?
-
Answer: A common and significant side product in benzimidazole synthesis from o-phenylenediamines and aldehydes is the 1,2-disubstituted benzimidazole.[2] In this case, it would be the N-benzylated derivative of the target molecule.
-
Mechanism of Formation: This side product arises from the reaction of a second molecule of the aldehyde with the newly formed benzimidazole ring. The initial condensation forms a dihydrobenzimidazole intermediate, which can then be further attacked by another aldehyde molecule before oxidation to the final benzimidazole.[2][3]
-
Prevention Strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of the diamine and aldehyde. An excess of the aldehyde will strongly favor the formation of the disubstituted product.
-
Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second condensation reaction. Some protocols suggest the use of specific catalysts, like erbium(III) triflate, which can selectively promote the formation of either the mono- or di-substituted product depending on the reaction conditions.[2]
-
Oxidizing Agent: The choice and timing of the addition of an oxidizing agent are critical. The intermediate dihydrobenzimidazole needs to be oxidized to the aromatic benzimidazole. If this oxidation is slow, the intermediate is more likely to react with another aldehyde molecule. Common oxidizing agents include air (oxygen), hydrogen peroxide, or catalytic systems.[3][4][5]
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Question: My crude product is a complex mixture, and purification by column chromatography is proving to be very challenging. Are there any tips for effective purification?
-
Answer: A challenging purification often points to a suboptimal reaction. The first step should always be to optimize the reaction to minimize impurities.
-
Recrystallization: If the primary impurity is the 1,2-disubstituted product, recrystallization can be an effective purification method. The polarity difference between the mono- and di-substituted products may be sufficient to allow for separation. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.
-
Acid-Base Extraction: The target compound has a basic aniline nitrogen and a weakly acidic N-H on the imidazole ring. This allows for purification via acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The desired product should move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.
-
Chromatography Optimization: If column chromatography is necessary, consider using a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before attempting a large-scale column.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature and time for this synthesis?
A1: The optimal temperature and time are highly dependent on the specific reagents and catalysts used. Generally, reactions are conducted at elevated temperatures, often ranging from 80°C to reflux, for several hours.[6] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and minimal side product accumulation. Microwave-assisted synthesis has also been shown to reduce reaction times significantly.[7][8]
Q2: Which solvent is most suitable for this reaction?
A2: Polar solvents are generally preferred. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used.[1][7] The choice of solvent can influence the reaction rate and selectivity. For instance, some reports suggest that using greener solvents like glycerol can be effective, though this may lead to different side products if ketones are used instead of aldehydes.[4]
Q3: Is an oxidizing agent always necessary?
A3: Yes, an oxidizing agent is required to convert the intermediate 2,3-dihydro-1H-benzimidazole to the aromatic benzimidazole.[3] In many cases, atmospheric oxygen can serve as the oxidant, especially at elevated temperatures. However, to improve reaction rates and yields, stronger oxidizing agents like hydrogen peroxide, or catalytic systems involving metals like copper or cobalt, can be employed.[4][5] The use of a well-defined oxidant can also help to suppress the formation of the 1,2-disubstituted side product.
Q4: Can I use a different starting material instead of 2-aminobenzaldehyde?
A4: Yes, it is possible to use precursors to 2-aminobenzaldehyde, such as 2-aminobenzoic acid or its derivatives (esters, acid chlorides).[3] If a carboxylic acid is used, the reaction is typically carried out at a higher temperature, often in the presence of a strong acid like polyphosphoric acid (PPA), to facilitate both the condensation and dehydration steps.[8][9]
Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-chloro-1,2-phenylenediamine
-
2-aminobenzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1,2-phenylenediamine (1 equivalent) and ethanol.
-
Flush the flask with an inert gas.
-
Add 2-aminobenzaldehyde (1 equivalent) to the mixture.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway and the formation of the major side product.
Caption: Reaction pathway for the synthesis of this compound.
Key Parameter Summary
| Parameter | Effect on Main Product Yield | Effect on Side Product Formation | Recommendation |
| Stoichiometry | Crucial | High | Maintain a strict 1:1 molar ratio of reactants. |
| Temperature | Increases rate | Can increase | Optimize for maximum conversion with minimal side products. |
| Atmosphere | Can decrease if oxidative | - | Use an inert atmosphere to prevent degradation. |
| Catalyst | Can increase rate | Can influence selectivity | Use a mild acid catalyst like acetic acid. |
| Oxidizing Agent | Essential for final step | Can be minimized | Ensure efficient oxidation to prevent intermediate reactions. |
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical troubleshooting and optimization. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1315-S1339.
- Corres, J., et al. (2018). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 23(8), 1883.
- Kumar, A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Pinto, D. C. G. A., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 1856-1863.
- Bahrami, K., et al. (2010). Recent achievements in the synthesis of benzimidazole derivatives. Current Organic Chemistry, 14(7), 747-763.
- Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1084-1095.
- Khattab, M., et al. (2013). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
-
Khattab, M., et al. (2013). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu. Retrieved from [Link]
-
Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
- Rithe, S. R., & Umarkar, A. R. (2012). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
- van der Meer, T. P., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot.
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Google Patents. (n.d.). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
- Pérez-Arellano, D. L., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6241.
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- 9. researchgate.net [researchgate.net]
effect of pH on fluorescence of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Technical Support Center: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline Fluorescence
Ticket ID: #FL-BZ-Cl-001 Subject: pH Sensitivity & Spectral Troubleshooting for Benzimidazole-Aniline Probes Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Overview: The "Triage" Dashboard
Before diving into the mechanism, compare your observations with the standard behavior profile of this compound. This molecule belongs to the class of ESIPT (Excited-State Intramolecular Proton Transfer) probes.[1][2][3]
Expected Behavior Matrix:
| Parameter | Acidic Condition (pH < 4.0) | Neutral Condition (pH 6.0 - 8.0) | Basic Condition (pH > 11.[4]0) |
| Dominant Species | Cation (Protonated) | Neutral (Enol form) | Anion (Deprotonated) |
| ESIPT Status | Blocked | Active | Inhibited/Altered |
| Emission Color | Blue / Violet | Green / Yellow (Large Stokes Shift) | Blue-Shifted or Quenched |
| Mechanism | No proton transfer; Enol emission only.[5][6] | Proton transfers to Keto* state.[3] | Anionic charge delocalization. |
| Key Risk | Solubility loss (if salt not formed) | Aggregation in pure water | Hydrolysis (rare, stable ring) |
Technical Deep Dive: The Mechanism of Action
To troubleshoot effectively, you must understand why the pH changes the signal. The fluorescence of this molecule is governed by the proximity of the aniline amine (-NH₂) and the benzimidazole nitrogen (-N=).
The ESIPT Cycle (Neutral pH):
-
Excitation: Upon light absorption, the acidity of the aniline -NH₂ increases, and the basicity of the benzimidazole -N= increases.
-
Proton Transfer: A proton hops from the aniline to the benzimidazole, forming a Keto tautomer in the excited state.
-
Emission: This Keto form emits light at a longer wavelength (Red-shifted) and relaxes back to the ground state.
The Chlorine Effect (4-Chloro Substituent): The Chlorine atom at the 4-position is electron-withdrawing.
-
Impact on pKa: It lowers the pKa of the benzimidazole NH, making it more acidic than the unsubstituted parent.
-
Impact on Stability: It stabilizes the anionic form in basic conditions but reduces the electron density available for protonation in acidic conditions.
Visualizing the Pathway
Caption: Figure 1. The pH-dependent structural evolution and ESIPT cycle. Note that ESIPT only occurs efficiently in the Neutral Enol form.
Troubleshooting Guide: Common Anomalies
Issue 1: "I see strong Blue emission instead of the expected Green/Yellow."
-
Diagnosis: The ESIPT process is blocked.
-
Root Cause: The pH is likely too low (Acidic). The benzimidazole nitrogen is protonated, preventing it from accepting the proton from the aniline group.
-
Resolution:
-
Check the buffer pH.[7] It may be < 5.0.
-
If using an organic solvent (e.g., DMSO/Ethanol), ensure it is not acidified.
-
Action: Titrate with small amounts of base (NaOH) and watch for the emergence of the longer-wavelength band.
-
Issue 2: "The fluorescence intensity is fluctuating wildly."
-
Diagnosis: You are operating near the pKa of the molecule.
-
Root Cause: If your experimental pH is close to the pKa (approx. 4.5-5.5 or 11.0-12.0), small changes in temperature or buffer composition will shift the ratio of protonated/neutral species drastically.
-
Resolution:
-
Move your operating pH at least 1 unit away from the pKa.
-
Use a buffer with higher capacity (e.g., 50 mM Phosphate or HEPES) rather than unbuffered water.
-
Issue 3: "Precipitate forms upon adding the stock solution to the buffer."
-
Diagnosis: Aggregation-Induced Quenching (ACQ).
-
Root Cause: The neutral form of this compound is hydrophobic. The 4-Chloro substituent increases lipophilicity compared to the parent compound.
-
Resolution:
-
Co-solvent: Ensure the final solution contains 1-5% DMSO or Ethanol to maintain solubility.
-
Surfactant: Add a surfactant like CTAB or SDS (below CMC) if compatible with your assay; this often stabilizes the ESIPT emission.
-
Standard Operating Protocol (SOP): pKa Determination
To ensure data integrity, you must determine the specific pKa for your solvent system, as the Chlorine substituent and solvent polarity shift these values.
Objective: Determine ground-state pKa values to define the working pH range.
Reagents:
-
Stock solution: 1 mM probe in DMSO.
-
Buffers: Citrate-Phosphate (pH 3–8), Glycine-NaOH (pH 9–13).
-
Spectrofluorometer.
Workflow:
-
Preparation: Prepare 10 samples of 10 µM probe concentration in buffers ranging from pH 3.0 to 12.0. Maintain constant ionic strength (0.1 M KCl).
-
Equilibration: Incubate at 25°C for 10 minutes.
-
Scan: Excitation at absorption max (typically ~330-350 nm). Record emission from 380 nm to 600 nm.
-
Data Analysis:
-
Plot Emission Intensity (
) at the ESIPT max (e.g., 500 nm) vs. pH. -
Fit the data to the Henderson-Hasselbalch equation:
-
-
Validation: Look for an isosbestic point in the absorption spectra. A clear isosbestic point confirms a clean two-state transition (e.g., Cation
Neutral) without degradation.
Decision Tree for Low Signal
Caption: Figure 2. Troubleshooting logic flow for signal loss or attenuation.
Frequently Asked Questions (FAQ)
Q: Can I use this probe in lysosomes (pH ~4.5)? A: Use with caution. The pKa of the benzimidazole nitrogen is typically around 4.5–5.5. At lysosomal pH, a significant portion of the probe may be protonated (blue emitting or quenched), reducing the ratiometric ESIPT signal. You must calibrate the probe specifically in this pH range.
Q: Does the Chlorine atom make the probe more photostable? A: Generally, yes. Halogenation on the benzimidazole ring often improves photostability compared to the unsubstituted parent, but it may slightly reduce the quantum yield due to the heavy-atom effect (intersystem crossing), though this is less pronounced with Chlorine than with Bromine or Iodine.
Q: Why do I see two emission peaks? A: This is the signature of ESIPT.
-
Short wavelength (Blue/UV): Emission from the Enol form (ESIPT failed or incomplete).
-
Long wavelength (Green/Yellow): Emission from the Keto form (ESIPT successful).
-
The ratio of these peaks is often pH-dependent, making this a potential ratiometric pH sensor .
References
-
Mechanism of ESIPT in Benzimidazoles
- Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Aminophenyl)benzimidazole Derivatives." Journal of the Chemical Society, Perkin Transactions 2.
- Context: Establishes the fundamental photophysics of the aniline-benzimidazole dyad.
-
Substituent Effects (Chlorine/Halogens)
- Jian, F., et al. "2-(4-Chlorophenyl)-1H-benzimidazole." Acta Crystallographica Section E.
- Context: Provides structural data and synthesis confirmation for 4-chloro derivatives, crucial for understanding solubility and packing.
-
pH Sensitivity of Imidazole Derivatives
- Saha, S., & Samanta, A. "Influence of Solvents and pH on the ESIPT of Benzimidazole Derivatives." The Journal of Physical Chemistry A.
- Context: detailed analysis of how pH shifts the Enol-Keto equilibrium.
-
General Benzimidazole Data
- PubChem Compound Summary for 2-(4-Chlorophenyl)benzimidazole (Structural Analog).
-
Context: Toxicity and physical property data.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Recrystallization of 2-(benzimidazol-2-yl)aniline Derivatives
Topic: Recrystallization Solvents & Protocols for 2-(benzimidazol-2-yl)aniline Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & Troubleshooting FAQ
Executive Summary & Compound Profile
2-(benzimidazol-2-yl)aniline (also known as 2-(2-aminophenyl)benzimidazole) is a planar, conjugated system capable of strong intramolecular hydrogen bonding (N-H···N). This structural feature significantly influences its solubility profile, often rendering it less soluble in non-polar solvents than expected for a molecule of its size, while maintaining high stability in crystalline form due to
Key Physicochemical Challenges:
-
High Melting Point: Typically >200°C, requiring high-boiling solvents or binary systems.
-
Oiling Out: Derivatives with flexible alkyl chains or high impurity profiles often phase-separate as oils rather than crystals.
-
Oxidation Sensitivity: The aniline moiety is susceptible to oxidation, leading to colored impurities (azo/nitroso species) that co-crystallize.
Solvent Selection Guide
The choice of solvent is dictated by the specific substitution pattern of the derivative. The following table synthesizes field data for optimal solvent systems.
Table 1: Solvent Systems for 2-(benzimidazol-2-yl)aniline Derivatives
| Solvent System | Classification | Recommended For | Mechanism of Action |
| Ethanol (95%) | Primary (Single) | Unsubstituted or lightly substituted derivatives. | Temp-Dependent Solubility: High solubility at reflux (78°C); significantly reduced at RT due to disrupting lattice energy. |
| Ethanol / Water | Binary (Solvent/Anti-solvent) | Most general derivatives; "Oiling out" prevention. | Anti-Solvent Effect: Water increases polarity, forcing the hydrophobic aromatic core to crystallize. |
| DMF / Water | Binary (High Solvency) | Highly insoluble, planar, or nitro-substituted derivatives. | High Solvency: DMF dissolves aggregates; Water acts as a precipitant. Note: Hard to remove DMF traces. |
| Methanol | Primary (Single) | Low-melting derivatives or small scale (<100 mg). | Fast Evaporation: Good for obtaining crystals for X-ray, but yield may be lower due to higher solubility at cold temps compared to EtOH. |
| Acetonitrile | Polar Aprotic | Derivatives sensitive to protic solvents or solvolysis. | Dipole Interaction: Solubilizes via dipole-dipole interactions without H-bond donation. |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the correct solvent system based on initial solubility tests.
Figure 1: Solvent selection decision matrix for benzimidazole derivatives.
Detailed Experimental Protocols
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
This is the most robust method for 2-(benzimidazol-2-yl)aniline derivatives.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of absolute ethanol required to wet the solid.
-
Heating: Heat the mixture to reflux (boiling) on a hot plate/magnetic stirrer. Add hot ethanol dropwise until the solid just dissolves.
-
Checkpoint: If colored impurities remain but the bulk solid is dissolved, add activated charcoal (1-2% w/w) and filter hot through Celite.
-
-
The Cloud Point: Remove from heat. While the solution is still near boiling, add hot distilled water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add a few drops of hot ethanol to clear the turbidity. The solution should now be saturated.
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (insulate with a paper towel if necessary to slow cooling).[1]
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the crystals using vacuum filtration. Wash with a small amount of ice-cold 50% EtOH/Water .
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This occurs when the melting point of the solute (depressed by impurities or solvent) drops below the temperature at which the solution becomes saturated. The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it can nucleate.
Corrective Actions:
-
Re-heat and dilute: Add more of the "good" solvent (e.g., Ethanol) to lower the saturation temperature.
-
Seed it: Cool the solution until the oil forms, then add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Trituration: If the oil persists, decant the solvent and triturate (grind) the oil with a non-solvent like diethyl ether or hexane to induce solidification, then recrystallize the solid.
Q2: The crystals are highly colored (yellow/orange), but the product should be pale.
Diagnosis: Oxidation of the aniline amine group or the benzimidazole nitrogen often yields azo or nitroso impurities. These are structurally similar to the product and co-crystallize.
Corrective Actions:
-
Charcoal Treatment: Use activated carbon during the hot dissolution step (see Protocol B, Step 2).[2]
-
Acid Wash: Dissolve crude in dilute HCl (benzimidazole forms a salt, impurities may not), filter off insoluble impurities, then neutralize with Ammonia to reprecipitate before recrystallizing.
Q3: I have low recovery yield (<50%).
Diagnosis: The compound is likely too soluble in the cold solvent mixture, or too much solvent was used initially.[3][4]
Corrective Actions:
-
Concentrate: Evaporate 30% of the solvent volume and re-cool.
-
Second Crop: Collect the filtrate (mother liquor), concentrate it to half volume, and cool again to obtain a second crop of crystals (purity may be lower).
-
Check pH: If the derivative has acidic/basic groups, ensure the pH is adjusted to the isoelectric point (neutral form) for maximum precipitation.
Mechanistic Insight: The Role of Intramolecular Bonding
Understanding the molecular geometry is crucial for purification. 2-(benzimidazol-2-yl)aniline possesses a planar conformation locked by an intramolecular hydrogen bond between the aniline N-H and the benzimidazole imine Nitrogen (
Figure 2: Impact of H-bonding on solubility.
This "locked" planarity enhances
References
-
Crystal Structure & Solvent Interaction
- Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. IUCr. (Describes solubility in DMF and crystal packing).
-
Synthesis & Purification Methodologies
- Synthesis of 2-(2-aminophenyl) Benzimidazole. IOP Conf. Series: Earth and Environmental Science.
-
General Recrystallization of Benzimidazoles
- Process for the preparation of benzimidazole derivatives. Patent WO2008045777A2. (Lists industrial solvent systems including alcohols and nitriles).
-
Solubility Data
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. ijcrt.org [ijcrt.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. 2-(1H-Benzo[d]imidazol-2-yl)aniline | 5805-39-0 [sigmaaldrich.com]
- 6. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. ijrpc.com [ijrpc.com]
- 9. Crystal structure of aquabis[2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]zinc dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: Thermal Analysis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
This guide serves as a specialized technical support resource for the thermal stability analysis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline . It is designed for researchers and formulation scientists requiring high-precision characterization data.
Status: Active Role: Senior Application Scientist Subject: Thermal Stability, Degradation Kinetics, and Troubleshooting
Executive Summary
This compound is a substituted 2-phenylbenzimidazole derivative. Its thermal profile is dominated by the interplay between the rigid benzimidazole core (conferring high thermal resistance) and the primary amine/chloride substituents (introducing oxidative liability and potential polymorphism). This guide addresses the specific challenges in analyzing this compound via TGA, DSC, and hyphenated techniques.
Part 1: Sample Preparation & Pre-Analysis
Q: My sample shows a broad endotherm between 80°C and 120°C before the main melting event. Is the material degrading?
A: It is likely not degradation but rather solvent or moisture desorption . Benzimidazole derivatives are notorious for forming channel solvates or hydrates due to the hydrogen-bonding capability of the imidazole -NH- and the aniline -NH₂ groups.
-
Diagnosis: If the weight loss in TGA corresponds to <5% and aligns with the DSC endotherm, it is solvent loss.
-
Action: Perform a "Heat-Cool-Heat" cycle in DSC. If the peak disappears in the second heating cycle, it was volatiles. If it reappears or shifts, you may be observing a solid-solid transition or a metastable polymorph.
Q: How do I prevent "creeping" or sublimation of the sample during TGA?
A: Sublimation is a common artifact for low-molecular-weight benzimidazoles near their melting points.
-
Symptom: The TGA baseline drifts significantly, or you see deposits on the hang-down wire/furnace walls.
-
Solution:
-
Pan Selection: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). This creates a "self-generated atmosphere" that suppresses sublimation while allowing decomposition gases to escape.
-
Heating Rate: Increase the heating rate (e.g., 20°C/min) to push the melting event closer to the decomposition onset, minimizing the time window for sublimation.
-
Part 2: Thermogravimetric Analysis (TGA) Troubleshooting
Q: The decomposition onset (T_onset) varies significantly between runs. What is causing this inconsistency?
A: This is often due to the atmosphere effect on the aniline moiety.
-
Mechanism: The primary amine on the aniline ring is susceptible to oxidation. In an air/oxygen atmosphere, you will see an earlier onset of mass loss (oxidative degradation) compared to an inert nitrogen atmosphere (thermal pyrolysis).
-
Protocol: Always run comparative TGA experiments:
-
Run A (Inert): Nitrogen (N₂) purge at 50 mL/min. This gives the true thermal stability limit.
-
Run B (Oxidative): Air/Oxygen. This mimics storage/processing stability.
-
Expectation: The oxidative onset is typically 30–50°C lower than the pyrolytic onset.
-
Q: I see a multi-step weight loss above 300°C. What does each step represent?
A: For this compound, the degradation pathway is stepwise:
-
Step 1 (~250–300°C): Condensation/Oxidation. The free amine (-NH₂) may condense to form azo linkages or cyclic structures (e.g., phenazine-like derivatives), often accompanied by the loss of ammonia or hydrogen.
-
Step 2 (>350°C): Dehalogenation. The rupture of the C-Cl bond typically occurs at higher energies.
-
Step 3 (>500°C): Skeletal breakdown of the benzimidazole core.
Data Summary Table: Expected Thermal Events
| Temperature Range | Event Type | Signal (DSC) | Signal (TGA) | Cause |
| 50–120°C | Desolvation | Broad Endotherm | Mass Loss (1–5%) | Loss of water/ethanol |
| 210–240°C | Melting | Sharp Endotherm | No Mass Loss | Crystal lattice collapse |
| >260°C | Oxidation | Exotherm (in Air) | Mass Loss Onset | Amine oxidation |
| >320°C | Pyrolysis | Exotherm/Endotherm | Major Mass Loss | Core fragmentation |
Part 3: Differential Scanning Calorimetry (DSC) & Polymorphism
Q: The melting peak is split (doublet). Is my sample impure?
A: Not necessarily. A split peak often indicates polymorphism or liquid crystalline behavior , which is common in rod-shaped benzimidazoles.
-
Scenario A (Polymorphism): The first peak is the melting of a metastable form, followed by recrystallization (exotherm) and melting of the stable form (second peak).
-
Scenario B (Isomerism): If your synthesis was non-regioselective, you might have a mixture of the 4-chloro and 5-chloro tautomers. In solution, these rapidly interconvert, but in the solid state, they are distinct entities with different lattice energies.
-
Verification: Run HPLC. If HPLC shows a single peak but DSC shows two, it is a physical phenomenon (polymorphism). If HPLC shows two peaks, it is a chemical mixture (regioisomers).
Q: Can I use DSC to estimate purity for this compound?
A: Yes, using the Van't Hoff purity analysis , but with a caveat.
-
Constraint: This method only works if the compound melts without decomposition.
-
Test: Check the TGA trace. If the TGA onset is <10°C above the DSC melting endotherm, the melt is accompanied by decomposition. In this case, the purity calculation will be invalid (the peak shape is distorted by degradation products).
-
Recommendation: If T_melt and T_decomp overlap, use Quantitative NMR (qNMR) or HPLC for purity, not DSC.
Part 4: Advanced Characterization Protocols
Workflow: Thermal Stability Assessment
The following diagram outlines the logical decision tree for characterizing the thermal stability of the compound.
Caption: Decision tree for thermal characterization, prioritizing solvent removal and distinguishing between phase transitions and degradation.
Hypothetical Degradation Pathway
Understanding the chemistry helps predict the breakdown products.
Caption: Proposed thermal degradation mechanisms: Oxidative coupling of the aniline amine vs. pyrolytic dechlorination.
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Determination of Thermal Decomposition Onset (TGA)
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 5–10 mg (Precision ±0.01 mg).
-
Pan: Platinum or Alumina (Do not use Aluminum if T > 600°C).
-
Gas Flow: Nitrogen (Balance Purge: 40 mL/min, Sample Purge: 60 mL/min).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Analysis: Calculate the extrapolated onset temperature (intersection of the baseline and the tangent of the inflection point). Do not rely solely on T_5% (temperature at 5% weight loss) as it can be skewed by volatiles.
SOP 2: Assessing Polymorphic Stability (DSC)
-
Instrument: DSC (e.g., PerkinElmer DSC 8000).
-
Sample Mass: 2–4 mg.
-
Pan: Crimped Aluminum (Non-hermetic to allow gas escape if decomp occurs, or Pinhole).
-
Method (Heat-Cool-Heat):
-
Cycle 1: Ramp 10°C/min from 25°C to [T_melt + 20°C]. Goal: Erase thermal history.
-
Cooling: Ramp 10°C/min back to 25°C. Goal: Observe crystallization behavior.
-
Cycle 2: Ramp 10°C/min to [T_melt + 20°C]. Goal: Analyze intrinsic properties.
-
-
Note: If the sample decomposes upon melting (dark residue in pan), Cycle 2 is invalid.
References
-
Synthesis and General Properties of Benzimidazoles
-
Thermal Analysis Methodologies (TGA/DSC)
-
Degradation of Benzimidazole Anthelmintics (Analogous Chemistry)
- Title: Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- Source: Chemical and Pharmaceutical Bulletin (PubMed).
-
URL:[Link]
-
Characterization of 4-Chloroaniline Moiety Stability
-
Title: 4-Chloroaniline Chemical Properties and Decomposition.
- Source: Ataman Chemicals Technical D
-
URL:[Link]
-
-
Regioisomerism in Chloro-Benzimidazoles
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijrpc.com [ijrpc.com]
- 5. azom.com [azom.com]
- 6. mt.com [mt.com]
- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-benzimidazole Substitution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant synthetic challenges associated with nucleophilic and cross-coupling substitution reactions at the C4 position of the benzimidazole scaffold. The inherent steric hindrance at this position, caused by the adjacent fused imidazole ring, often leads to low yields or complete reaction failure. This document provides in-depth troubleshooting guides and FAQs to empower you to overcome these obstacles in your experiments.
Troubleshooting Guide: Common Experimental Failures
This section is designed to provide direct, actionable solutions to specific problems encountered during the functionalization of 4-chloro-benzimidazole.
Question: My Buchwald-Hartwig amination at the 4-position is failing or giving very low yields. What are my next steps?
Answer:
Failure in Buchwald-Hartwig C-N coupling at this sterically congested position is a common yet surmountable issue. The problem typically originates from an inefficient catalytic cycle, specifically slow oxidative addition or reductive elimination. A systematic, step-by-step optimization of your reaction parameters is the most effective approach.
The following workflow is designed to systematically diagnose and resolve the issue. The primary focus should be on the catalyst system, as it is the most critical component in overcoming the high activation energy of this transformation.
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Step 1: Re-evaluate the Catalyst System (Ligand & Palladium Source)
-
Expertise & Causality: The steric bulk of the 4-chloro-benzimidazole substrate requires a catalyst system that is both highly active and sterically accommodating. The ligand is paramount. Standard ligands like PPh₃ or even first-generation biaryl phosphines may fail. You need ligands designed specifically for hindered substrates.
-
Recommendation: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active monoligated palladium species necessary for efficient catalysis.[1][2][3]
-
Primary Choices: SPhos, XPhos, RuPhos, or BrettPhos.
-
Palladium Precatalysts: Using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles based on the aforementioned ligands) can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
-
Step 2: Optimize the Base
-
Expertise & Causality: The base's role is not merely to act as a proton scavenger; it is intimately involved in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[4][5] For sterically hindered couplings, a stronger, non-nucleophilic base is often required to drive the reaction forward.
-
Recommendation: If you are using a weaker base like K₂CO₃, switch to a stronger one.
-
Primary Choices: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Cesium Carbonate (Cs₂CO₃). The choice may depend on the functional group tolerance of your substrates.
-
Step 3: Select the Appropriate Solvent
-
Expertise & Causality: The solvent influences catalyst solubility, stability, and reactivity. Aprotic solvents are standard for Buchwald-Hartwig reactions. Halogenated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[6]
-
Recommendation: Toluene and 1,4-dioxane are the most common and effective solvents. THF can also be used. Ensure the solvent is anhydrous, as water can interfere with the base and catalyst.
Step 4: Increase Energy Input
-
Expertise & Causality: Sterically hindered reactions possess a higher activation energy. If optimization at standard reflux temperatures fails, increasing the energy input can overcome this barrier.
-
Recommendation:
-
High-Temperature Thermal Heating: Increase the reaction temperature if using a high-boiling solvent like dioxane or toluene.
-
Microwave Irradiation: This is often the most effective solution. Microwave heating provides rapid, uniform, and efficient energy transfer, often dramatically reducing reaction times from hours to minutes and significantly improving yields for challenging couplings.[7][8][9][10]
-
Question: My Suzuki-Miyaura C-C coupling at the 4-position is not working. How can I resolve this?
Answer:
Similar to C-N coupling, forming a C-C bond at the C4 position via Suzuki-Miyaura coupling is challenging due to steric hindrance impeding the oxidative addition and transmetalation steps.[11][12] The troubleshooting strategy is analogous to the Buchwald-Hartwig reaction, with a strong emphasis on the catalyst system.
This table summarizes a robust starting point for your optimization.
| Parameter | Recommended Condition | Rationale & Causality |
| Pd Source | Pd₂(dba)₃ or a suitable Precatalyst (e.g., XPhos-Pd-G3) | Ensures efficient generation of the active Pd(0) catalyst required for the initial oxidative addition step. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | The ligand's steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition to the C-Cl bond.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong inorganic base is crucial for activating the boronic acid/ester in the transmetalation step of the catalytic cycle.[11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O | The aqueous component is often essential for the transmetalation step to proceed efficiently. |
| Temperature | 80-110 °C or Microwave Irradiation | Overcomes the activation energy barrier imposed by steric hindrance.[13] |
Troubleshooting Tips:
-
Check Boronic Acid/Ester Quality: Boronic acids can degrade over time through protodeboronation. Use a fresh bottle, or better yet, use a more stable boronic ester derivative like a pinacol ester (Bpin).
-
Degas Thoroughly: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) before heating.
-
Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 2:1 is a standard starting point. For very challenging substrates, this ratio may need further optimization.
Frequently Asked Questions (FAQs)
Question 1: Why exactly is the 4-position of benzimidazole so sterically hindered?
Answer:
The steric hindrance at the C4 position arises from its "peri" relationship with the imidazole ring. The hydrogen atom (or any substituent) on the N1 nitrogen of the imidazole ring is in close spatial proximity to the C4 position. This proximity creates a crowded environment that physically blocks the large, sphere-like coordination space required by a transition metal catalyst (like palladium) to approach and insert into the C4-Cl bond during the oxidative addition step of a cross-coupling reaction.
Caption: Steric clash between the N1-H and an incoming catalyst at C4.
Question 2: Should I consider copper catalysis instead of palladium for C-N coupling?
Answer:
Yes, copper-catalyzed C-N coupling (Ullmann condensation) is a valuable alternative to consider, especially if palladium-based methods fail or if cost is a major concern.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, milder reaction conditions, and is often more predictable due to extensive ligand development.[1][3][4] It is the first choice for most applications.
-
Copper (Ullmann-type): Copper is more earth-abundant and significantly cheaper than palladium. Historically, Ullmann couplings required harsh conditions. However, modern advancements have identified new ligand systems that enable copper to catalyze couplings with sterically hindered partners under more manageable conditions.[14][15][16] Recent research highlights novel pyrrole-ol ligands that are uniquely effective for these challenging transformations.[14][15] If you are exploring this route, be prepared to screen different N,O- or N,N-bidentate ligands and potentially use higher reaction temperatures.
Question 3: Are there any transition-metal-free options for this substitution?
Answer:
While challenging, some transition-metal-free methods exist, though their applicability to the highly hindered 4-chloro-benzimidazole must be evaluated on a case-by-case basis.
-
Nucleophilic Aromatic Substitution (SₙAr): This pathway is generally not feasible for 4-chloro-benzimidazole unless the ring system is heavily activated by strong electron-withdrawing groups, which is typically not the case.
-
Base-Mediated Homolytic Aromatic Substitution (BHAS) or Sʀɴ1: Some intramolecular N-arylations have been achieved using a strong base like KOH in DMSO at high temperatures.[17] This method avoids metal contamination but may have a limited substrate scope and require harsh conditions. Mechanistic studies suggest these reactions can proceed through radical pathways for certain halo-substituents.[17]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of 4-Chloro-benzimidazole
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-benzimidazole (1.0 eq.), the desired amine (1.2 eq.), a bulky biaryl phosphine ligand (e.g., SPhos, 4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Add a strong base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 30-90 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
This protocol is a starting point and may require optimization for specific substrates.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-benzimidazole
-
To a Schlenk flask under an inert atmosphere, add 4-chloro-benzimidazole (1.0 eq.), the boronic acid or pinacol ester (1.5 eq.), and a strong base (e.g., K₃PO₄, 3.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) in a portion of the reaction solvent.
-
Add the solvent system (e.g., 1,4-dioxane and water, 10:1 ratio, degassed) to the Schlenk flask containing the substrates.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- Time in Denbighshire, GB. Google Search.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed - NIH.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Royal Society of Chemistry.
- Full article: Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - Taylor & Francis Online. Taylor & Francis Online.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Semantic Scholar.
- Highly efficient synthesis of benzimidazoles using microwave irradi
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. Semantic Scholar.
- AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS - Rasayan. Rasayan Journal of Chemistry.
- Buchwald–Hartwig amin
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013) - Semantic Scholar. Semantic Scholar.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - EnPress Journals. EnPress Journals.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. WuXi AppTec.
- Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles | The Journal of Organic Chemistry - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. MDPI.
- Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions - PMC.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST - Chemistry Journal of Moldova. Chemistry Journal of Moldova.
- Buchwald-Hartwig Coupling - Alfa Chemistry. Alfa Chemistry.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. University of Cambridge Repository.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC.
- imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF - ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. MDPI.
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing. Royal Society of Chemistry.
- Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem. BenchChem.
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Technical Support Center: Resolving NMR Signal Overlap in Benzimidazole-Aniline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in benzimidazole-aniline compounds. The inherent complexity of these fused heterocyclic systems, often coupled with substituted aromatic rings, can lead to crowded and difficult-to-interpret ¹H NMR spectra. This resource is designed to provide you with the strategic insights and practical protocols necessary to achieve unambiguous structural elucidation.
I. Understanding the Challenge: Why Do Signals Overlap?
Benzimidazole-aniline scaffolds are prevalent in medicinal chemistry, leading to a high demand for precise structural characterization.[1] The primary challenge in their NMR analysis stems from the numerous aromatic protons on both the benzimidazole and aniline moieties, which often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm).[1] This congestion can obscure crucial coupling information and make definitive assignments difficult, a phenomenon that intensifies with increasing substitution on the aromatic rings.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered during the NMR analysis of benzimidazole-aniline derivatives in a practical question-and-answer format.
Q1: My aromatic region is an uninterpretable multiplet. What is the first and simplest step I should take?
A: Change your deuterated solvent. This is often the most effective and straightforward initial approach.[3][4] The chemical shift of a proton is highly sensitive to its local electronic environment, which can be significantly altered by the choice of solvent.[5] Aromatic solvents like benzene-d₆ are particularly useful due to the Aromatic Solvent-Induced Shift (ASIS) effect, which can disperse crowded signals.[4]
Causality: The magnetic anisotropy of the benzene-d₆ ring creates a shielding/deshielding cone. Solute protons that lie within this cone will experience a significant change in their chemical shift compared to their resonance in a more isotropic solvent like chloroform-d (CDCl₃). This often leads to a more resolved spectrum.
Troubleshooting Workflow: Solvent Screening
dot graph TD { A[Start: Overlapping Aromatic Signals in CDCl₃] --> B{Prepare Identical Samples}; B --> C[Dissolve in Different Solvents]; subgraph Solvents D[CDCl₃] E[DMSO-d₆] F[Benzene-d₆] G[Acetone-d₆] end C --> D; C --> E; C --> F; C --> G; H[Acquire ¹H NMR for Each Sample]; D --> H; E --> H; F --> H; G --> H; H --> I{Compare Spectra for Best Resolution}; I --> J[Proceed with Optimized Solvent]; } caption="Solvent screening workflow for resolving signal overlap."
Data Presentation: The Impact of Solvent Choice
The following table illustrates hypothetical ¹H NMR chemical shift data for a generic benzimidazole-aniline compound, demonstrating the potential for signal resolution.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aniline H-2', H-6' | 7.85 (multiplet) | 7.60 (doublet) | -0.25 |
| Aniline H-3', H-5' | 7.85 (multiplet) | 7.70 (doublet) | -0.15 |
| Benzimidazole H-4, H-7 | 7.60 (multiplet) | 7.45 (multiplet) | -0.15 |
| Benzimidazole H-5, H-6 | 7.30 (multiplet) | 7.10 (multiplet) | -0.20 |
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of your compound in a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.[1][4]
-
Internal Standard: Add a consistent amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.
-
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent system that provides the optimal peak separation.[4]
Q2: I've tried different solvents, but some key signals are still overlapping. What's the next step?
A: Utilize 2D NMR spectroscopy. When 1D methods are insufficient, 2D NMR is the gold standard for resolving overlapping signals and unambiguously determining molecular structure.[6][7] These experiments spread the NMR information across two frequency dimensions, providing much greater resolution.[8]
Key 2D Experiments for Benzimidazole-Aniline Compounds:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] It is invaluable for tracing the connectivity within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[7] It allows you to definitively link each proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[9] It is crucial for connecting the benzimidazole and aniline fragments and for assigning quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those directly coupled.[10] This can be particularly useful for identifying all the protons of a substituted aniline ring from a single, well-resolved signal.
Troubleshooting Workflow: 2D NMR for Structural Elucidation
dot graph TD { A[Start: Persistent Signal Overlap] --> B{Acquire 2D NMR Data}; subgraph "2D Experiments" C[COSY] D[HSQC] E[HMBC] end B --> C; B --> D; B --> E; F[Analyze COSY to Identify Spin Systems]; C --> F; G[Analyze HSQC to Link ¹H and ¹³C Signals]; D --> G; H[Analyze HMBC to Establish Long-Range Connectivity]; E --> H; I{Integrate All 2D Data}; F --> I; G --> I; H --> I; I --> J[Unambiguous Structure Confirmation]; } caption="2D NMR workflow for resolving complex structures."
Experimental Protocol: Standard 2D NMR Acquisition
-
Sample Preparation: Prepare a solution of your compound in the optimal deuterated solvent identified from your solvent screen. Ensure the concentration is sufficient for ¹³C detection (typically 10-20 mg in 0.6-0.7 mL).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for the 2D experiments.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Acquire a standard gradient-selected HSQC experiment, optimizing the ¹JCH coupling constant (typically ~160 Hz for aromatic C-H).
-
HMBC Acquisition: Acquire a standard gradient-selected HMBC experiment, using a long-range coupling constant (ⁿJCH) of 8-10 Hz to observe correlations over 2-3 bonds.[10]
-
Data Processing and Analysis: Process the 2D data using appropriate window functions and perform a detailed analysis to build up the molecular structure.[11]
Q3: I have a broad, exchangeable proton signal (likely NH) that is difficult to assign. How can I confirm its identity and potentially resolve its couplings?
A: Use DMSO-d₆ and perform a D₂O exchange experiment. The NH protons of the benzimidazole and aniline moieties are exchangeable.[3] In solvents like CDCl₃, this exchange can be fast on the NMR timescale, leading to broad or even unobservable signals.
Causality: DMSO-d₆ is a polar, aprotic solvent that forms strong hydrogen bonds with NH protons.[12][13] This significantly slows down the rate of proton exchange, resulting in sharper signals.[12][14] The slower exchange often allows for the observation of coupling between the NH proton and adjacent protons.
To definitively confirm the identity of an NH (or OH) proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the labile NH protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.[3]
Data Presentation: Observing Exchangeable Protons
| Solvent | Typical NH Chemical Shift (δ) | Signal Appearance |
| CDCl₃ | 5.0 - 9.0 ppm | Often broad, may be unobservable |
| DMSO-d₆ | 11.0 - 13.0 ppm (Benzimidazole)[1], 5.0 - 6.0 ppm (Aniline) | Typically sharp, coupling may be resolved[12] |
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your compound in a suitable solvent (DMSO-d₆ is often ideal) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer, add one drop of deuterium oxide (D₂O), and cap the tube.
-
Shake Vigorously: Shake the tube for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The disappearance of a peak in the second spectrum confirms it as an exchangeable proton.
Q4: Advanced techniques are not fully resolving the issue. Are there any chemical modification methods I can use?
A: Yes, consider using a Lanthanide Shift Reagent (LSR). LSRs are paramagnetic complexes, typically of europium or praseodymium, that can be added to an NMR sample.[15][16] They work by forming a complex with Lewis basic sites in the molecule, such as the nitrogen atoms in the benzimidazole and aniline moieties.[17]
Causality: The paramagnetic metal in the LSR induces large changes in the chemical shifts of nearby protons.[18] The magnitude of this induced shift is dependent on the distance of the proton from the LSR binding site. This can effectively spread out a crowded region of the spectrum, revealing hidden multiplicities and simplifying interpretation.[17]
Limitations:
-
LSRs can cause significant line broadening, which may reduce resolution.[17]
-
They require a basic functional group in the molecule for complexation.[16]
-
LSRs are sensitive to water and must be handled in anhydrous conditions.[17]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your purified, anhydrous compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Acquire Spectra Sequentially: Acquire a series of ¹H NMR spectra after each incremental addition of the LSR.
-
Monitor Changes: Observe the changes in chemical shifts. The signals of protons closer to the binding site will shift more dramatically.
-
Analyze: Use the dispersed spectrum to determine coupling constants and make assignments.
III. Summary and Best Practices
Resolving NMR signal overlap in benzimidazole-aniline compounds requires a systematic and multi-faceted approach. Always begin with the simplest and most cost-effective methods before moving to more advanced techniques.
-
Optimize the Solvent: This is the crucial first step and often solves many overlap issues.
-
Leverage 2D NMR: For complex structures, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential for unambiguous characterization.
-
Identify Exchangeable Protons: Use DMSO-d₆ and D₂O exchange to confidently assign NH signals.
-
Consider Advanced Methods: If necessary, techniques like using Lanthanide Shift Reagents can provide further resolution.
By following this structured troubleshooting guide, researchers can overcome the challenges of signal overlap and confidently elucidate the structures of their benzimidazole-aniline compounds.
IV. References
-
Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
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Pharmaffiliates. (2025, July 5). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Retrieved from [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
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ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1765.
-
TSI Journals. (n.d.). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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El Kihel, A., El Guesmi, N., & Ammar, H. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Journal of Chemical and Pharmaceutical Research, 2(4), 868-873.
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National MagLab. (2025, May 22). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Schaefer, T., & Wasylishen, R. (1970). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton. Canadian Journal of Chemistry, 48(8), 1343-1345.
-
Chemical Shifts. (n.d.). 2-BENZYL-N-METHYL-BENZIMIDAZOLE - Optional[15N NMR]. Retrieved from [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 12(3).
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Wasylishen, R., & Schaefer, T. (1972). Long-range Spin-Spin Coupling Constants from Amino Protons and 15N to Ring Protons in Aniline-15N and Some Derivatives. INDO Molecular Orbital Calculations. Canadian Journal of Chemistry, 50(16), 2575-2580.
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Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Retrieved from [Link]
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Creative Biostructure. (2025, May 27). NMR Applications in Drug Screening. Retrieved from [Link]
-
Mobley, D. L., & Lucas, C. I. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 23(15), 8740.
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
-
Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]
-
Tenorio-Borroto, E., Marrero-Ponce, Y., & García-Jacas, C. R. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290.
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
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Sigurdsson, S. T. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Warwick. (n.d.). Two-dimensional NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
Hatada, K., Nagata, Y., & Yuki, H. (1966). Nuclear Magnetic Resonance in Amino-group of Aniline Derivatives. Bulletin of the Chemical Society of Japan, 39(2), 319-322.
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
-
Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1765.
-
Li, X., Wu, X., Song, Y., Wang, Z., & He, G. (2025). Investigating the Role of Aniline Structure in Improving Proton Exchange Membranes for High Conductivity. Macromolecular Chemistry and Physics, 226(1), 2400249.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. We will delve into the expected spectral features, compare them with structurally related compounds, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and purity assessment.
The Structural Significance of this compound
Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2]. The specific molecule, this compound, combines the benzimidazole core with a substituted aniline moiety, making its structural confirmation by NMR crucial for any research and development endeavor. ¹H NMR spectroscopy stands as a primary, non-destructive technique for the unambiguous determination of its molecular framework[1].
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental parameters are recommended. The rationale behind each choice is provided to ensure methodological robustness.
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Probe: A standard 5 mm broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. This is due to its excellent ability to dissolve a wide range of organic compounds and, crucially, to slow down the rate of proton exchange for the N-H protons, often allowing for their direct observation[1][3].
-
Concentration: A sample concentration of approximately 5-10 mg/mL is optimal. This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without leading to significant line broadening due to aggregation.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is adequate to cover the expected chemical shifts.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in DMSO-d₆.
Molecular structure of this compound with proton labeling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H (Benzimidazole) | 12.5 - 13.5 | Broad Singlet | - | The N-H proton of the benzimidazole ring is highly deshielded due to the aromatic nature of the ring system and hydrogen bonding with the DMSO-d₆ solvent. Its signal is often broad due to quadrupolar effects from the adjacent nitrogen and chemical exchange[1]. |
| Aromatic Protons (Benzimidazole Moiety) | ||||
| H-7 | 7.6 - 7.8 | Doublet | ortho (³J) = 7-9 Hz | This proton is ortho to the electron-withdrawing chloro group and part of the fused aromatic system, leading to a downfield shift. |
| H-5 | 7.3 - 7.5 | Doublet of doublets | ortho (³J) = 7-9 Hz, meta (⁴J) = 1-3 Hz | This proton is coupled to both H-6 and H-7. |
| H-6 | 7.1 - 7.3 | Triplet or Doublet of doublets | ortho (³J) = 7-9 Hz | This proton is coupled to H-5 and H-7. |
| Aromatic Protons (Aniline Moiety) | ||||
| H-6' | 7.8 - 8.0 | Doublet | ortho (³J) = 7-9 Hz | This proton is ortho to the benzimidazole substituent, which acts as an electron-withdrawing group, causing a significant downfield shift. |
| H-4' | 7.2 - 7.4 | Triplet or Doublet of doublets | ortho (³J) = 7-9 Hz | Coupled to H-3' and H-5'. |
| H-3', H-5' | 6.7 - 7.0 | Multiplet | - | These protons are ortho and para to the electron-donating amino group, which shields them and shifts their signals upfield[4][5]. |
| N-H₂ (Aniline) | 5.0 - 6.0 | Broad Singlet | - | The chemical shift of amine protons can vary depending on concentration and temperature. They often appear as a broad signal and may exchange with residual water in the solvent[6]. |
Note on Tautomerism: N-unsubstituted benzimidazoles can undergo prototropic tautomerism, where the N-H proton exchanges between the two nitrogen atoms. In many cases, this exchange is rapid on the NMR timescale, leading to a time-averaged spectrum[1][3]. For this compound, this would result in averaged chemical shifts for the protons on the benzimidazole ring. The predicted values above represent this averaged state.
Comparative ¹H NMR Spectral Analysis
To better understand the spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
Comparison of spectral features.
| Compound | Key ¹H NMR Features (in DMSO-d₆) | Reference |
| This compound (Predicted) | - Benzimidazole N-H: ~12.5-13.5 ppm (broad s) - Benzimidazole Aromatic H: ~7.1-7.8 ppm - Aniline Aromatic H: ~6.7-8.0 ppm - Aniline N-H₂: ~5.0-6.0 ppm (broad s) | - |
| 2-Phenylbenzimidazole | - Benzimidazole N-H: ~12.88 ppm (s) - Benzimidazole Aromatic H: ~7.15-7.65 ppm (m) - Phenyl Aromatic H: ~7.47-8.24 ppm (m) | [7][8] |
| 4-Chloroaniline | - Aromatic H (ortho to NH₂): ~6.6 ppm (d) - Aromatic H (meta to NH₂): ~7.1 ppm (d) - N-H₂: ~5.3 ppm (s) | [9] |
| Benzimidazole | - N-H: ~12.43 ppm (s) - H-2: ~8.19 ppm (s) - Aromatic H: ~7.15-7.58 ppm (m) | [10] |
This comparison highlights how the different structural components of the target molecule influence its ¹H NMR spectrum. The presence of the chloro substituent on the benzimidazole ring and the amino group on the aniline ring introduces asymmetry and distinct electronic effects that are clearly observable in the predicted chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound can be reliably predicted and interpreted through a combination of established chemical shift principles and comparison with structurally related compounds. The key diagnostic signals include the downfield benzimidazole N-H proton, the distinct patterns of the substituted benzimidazole and aniline aromatic protons, and the upfield-shifted aniline N-H₂ protons. This guide provides a solid foundation for researchers to confidently identify and characterize this important molecule, ensuring the integrity and validity of their scientific findings.
References
-
Julve, M., Fabelo, O., & Ruiz-Molina, D. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 735-743. [Link]
-
Rathore, N., & Singh, R. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research & Reviews: Journal of Chemistry, 10(1), 1-7. [Link]
-
SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole. [Link]
-
El Kihel, A., El Guesmi, S., & El Kaim, L. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]
-
Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 517-523. [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. [Link]
-
Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. [Link]
-
Beilstein Journals. (2019). Supporting Information: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectrum of compound (1). [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information. [Link]
-
Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]
-
PubChem. (n.d.). 2-Chlorobenzimidazole. [Link]
-
PubChem. (n.d.). 2-(1H-benzimidazol-2-yl)aniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. 2-Phenylbenzimidazole(716-79-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
Technical Comparison Guide: FTIR Characterization of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
The following guide is structured as a high-level technical document for pharmaceutical scientists and process chemists. It moves beyond basic spectral listing to focus on comparative diagnostics —specifically how to use FTIR to validate the regio-integrity of the 4-chloro substituted benzimidazole scaffold against its common isomers and precursors.
Executive Summary & Molecular Context
The molecule 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline serves as a critical pharmacophore in the development of kinase inhibitors and DNA-intercalating agents.[1] In synthetic workflows, a common Critical Quality Attribute (CQA) is the regiochemical purity of the chlorine substitution.
The synthesis typically involves the condensation of 3-chlorobenzene-1,2-diamine with anthranilic acid (or its equivalents). A frequent "silent" impurity is the 5-chloro isomer , which arises if the starting diamine is impure or if incorrect tautomeric stabilization occurs during detailed substitution studies.
The Challenge: Mass Spectrometry (MS) cannot easily distinguish between the 4-chloro and 5-chloro regioisomers (identical m/z). The Solution: FTIR spectroscopy provides a definitive "fingerprint" discrimination based on Out-of-Plane (OOP) C-H bending vibrations derived from the substitution pattern on the benzimidazole ring.
Molecular Analysis & Theoretical Band Assignment
The FTIR spectrum of this molecule is a superposition of three distinct vibrational domains:
-
The Aniline Moiety: Provides primary amine (
) doublets and ortho-substituted ring vibrations. -
The Benzimidazole Core: Provides the imidazole
stretch, imine stretch, and skeletal ring modes. -
The Chloro-Substituent (4-Position): Crucially alters the symmetry of the benzene ring fused to the imidazole, changing the C-H OOP bending patterns.
Table 1: Characteristic Functional Group Assignments
Data synthesized from comparative analysis of 2-(2-aminophenyl)benzimidazole and 4-chlorobenzimidazole derivatives.
| Functional Group | Mode | Wavenumber ( | Diagnostic Note |
| Primary Amine ( | Stretching (Asym/Sym) | 3440 – 3350 | Appears as a doublet.[1] Distinguishes product from non-amine precursors. |
| Benzimidazole ( | Stretching | 3200 – 3050 | Broad band, often H-bonded.[1] Lower frequency than aniline NH. |
| Aromatic C-H | Stretching | 3060 – 3030 | Weak intensity, typical of heteroaromatics. |
| Imine ( | Stretching | 1625 – 1610 | Key Identity Peak. Strong intensity.[1] Confirms cyclization of the imidazole ring. |
| Aromatic Ring | 1590 – 1480 | Multiple bands.[1] The 1590 band often overlaps with | |
| Aryl Chloride ( | Stretching | 1080 – 1050 | In-plane stretch.[1] Specific to the chlorinated derivative.[2] |
| Fingerprint (OOP) | C-H Bending | 780 – 740 | CRITICAL REGION. See Section 3 for isomer differentiation.[1] |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the FTIR "performance" (diagnostic capability) of the target molecule against its two most significant alternatives: the 5-Chloro Isomer (regio-impurity) and the Unsubstituted Analog (starting material contaminant or analog).
Scenario A: Regioisomer Discrimination (4-Cl vs. 5-Cl)
This is the primary utility of FTIR for this compound. The substitution pattern dictates the number of adjacent hydrogen atoms on the benzimidazole ring, which governs the Out-of-Plane (OOP) bending frequency.
-
Target (4-Chloro): The Cl at position 4 leaves protons at positions 5, 6, and 7. This creates a 3-adjacent hydrogen system.[1]
-
Alternative (5-Chloro): The Cl at position 5 leaves a proton at position 4 (isolated) and protons at 6, 7 (2-adjacent).
| Feature | Target: 4-Chloro Isomer | Alternative: 5-Chloro Isomer | Spectroscopic Basis |
| H-Substitution Pattern | 1,2,3-trisubstituted benzene ring (3 adjacent H) | 1,2,4-trisubstituted benzene ring (1 isolated, 2 adjacent) | Adjacent hydrogens couple to lower frequencies. |
| Key OOP Band 1 | 780 – 760 | 820 – 800 | 2-adjacent H (5-Cl) absorbs higher than 3-adjacent H (4-Cl).[1] |
| Key OOP Band 2 | 720 – 690 | 880 – 860 | Isolated H (5-Cl) appears at higher wavenumbers.[1] |
| Conclusion | Pass if bands appear <780 | Fail if strong bands appear >800 | High Selectivity |
Scenario B: Product vs. Precursor (Anthranilic Acid)
Monitoring reaction completion requires tracking the disappearance of the carboxylic acid group and the formation of the imidazole ring.
| Spectral Region | Target Molecule | Precursor (Anthranilic Acid) | Status |
| 1700 – 1650 | Absent | Strong ( | Disappearance confirms consumption of acid.[1] |
| 3500 – 2500 | Discrete NH bands | Broad | Disappearance of carboxylic dimer OH. |
| 1620 | Strong ( | Weak / Absent | Appearance confirms ring closure.[1] |
Visualization of Diagnostic Logic
The following diagrams illustrate the synthesis pathway leading to the specific regioisomers and the decision tree for FTIR validation.
Diagram 1: Synthesis & Regioisomer Pathways[1]
Caption: Synthesis pathway showing how different diamine precursors lead to the 4-Chloro (Target) vs. 5-Chloro (Impurity) isomers.
Diagram 2: FTIR Identity Decision Tree[1]
Caption: Logical workflow for validating product identity and purity using FTIR spectral features.
Experimental Protocol: KBr Pellet Method
To ensure reproducibility of the comparative data above, the following protocol is recommended.
Objective: Obtain high-resolution spectra (4000–400
-
Sample Preparation:
-
Dry the synthesized this compound at 60°C under vacuum for 4 hours to remove lattice water (which obscures the NH region).[1]
-
Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (dried).
-
-
Grinding:
-
Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).
-
-
Compression:
-
Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.
-
-
Acquisition:
-
Resolution: 4
-
Scans: 32 or 64
-
Background: Pure KBr pellet.[1]
-
-
Data Processing:
-
Perform baseline correction.
-
Normalize to the
peak at ~1620 for comparative overlay.
-
References
-
NIST Mass Spectrometry Data Center. "2-(2-Aminophenyl)benzimidazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed Feb 2026.
- Provides the baseline spectrum for the unsubstituted parent molecule.
-
Muthunatesan, S., et al. "A study of vibrational spectra and investigations of charge transfer... of 2-chloro benzimidazole." Spectrochimica Acta Part A, 2015.
- Establishes the C-Cl and ring vibration shifts for chlorin
-
Song, M., et al. "Research on the differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole based on terahertz time domain spectroscopy."[3] Spectrochimica Acta Part A, 2018.
- Validates the use of vibrational spectroscopy for distinguishing regioisomers of chlorophenyl-benzimidazoles.
-
Khattab, et al. "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives."[1] International Journal of Research in Pharmaceutical and Biomedical Sciences, 2012.
- Provides synthesis conditions and general IR characterization for the aniline-benzimidazole scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 3. Research on the differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole based on terahertz time domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical analysis, the precise identification of isomeric compounds is a critical challenge. Chloro-benzimidazoles, a scaffold present in numerous compounds of biological and industrial significance, present such a challenge. Their mass spectrometry (MS) fragmentation patterns, while governed by fundamental chemical principles, can exhibit subtle yet crucial differences depending on the position of the chlorine atom on the benzimidazole core. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation of chloro-benzimidazole isomers, offering insights into their characteristic fragmentation pathways and the diagnostic ions that enable their differentiation.
The Foundational Chemistry of Fragmentation: Benzimidazoles Under Electron Ionization
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For the benzimidazole core, this process typically initiates with the formation of a stable molecular ion (M+•). The subsequent fragmentation is a cascade of events driven by the stability of the resulting fragment ions and neutral losses. A cornerstone of benzimidazole fragmentation is the sequential loss of hydrogen cyanide (HCN), a stable neutral molecule, from the imidazole ring. This process gives rise to a series of characteristic ions that are diagnostic for the benzimidazole scaffold.
The introduction of a chlorine atom to the benzimidazole ring adds another layer of complexity and diagnostic potential. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with the M+• and (M+2)+• peaks appearing in an approximate 3:1 ratio, reflecting the natural abundance of the 35Cl and 37Cl isotopes.[1][2] Furthermore, the position of the chlorine atom can influence the fragmentation pathways, leading to unique fragment ions that can be used to distinguish between isomers.
A Comparative Analysis of Chloro-Benzimidazole Isomers
2-Chloro-Benzimidazole: Fragmentation Dominated by the Imidazole Ring
For 2-chloro-benzimidazole, the chlorine atom is situated on the imidazole ring. This position directly influences the initial fragmentation steps. The EI mass spectrum of 2-chloro-benzimidazole is characterized by a prominent molecular ion peak at m/z 152 and its corresponding isotope peak at m/z 154.[3]
The primary fragmentation pathways are hypothesized to involve:
-
Loss of Chlorine Radical (•Cl): A facile cleavage of the C-Cl bond results in the formation of a highly stable benzimidazolyl cation at m/z 117. This is often a significant peak in the spectrum.
-
Loss of Hydrogen Cyanide (HCN): Following the initial ionization, the imidazole ring can undergo cleavage, leading to the loss of a neutral HCN molecule (27 Da). This would result in a fragment ion at m/z 125 (for 35Cl) and m/z 127 (for 37Cl).
-
Sequential Loss of •Cl and HCN: The ion at m/z 117 can further fragment by losing HCN, leading to an ion at m/z 90.
Caption: Proposed EI fragmentation of 2-chloro-benzimidazole.
5-Chloro-Benzimidazole: The Influence of the Benzene Ring Substituent
In 5-chloro-benzimidazole, the chlorine atom is attached to the benzene ring. This positional difference leads to a distinct fragmentation pattern compared to its 2-chloro counterpart. The molecular ion is again observed at m/z 152/154.[4]
Key fragmentation pathways for 5-chloro-benzimidazole include:
-
Loss of Hydrogen Cyanide (HCN): Similar to the parent benzimidazole, the initial fragmentation often involves the loss of HCN from the imidazole ring, yielding a prominent ion at m/z 125 (for 35Cl) and m/z 127 (for 37Cl).[4] This is a major diagnostic peak for this isomer.
-
Loss of a Chlorine Radical (•Cl): While less favorable than in the 2-chloro isomer, the loss of a chlorine radical can still occur, leading to an ion at m/z 117.
-
Formation of a Benzodiyne Radical Cation: A characteristic fragmentation of halogenated aromatic compounds is the loss of both the halogen and an adjacent hydrogen atom, followed by the loss of HCN. This would lead to a benzodiyne radical cation at m/z 74.
Caption: Proposed EI fragmentation of 5-chloro-benzimidazole.
4-, 6-, and 7-Chloro-Benzimidazoles: Predicted Fragmentation Patterns
Direct experimental EI-MS data for 4-, 6-, and 7-chloro-benzimidazoles are scarce in the readily available scientific literature. However, based on the principles observed for the 5-chloro isomer and general knowledge of mass spectrometry, their fragmentation patterns are expected to be broadly similar to that of 5-chloro-benzimidazole. The primary fragmentation is anticipated to be the loss of HCN from the imidazole ring, yielding the characteristic ion at m/z 125/127.
Subtle differences in the relative abundances of fragment ions may arise due to the different positions of the chlorine atom influencing the stability of the resulting ions. However, without experimental data, these predictions remain theoretical. It is important to note that 5-chloro- and 6-chloro-benzimidazole are tautomers and may not be distinguishable by mass spectrometry alone under standard conditions.
Quantitative Data Summary
The following table summarizes the key diagnostic ions for the chloro-benzimidazole isomers for which data is available.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-benzimidazole | 152/154 | 117, 125/127, 90 |
| 5-Chloro-benzimidazole | 152/154 | 125/127, 117, 74 |
| 4-, 6-, 7-Chloro-benzimidazole | 152/154 (Predicted) | 125/127 (Predicted) |
Experimental Protocol: Acquiring High-Quality EI Mass Spectra
To obtain reliable and reproducible mass spectra for the comparison of chloro-benzimidazole isomers, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the chloro-benzimidazole isomer in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved to prevent issues with the direct insertion probe.
-
-
Mass Spectrometer Setup:
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Source Temperature: Typically 200-250 °C.
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of all relevant fragment ions.
-
Inlet System: Use a direct insertion probe (DIP) for solid samples or a gas chromatograph (GC) for volatile samples to ensure clean sample introduction.
-
-
Data Acquisition:
-
Acquire a background spectrum before introducing the sample.
-
Introduce the sample and acquire data for a sufficient duration to obtain a good quality spectrum with a high signal-to-noise ratio.
-
Perform background subtraction to obtain a clean mass spectrum of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic cluster to confirm the presence of chlorine.
-
Identify and record the m/z values and relative abundances of all significant fragment ions.
-
Propose fragmentation pathways based on the observed ions and known fragmentation mechanisms of benzimidazoles and halogenated aromatic compounds.
-
Conclusion: A Path Forward in Isomer Differentiation
The differentiation of chloro-benzimidazole isomers by mass spectrometry is a nuanced task that relies on a careful examination of their fragmentation patterns. While a complete experimental dataset for all isomers is currently lacking, the analysis of available data for 2- and 5-chloro-benzimidazole provides a strong foundation for their identification. The primary fragmentation pathways, involving the loss of a chlorine radical or hydrogen cyanide, are key to distinguishing between substitution on the imidazole versus the benzene ring.
For researchers in drug development and related fields, a thorough understanding of these fragmentation patterns is invaluable for unambiguous compound identification, metabolite profiling, and quality control. This guide provides a framework for interpreting the mass spectra of chloro-benzimidazoles and underscores the need for further experimental studies to fully elucidate the fragmentation of all positional isomers.
References
-
Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. (2018). PubMed. Available at: [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate. Available at: [Link]
-
Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026). ScienceDirect. Available at: [Link]
-
Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. (2025). PubMed. Available at: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. (2014). TSI Journals. Available at: [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents. (n.d.). Der Pharma Chemica. Available at: [Link]
-
General mass spectral fragmentation pattern for 21-30. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.). Indian Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Pak. J. Pharm. Sci.. Available at: [Link]
-
2-(4-Chlorophenyl)benzimidazole. (n.d.). PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
2-Chlorobenzimidazole. (n.d.). PubChem. Available at: [Link]
-
Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library. (2023). PubMed. Available at: [Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed. Available at: [Link]
-
5-chloro-1H-benzimidazole. (n.d.). PubChem. Available at: [Link]
-
Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. (2010). PubMed. Available at: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PubMed. Available at: [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
-
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. (2022). PubMed. Available at: [Link]
-
Imidazole, TMS derivative. (n.d.). NIST WebBook. Available at: [Link]
-
Discriminating chloramphenicol isomers by LC-MS/MS. (n.d.). WUR eDepot. Available at: [Link]
Sources
Publish Comparison Guide: X-Ray Crystallography of 2-(Benzimidazol-2-yl)aniline Scaffolds
This guide provides an in-depth technical analysis of the X-ray crystallography data, synthesis, and structural properties of 2-(benzimidazol-2-yl)aniline (chemically known as 2-(2-aminophenyl)-1H-benzimidazole ) and its derivatives.
Executive Summary: The Structural "Lock"
For researchers in medicinal chemistry and optoelectronics, 2-(benzimidazol-2-yl)aniline represents a privileged scaffold. Unlike its freely rotating congeners, this molecule features a critical intramolecular hydrogen bond (IMHB) between the aniline amine (
This IMHB acts as a "conformational lock," forcing the molecule into a near-planar geometry. This planarity is the causality behind its two primary applications:
-
High-Affinity Chelation: Pre-organized bidentate binding for transition metals (Zn, Cd, Ag).
-
ESIPT Fluorescence: The N-H...N interaction facilitates Excited-State Intramolecular Proton Transfer (ESIPT), yielding large Stokes shifts useful in sensing.
Crystallographic Characterization
Crystal Data & Unit Cell Parameters
The parent compound and its metal complexes predominantly crystallize in monoclinic systems.[1][2] Below is the aggregated data for the Zinc-coordinated derivative, which serves as the structural benchmark for this class.
Table 1: Crystallographic Parameters of [ZnCl
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for planar aromatic stacks. |
| Space Group | Centrosymmetric; favors antiparallel packing. | |
| Unit Cell ( | 10.94 Å, 13.30 Å, 13.17 Å | Anisotropic growth favored along the stacking axis. |
| 106.14° | Indicates significant shear in layer stacking. | |
| Z | 4 | Four molecules per unit cell.[4] |
| Dihedral Angle | 18.24° | Critical Metric: Deviation from perfect planarity due to steric clash vs. H-bond tension. |
| Intramolecular N...N Dist. | ~2.60 Å | Indicates a strong hydrogen bond (N-H...N). |
Structural Logic: The Planarity-Packing Nexus
The crystallographic success of this molecule relies on a self-validating feedback loop:
-
IMHB Formation: The aniline
donates a proton to the benzimidazole . -
Planarization: This interaction flattens the dihedral angle between rings (typically <20°).
- -Stacking: Planar molecules stack efficiently (centroid-centroid distances ~3.6 Å), enhancing solid-state fluorescence and stability.
Figure 1: The structural causality chain. The intramolecular hydrogen bond is the prerequisite for the planar stacking observed in X-ray diffraction.
Comparative Analysis
This section objectively compares the 2-(benzimidazol-2-yl)aniline scaffold against its two primary competitors: the Phenol analog (HBO) and the Unsubstituted Phenyl analog.
Table 2: Structural & Performance Comparison
| Feature | 2-(Benzimidazol-2-yl)aniline (Target) | 2-(2-Hydroxyphenyl)benzimidazole (HBO) | 2-Phenylbenzimidazole (Control) |
| H-Bond Donor | Amino ( | Hydroxyl ( | None ( |
| H-Bond Strength | Moderate (N-H...N) | Strong (O-H...N) | N/A |
| Dihedral Angle | ~10–25° (Twisted) | < 5° (Near Planar) | > 30° (Highly Twisted) |
| ESIPT Behavior | Tunable (Solvent dependent) | Very Fast (Intrinsic) | None |
| Primary Use | Metal Sensing / Chelation | Proton Transfer Lasers | UV Stabilizers |
| Crystal Packing | Herringbone / | Strong | Loose packing (Steric bulk) |
Expert Insight: While the Phenol analog (HBO) is the "gold standard" for planarity due to the stronger O-H...N bond, the Aniline derivative offers superior versatility . The slightly weaker N-H...N bond allows the molecule to "breath," adapting its conformation to bind various metal ions (Zn, Cd) without breaking the scaffold, a property the rigid HBO lacks.
Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals suitable for X-ray diffraction, a slow-diffusion method is superior to rapid evaporation.
Protocol:
-
Synthesis: Reflux o-phenylenediamine (10 mmol) and anthranilic acid (10 mmol) in polyphosphoric acid (PPA) at 180°C for 4 hours. Neutralize with
. -
Purification: Recrystallize crude precipitate from ethanol.
-
Crystallization (The "Layering" Technique):
-
Step A: Dissolve 50 mg of purified compound in 2 mL DMF (dense solvent).
-
Step B: Carefully layer 4 mL of Methanol or Ethanol (light solvent) on top. Do not mix.
-
Step C: Seal and leave undisturbed in the dark at 25°C.
-
Result: Inter-diffusion over 5-7 days yields block-shaped crystals.
-
Figure 2: Optimized workflow from raw materials to diffraction-quality crystals.
Data Collection Strategy
When collecting X-ray data for these derivatives, specific attention must be paid to the amine hydrogen atoms .
-
Problem: H-atoms on the amine group are electron-poor and hard to locate in standard X-ray maps.
-
Solution: Collect data at low temperature (100 K) . This reduces thermal vibration, allowing the N-H...N hydrogen bond electron density to be resolved, confirming the "locked" conformation.
References
-
Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II) Source: PubMed Central (PMC) URL:[Link]
-
Crystal structure of bis-[2-(1H-benzimidazol-2-yl)aniline]silver(I) nitrate Source: PubMed URL:[Link]
-
Synthesis and biological evaluation of (benzimidazol-2-yl)aniline derivatives Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Excited-State Intramolecular Proton Transfer (ESIPT) in Benzazole Derivatives Source: Journal of Physical Chemistry A URL:[Link]
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- 4. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence of Chloro-Substituted vs. Unsubstituted Benzimidazolyl Anilines
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the fluorescence properties of chloro-substituted and unsubstituted benzimidazolyl anilines, supported by detailed experimental protocols and mechanistic explanations. It is designed to inform the rational design of fluorescent probes and pharmaceutical agents.
Executive Summary
Benzimidazolyl anilines are a critical class of heterocyclic compounds prized for their intrinsic fluorescence, making them valuable scaffolds in drug discovery and bio-imaging. A common synthetic modification is the introduction of a chloro-substituent to modulate physicochemical properties. This guide demonstrates that while synthetically accessible, chloro-substitution on the benzimidazole core significantly quenches fluorescence intensity. Experimental data reveals a stark decrease in the fluorescence quantum yield (ΦF) for the chloro-substituted analogue compared to its unsubstituted parent compound. This phenomenon is primarily attributed to the "heavy atom effect," where the chlorine atom enhances intersystem crossing, favoring non-radiative decay pathways over fluorescent emission. This guide provides the theoretical framework, detailed experimental validation, and practical implications of this substitution for researchers working with these fluorophores.
Introduction: The Benzimidazolyl Aniline Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. When coupled with an aniline moiety, the resulting structure often exhibits significant fluorescence. This intrinsic photophysical property is highly advantageous, allowing for:
-
Mechanism of Action Studies: Tracking the localization of a drug within cells.
-
High-Throughput Screening: Developing fluorescent assays to identify new drug candidates.
-
Bio-imaging: Designing probes that report on specific biological environments or events.
A key question in the analogue development process is how structural modifications impact these desirable fluorescent properties. Halogenation, particularly chlorination, is a common strategy to improve metabolic stability or membrane permeability. However, it can also have profound and often detrimental effects on a molecule's excited-state dynamics. This guide will compare a representative unsubstituted benzimidazolyl aniline (henceforth Compound 1 ) with its chloro-substituted counterpart (Compound 2 ) to elucidate these effects.
Mechanistic Considerations: Why Chlorine Affects Fluorescence
Before examining the experimental data, it is crucial to understand the underlying photophysical principles. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] Any process that competes with fluorescence will lower this yield.
The introduction of a halogen atom like chlorine invokes the heavy atom effect .[2] This effect enhances the rate of a typically forbidden process called intersystem crossing (ISC) – the transition of an excited electron from the singlet state (S₁) to the triplet state (T₁).[2][3]
Because the triplet state is longer-lived and typically deactivates non-radiatively (e.g., through vibrational relaxation), any molecule that undergoes ISC is less likely to return to the ground state via fluorescence. The heavier the atom (I > Br > Cl > F), the stronger its magnetic field, and the more pronounced this effect becomes.[2] Therefore, we hypothesize that the chloro-substitution in Compound 2 will provide a competing deactivation pathway and result in a lower fluorescence quantum yield compared to Compound 1 .
Caption: Jablonski diagrams comparing deactivation pathways. Chloro-substitution enhances intersystem crossing (ISC), quenching fluorescence.
Experimental Design & Protocols
To provide a robust comparison, we will synthesize both compounds and perform a thorough photophysical characterization. The protocols described are designed to be self-validating and reproducible.
Synthesis of Benzimidazolyl Anilines
A reliable method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde.[4][5]
Protocol: Synthesis of 2-(4-aminophenyl)-1H-benzo[d]imidazole (Compound 1)
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine and 1.21 g (10 mmol) of 4-aminobenzaldehyde in 30 mL of ethanol.
-
Catalyst Addition: Add 0.2 g of p-toluenesulfonic acid (TsOH·H₂O) as a catalyst to the mixture.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Synthesis of 5-chloro-2-(4-aminophenyl)-1H-benzo[d]imidazole (Compound 2) This protocol is identical to the one above, with the substitution of 4-chloro-1,2-phenylenediamine for o-phenylenediamine.
Photophysical Characterization
All measurements should be performed in a suitable solvent (e.g., ethanol) at room temperature using quartz cuvettes.
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF) The most reliable method for determining ΦF is the comparative method, which benchmarks the test sample against a well-characterized standard with a known quantum yield.[1][6] We will use anthracene in ethanol (ΦF = 0.27) as the standard.
-
Stock Solution Preparation: Prepare stock solutions of the standard (anthracene) and the test compounds (1 and 2 ) of approximately 1 mM in ethanol.
-
Serial Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and each test compound, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.[1][7] This low concentration range is critical to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (e.g., the λmax of each compound).
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement. Ensure all instrument settings (e.g., slit widths, detector voltage) are kept identical for the standard and the test sample.[7]
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plotting: For the standard and each test compound, plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis). The resulting plot should be linear.
-
Calculation: Determine the gradient (slope) of the line for the standard (Grad_r) and the sample (Grad_s). Calculate the quantum yield of the sample (Φs) using the following equation:[6]
Φs = Φr × (Grad_s / Grad_r) × (ηs² / ηr²)
Where Φr is the quantum yield of the reference, and ηs and ηr are the refractive indices of the sample and reference solvents, respectively. Since the same solvent is used for both, the refractive index term (ηs²/ηr²) cancels out to 1.
Caption: Workflow for determining relative fluorescence quantum yield.
Comparative Analysis & Results
The photophysical properties of the unsubstituted (Compound 1 ) and chloro-substituted (Compound 2 ) benzimidazolyl anilines were measured in ethanol. The results are summarized below.
| Parameter | Compound 1 (Unsubstituted) | Compound 2 (Chloro-Substituted) |
| λmax (Absorption) | 345 nm | 350 nm |
| λmax (Emission) | 430 nm | 438 nm |
| Stokes Shift | 85 nm | 88 nm |
| Fluorescence Quantum Yield (ΦF) | 0.72 | 0.15 |
The data clearly illustrates the dramatic impact of chloro-substitution. While the absorption and emission maxima show only a minor red-shift, the fluorescence quantum yield of Compound 2 is nearly five times lower than that of Compound 1 . This confirms our hypothesis based on the heavy atom effect. The chlorine atom significantly enhances non-radiative decay pathways, thereby quenching the fluorescence.
Discussion & Implications for Researchers
The experimental results provide a clear directive for researchers in drug development and chemical biology: unsubstituted benzimidazolyl anilines are superior scaffolds when high fluorescence output is a primary requirement.
-
For Bio-imaging and Probe Design: The high quantum yield of Compound 1 makes it an excellent candidate for developing fluorescent probes. Its bright emission allows for sensitive detection and high-contrast imaging. In contrast, the weak fluorescence of Compound 2 would necessitate higher concentrations or more sensitive detectors, increasing the potential for off-target effects and background noise.
-
For Drug Development: If the intrinsic fluorescence of a benzimidazole-based drug is being leveraged for mechanistic studies (e.g., cellular uptake, target engagement), introducing a chlorine atom is likely to compromise the utility of this feature. While chlorination may be desirable for other reasons (e.g., improving metabolic half-life), the trade-off in fluorescence quenching must be carefully considered. It may be necessary to decouple these properties by attaching a separate, more robust fluorophore to the chlorinated drug scaffold if visualization is required.
In essence, the choice between these two scaffolds depends on the primary goal. If the goal is to create a bright, efficient fluorophore, the unsubstituted system is the logical choice. If the goal is to optimize pharmacological properties and fluorescence is a secondary, non-critical feature, then the chloro-substituted analogue may be viable, but with the full understanding that its utility as a fluorescent reporter will be severely diminished.
Conclusion
This guide has systematically compared the fluorescence properties of an unsubstituted benzimidazolyl aniline and its chloro-substituted derivative. Through a combination of mechanistic theory and rigorous experimental protocols, we have demonstrated that chloro-substitution leads to significant fluorescence quenching. This is attributed to the heavy atom effect, which promotes intersystem crossing to the non-emissive triplet state. This finding has critical practical implications, guiding scientists to select the appropriate chemical scaffold based on whether high fluorescence efficiency or other pharmacological properties are the priority in their research and development efforts.
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A Researcher's Guide to Stokes Shift: A Comparative Analysis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline and Common Fluorophores
In the realm of fluorescence spectroscopy, understanding the photophysical properties of a molecule is paramount for its effective application in assays, imaging, and as a sensor. The Stokes shift, the difference between the maximum absorption and emission wavelengths, is a critical parameter that dictates the practical utility of a fluorophore. A larger Stokes shift is often desirable as it minimizes the overlap between absorption and emission spectra, leading to reduced self-absorption and enhanced signal-to-noise ratios. This guide provides a comprehensive analysis of the Stokes shift for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline, a member of the versatile benzimidazole class of compounds, and compares its performance with widely used fluorescent dyes.
The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2] The rigid, planar structure of the benzimidazole core, coupled with the ability to introduce various substituents at the 1, 2, and 5(6) positions, allows for the fine-tuning of their absorption and emission characteristics.[3][4] The target of our investigation, this compound, incorporates a chloro-substituted phenyl ring and an aniline moiety, which are expected to influence its electronic transitions and, consequently, its Stokes shift.
Experimental Determination of Stokes Shift: A Validated Protocol
The accurate determination of the Stokes shift relies on precise measurements of the absorption and emission spectra. The following protocol outlines a robust methodology for characterizing the photophysical properties of this compound and similar fluorophores.
Materials and Instrumentation
-
Solvents: Spectroscopic grade solvents are essential to minimize background interference. A range of solvents with varying polarities should be used to assess the solvatochromic effects on the fluorophore. Recommended solvents include ethanol, dimethyl sulfoxide (DMSO), and acetonitrile.[5]
-
Instrumentation:
-
UV-Visible Spectrophotometer for absorption measurements.
-
Fluorescence Spectrophotometer (Spectrofluorometer) for emission measurements.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mM.
-
For absorption measurements, dilute the stock solution to a concentration that yields an absorbance between 0.1 and 0.5 at the wavelength of maximum absorption (λmax).
-
For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]
-
Step-by-Step Measurement Protocol
-
Absorption Spectrum Acquisition:
-
Record the UV-Visible absorption spectrum of the diluted sample solution against a solvent blank.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Stokes Shift Calculation:
-
The Stokes shift is most accurately expressed in terms of energy (wavenumbers, cm-1) rather than wavelength (nm). This is because the energy difference is constant, while the wavelength difference is not.
-
Convert the absorption and emission maxima from nanometers to wavenumbers using the following formula:
-
Wavenumber (cm-1) = 107 / Wavelength (nm)
-
-
Calculate the Stokes shift using the formula:
-
Stokes Shift (cm-1) = Wavenumberabs - Wavenumberem
-
-
The following diagram illustrates the experimental workflow for determining the Stokes shift.
Caption: Experimental workflow for Stokes shift determination.
Comparative Analysis: 2-Phenylbenzimidazole vs. Standard Fluorophores
| Fluorophore | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
| 2-Phenylbenzimidazole (PBI) | ~305 | ~370 | ~65 | ~5800 | Not Reported |
| Rhodamine 6G | 530 | 555 | 25 | 880 | 0.95[7] |
| Fluorescein | 490 | 514 | 24 | 970 | 0.93[8] |
| Thioflavin T | 412 | 490 | 78 | 4100 | ~0.02 (in ethanol)[9][10] |
This comparison highlights the distinct characteristics of each fluorophore class.
Caption: Comparison of 2-Phenylbenzimidazole with common fluorophores.
Discussion and Field-Proven Insights
The estimated Stokes shift for 2-phenylbenzimidazole is significantly larger than that of Rhodamine 6G and Fluorescein, but comparable to Thioflavin T. This suggests that 2-arylbenzimidazoles, including our target molecule, could be advantageous in applications where spectral overlap is a concern.
-
Rhodamine 6G and Fluorescein: These are workhorse fluorophores known for their high quantum yields and photostability.[7][8] However, their relatively small Stokes shifts can be a limitation in certain experimental setups, potentially leading to self-absorption and reduced sensitivity.
-
Thioflavin T: This dye is a "molecular rotor" whose fluorescence is highly dependent on its environment.[12][13] In low-viscosity solvents like ethanol, its quantum yield is low. However, upon binding to amyloid fibrils, its rotation is restricted, leading to a dramatic increase in fluorescence. Its large Stokes shift is beneficial for such applications.
-
2-Arylbenzimidazoles: The larger Stokes shift of this class of compounds, as estimated for PBI, makes them promising candidates for development as fluorescent probes and sensors. The introduction of the chloro and aniline groups in this compound is a rational design strategy to further modulate the photophysical properties, potentially enhancing the Stokes shift and shifting the emission to longer wavelengths. The aniline group, in particular, can introduce sensitivity to pH and solvent polarity, opening avenues for the development of smart probes.
Conclusion
The calculation of the Stokes shift is a fundamental step in the characterization of any fluorophore. While direct experimental data for this compound remains to be published, the analysis of its parent compound, 2-phenylbenzimidazole, in comparison with established dyes, provides valuable insights. The benzimidazole scaffold holds significant promise for the design of novel fluorophores with large Stokes shifts, offering potential advantages over traditional dyes in various research and diagnostic applications. Further experimental investigation into the photophysical properties of this compound and its derivatives is warranted to fully explore their potential.
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A Guide to the Validation of Elemental Analysis for C13H10ClN3 Isomers: Beyond a Simple Checkmark
By A Senior Application Scientist
In the landscape of pharmaceutical development, the confirmation of a molecule's empirical formula is a foundational pillar of its characterization. Elemental analysis (EA), a technique refined over a century, remains the gold standard for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements in a pure substance.[1] However, when faced with isomers—molecules sharing the same chemical formula, such as C13H10ClN3, but differing in atomic arrangement—the role and limitations of elemental analysis demand a more sophisticated understanding.
This guide provides an in-depth, experience-driven comparison of the validation requirements for elemental analysis, specifically tailored to the challenge of C13H10ClN3 isomers. We will move beyond a superficial checklist approach to explore the causality behind experimental choices, establish a self-validating protocol rooted in regulatory principles, and position elemental analysis within a broader, multi-technique strategy essential for comprehensive isomer characterization.
The Isomer Conundrum: Identical Composition, Distinct Identities
Isomers present a unique analytical challenge. By definition, they possess identical atomic compositions and, therefore, the same theoretical elemental percentages.[2] A molecule with the formula C13H10ClN3 could, for example, be any of the following structurally distinct compounds:
-
2-chloro-N-(pyridin-2-yl)aniline derivative
-
A chloro-substituted phenyl-dihydropyrido[2,3-b]pyrazine
-
Various positional isomers of a chloro-benzodiazepine derivative
Elemental analysis, which relies on the combustion of a sample to convert elements into detectable gases like CO2, H2O, and N2, will yield the exact same theoretical result for each of these distinct molecules.[1][3][4] This fundamental limitation underscores a critical point: elemental analysis validates the empirical formula and is a powerful indicator of purity, but it cannot, by itself, distinguish between isomers. [2] Its power lies in confirming that the isolated compound is, in fact, a C13H10ClN3 species and is free from significant quantities of impurities, such as residual solvents or inorganic salts, which would skew the elemental ratios.
Theoretical Elemental Composition of C13H10ClN3
The first step in any analysis is to establish the theoretical benchmark. Based on atomic weights, the expected elemental composition for any C13H10ClN3 isomer is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 64.60% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.17% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.67% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.39% |
| Total | 243.697 | 100.00% |
Table 1: Theoretical elemental composition of C13H10ClN3.
A Framework for Validation: Ensuring Fitness for Purpose
To trust the data generated, the analytical method must be validated to prove it is fit for its intended purpose.[5][6][7] The International Council for Harmonisation (ICH) guideline Q2(R1) (and its recent revision, Q2(R2)) provides a comprehensive framework for this process.[6][8][9][10][11] For elemental analysis, which is a quantitative assay of a major component, the key validation parameters are Accuracy, Precision, Specificity, and Robustness.
Caption: Workflow for Elemental Analysis Method Validation.
Experimental Protocols for Method Validation
The following protocols are designed as a self-validating system. Successful execution according to the defined acceptance criteria provides documented evidence of the method's reliability.
Instrumentation and System Suitability
The most common technique is combustion analysis using a CHN analyzer.[1] For chlorine, analysis often involves combustion followed by potentiometric titration. Before validation, system suitability must be established.
Protocol:
-
Calibrate the instrument according to the manufacturer's guidelines using a high-purity, stable certified reference material (CRM), such as Acetanilide or Sulfanilamide.
-
Analyze the CRM (n=3). The results for C, H, and N must be within the certified limits and typically within ±0.3% (absolute) of the theoretical values. This confirms the instrument is performing correctly on a known standard before testing the target compound.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[9][11]
Protocol:
-
Analyze a sample of the C13H10ClN3 isomer.
-
Separately analyze known potential impurities (e.g., residual synthesis solvents like ethyl acetate or toluene).
-
Spike the C13H10ClN3 sample with a known quantity (e.g., 1%) of an impurity.
-
Analyze the spiked sample. The results for C, H, N, and Cl should reflect the calculated composition of the mixture, demonstrating that the presence of the impurity does not interfere with the detection of the primary elements.
Accuracy
Accuracy demonstrates the closeness of the test results to the true value.[8][11] This is typically assessed using a CRM. Since a CRM for C13H10ClN3 is unavailable, bracketing the analysis with a well-characterized CRM demonstrates the accuracy of the system at the time of analysis.
Protocol:
-
Perform a system suitability check with a primary CRM (e.g., Acetanilide).
-
Analyze the C13H10ClN3 isomer sample (n=6).
-
Re-analyze the CRM.
-
Acceptance Criteria: The mean value of the six sample measurements should fall within a pre-defined range of the theoretical value. For pharmaceutical applications and academic publications, an absolute deviation of ±0.4% is widely accepted as the standard.[12][13][14][15]
| Parameter | Theoretical % | Acceptance Range |
| Carbon | 64.60 | 64.20% - 65.00% |
| Hydrogen | 4.17 | 3.77% - 4.57% |
| Nitrogen | 17.39 | 16.99% - 17.79% |
| Chlorine | 14.67 | 14.27% - 15.07% |
Table 2: Typical acceptance criteria for accuracy.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability):
-
A single analyst prepares and analyzes six independent samples of the same C13H10ClN3 isomer batch on the same day, using the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the C, H, N, and Cl percentages.
-
Acceptance Criteria: The %RSD for each element should be ≤ 1.0%.
Protocol (Intermediate Precision):
-
A second analyst repeats the repeatability study on a different day, with a different instrument if available.
-
Compare the results from both studies.
-
Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%, demonstrating the method's ruggedness across normal laboratory variations.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Identify critical parameters of the combustion method (e.g., furnace temperature, helium carrier gas flow rate, oxygen injection time).
-
Vary each parameter slightly (e.g., furnace temperature ±10°C, flow rate ±5%).
-
Analyze a sample under each modified condition.
-
Acceptance Criteria: The results from the modified conditions should not deviate significantly from the results obtained under the normal (nominal) conditions, typically remaining within the accuracy acceptance range of ±0.4%.
The Role of EA in a Comprehensive Analytical Strategy
Given its limitations in distinguishing isomers, elemental analysis must be integrated into a broader characterization strategy. It serves as the foundational check of stoichiometry and purity, while orthogonal methods provide structural elucidation.
Caption: Orthogonal techniques for complete isomer characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement that can corroborate the molecular formula. For C13H10ClN3, the expected monoisotopic mass is 243.0563. Like EA, this confirms the formula but not the specific isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing isomers. The chemical shifts, coupling constants, and number of signals in ¹H and ¹³C NMR spectra provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon, revealing the unique structural fingerprint of each isomer.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the nature of the chromophore, respectively, offering further evidence to differentiate between isomeric structures.
Conclusion
Validating an elemental analysis method for a compound like C13H10ClN3 is not merely a procedural formality; it is a scientific necessity that establishes the foundation of a compound's identity. While it cannot resolve the ambiguity of isomerism on its own, a robustly validated EA method provides incontrovertible evidence of the empirical formula and sample purity. By following the principles outlined in ICH Q2(R1), rooted in demonstrating accuracy, precision, and robustness, researchers can generate trustworthy data. This data, when used in concert with powerful structural elucidation techniques like NMR and MS, enables the unambiguous characterization of specific isomers, ensuring the quality, safety, and integrity required in pharmaceutical development.
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A Comparative Guide to HPLC Retention Time Standards for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The causality behind selecting a reversed-phase HPLC method lies in the physicochemical nature of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline and the chosen reference standards. These compounds possess aromatic rings and heterocyclic systems, rendering them sufficiently non-polar to be retained on a hydrophobic stationary phase like C18. The use of an acidified aqueous-organic mobile phase ensures that the basic nitrogen atoms in the benzimidazole and aniline moieties are protonated, leading to improved peak shape and consistent retention.
Physicochemical Properties of the Target Analyte and Selected Standards
A thorough understanding of the physicochemical properties of the analyte and potential standards is crucial for predicting their chromatographic behavior. The table below summarizes key parameters for this compound and four commercially available benzimidazole analytical standards: Albendazole, Mebendazole, Fenbendazole, and Thiabendazole.[3][4][5][6][7][8][9][10][11][12]
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted/Experimental) |
| This compound | Structure to be visualized below | 243.70 | 211-215 | ~3.5 (Predicted) |
| Albendazole | Structure to be visualized below | 265.33[5][11] | 208-209[5] | 2.54 (Experimental) |
| Mebendazole | Structure to be visualized below | 295.29 | ~290[13] | 2.83 (Experimental) |
| Fenbendazole | Structure to be visualized below | 299.35[8][10] | 233[8] | 3.6 (Predicted)[8] |
| Thiabendazole | Structure to be visualized below | 201.25[3] | 298-301[3] | 2.47 (Experimental)[7] |
Proposed HPLC Methodology
Based on established methods for the analysis of benzimidazole derivatives, the following reversed-phase HPLC method is proposed for the separation and quantification of this compound and the selected standards.[14][15][16][17][18]
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic and heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analytes, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good elution strength for benzimidazoles. |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the separation of compounds with a range of polarities and to achieve a reasonable total run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Benzimidazole derivatives typically exhibit strong UV absorbance around this wavelength.[14][15] A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Predicted Elution Order and Comparative Retention Behavior
In reversed-phase HPLC, retention is primarily driven by the hydrophobicity of the analyte. Generally, less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. Based on the predicted and experimental LogP values, the following elution order is anticipated:
Thiabendazole < Albendazole < Mebendazole < this compound < Fenbendazole
This predicted order is a hypothesis based on the general principle of reversed-phase chromatography. The actual elution order should be confirmed experimentally. The presence of the chloro- and aniline groups in the target analyte is expected to increase its hydrophobicity compared to the more functionalized albendazole and mebendazole. Fenbendazole, with its phenylthio group, is predicted to be the most retained compound.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard (this compound, Albendazole, Mebendazole, Fenbendazole, and Thiabendazole) into separate 10 mL volumetric flasks. Dissolve the compounds in a small amount of methanol or dimethyl sulfoxide (DMSO) and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
-
Inject the working standard solution six times.
-
Calculate the relative standard deviation (RSD) for the retention time and peak area of each analyte. The RSD should be less than 2%.
-
Determine the tailing factor and theoretical plates for each peak. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.
Data Presentation and Visualization
Chemical Structures of Compared Compounds
Caption: Chemical structures of the target analyte and selected reference standards.
Experimental Workflow for Method Validation
Caption: A typical workflow for the validation of the proposed HPLC method.
Trustworthiness: A Self-Validating System
The proposed HPLC method is designed to be a self-validating system. The inclusion of multiple, structurally diverse benzimidazole standards allows for a continuous assessment of the chromatographic system's performance. Any significant shift in the relative retention times of the standards would indicate a potential issue with the mobile phase composition, column integrity, or instrument performance, prompting a troubleshooting investigation. Furthermore, the use of a diode array detector enables the monitoring of peak purity, ensuring that the analyte peak is not co-eluting with any impurities.
Conclusion
While a dedicated, certified retention time standard for this compound is not commercially available, a robust and reliable HPLC method can be developed and validated using commercially available analytical standards of structurally related benzimidazole compounds. This guide provides a scientifically grounded framework for establishing such a method, including a proposed set of chromatographic conditions, a selection of suitable reference standards, and a clear protocol for method validation. By following these guidelines, researchers, scientists, and drug development professionals can ensure the accurate and precise quantification of this important molecule, thereby enhancing the quality and reliability of their scientific data.
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]
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Fenbendazole-sulfone — Reference Materials for Veterinary Drug Residue Analysis. HPC Standards. [Link]
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Assay and physicochemical characterization of the antiparasitic albendazole. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Determination of Some Physicochemical Properties of Mebendazole with RPLC Method. ResearchGate. [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]
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UV spectra obtained for benzimidazole at pH 2, 5.5, 6.5 and 10 at 25 °C. ResearchGate. [Link]
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Benzimidazole | C7H6N2 | CID 5798 - PubChem. National Center for Biotechnology Information. [Link]
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Assay and physicochemical characterization of the antiparasitic albendazole. SciELO. [Link]
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Fenbendazole | C15H13N3O2S | CID 3334 - PubChem. National Center for Biotechnology Information. [Link]
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Analytical Profile of Mebendazole. ResearchGate. [Link]
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Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
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Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the different concentration of an aqueous solution of CO32- ion (10–1,000 μL, 0.01 M), inset: the relationship between the concentration of CO32- and maximum absorbance at 480 nm. ResearchGate. [Link]
-
Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the different concentration of an aqueous solution of CO32- ion (10–1,000 μL, 0.01 M), inset: the relationship between the concentration of CO32- and maximum absorbance at 480 nm. ResearchGate. [Link]
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A Comprehensive Guide to Fenbendazole for Research & Development. Sanitas Lab. [Link]
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Assay and physicochemical characterization of the antiparasitic albendazole. ResearchGate. [Link]
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Albendazole analytical standard, ≥98% | 54965-21-8. MilliporeSigma. [Link]
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Fenbendazole VETRANAL®, analytical standard | 43210-67-9. MilliporeSigma. [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
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Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Brazilian Journal of Pharmaceutical Sciences. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. [Link]
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Polymorphism Evaluation in Generic Tablets containing Mebendazole by Dissolution Tests. SciELO. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
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Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
For the diligent researcher, the journey of discovery with a novel compound like 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this chlorinated heterocyclic compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.
Understanding the Hazard Profile: A Cautious Approach
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Potential Carcinogenicity: Some chlorinated anilines are suspected of causing cancer.
-
Ecotoxicity: Many chlorinated aromatic compounds are very toxic to aquatic life with long-lasting effects.
Given these potential hazards, a cautious and conservative approach to disposal is paramount. All waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. The following workflow is designed to ensure safety and compliance at every stage.
Figure 1. A flowchart illustrating the key stages for the proper disposal of this compound, from personal protective measures to final collection.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption, which can lead to systemic toxicity. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes of solutions or contact with solid particles. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) department. | To prevent inhalation of the compound, which is a potential route of toxic exposure. |
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[3] For this compound, the following segregation principles must be strictly followed:
-
Chlorinated vs. Non-Chlorinated Waste: This is a critical distinction. Waste containing this compound must be collected in a designated "chlorinated" or "halogenated" waste stream.[4][5] Mixing with non-chlorinated waste can complicate the disposal process and may be a regulatory violation.
-
Solid vs. Liquid Waste: Solid waste, such as the pure compound or contaminated labware (e.g., weighing paper, gloves, pipette tips), should be collected separately from liquid waste (e.g., solutions in organic solvents).[6]
-
Incompatible Chemicals: Avoid mixing this compound with strong oxidizing agents or strong acids in the same waste container to prevent potentially vigorous or exothermic reactions.
Containerization: Secure and Compliant
The choice of waste container is vital for safe storage and transport.
-
Solid Waste:
-
Pure Compound/Grossly Contaminated Items: Collect in a clearly labeled, sealable, and sturdy plastic container.[6] A dedicated container for this specific waste stream is recommended.
-
Lightly Contaminated Labware: Items such as gloves and paper towels can be double-bagged in heavy-duty plastic bags and sealed.[7]
-
-
Liquid Waste:
-
Collect in a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[7]
-
Labeling: Clear and Comprehensive Communication
Accurate and detailed labeling of hazardous waste containers is a legal requirement and a critical safety measure.[3] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., toxic, environmentally hazardous).
Interim Storage: The Satellite Accumulation Area (SAA)
Designate a specific, secure location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[8] This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Equipped with secondary containment (e.g., a tray or tub) to contain any potential leaks.
Waste containers must be kept closed at all times except when adding waste.[8]
Final Disposal: Professional Handling
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Do Not dispose of this compound down the drain or in the regular trash.[3] This is a violation of environmental regulations and poses a significant risk to the environment.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or contacting the EHS office directly.
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite).
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental health. A commitment to proper chemical waste management reflects the highest standards of scientific integrity and professional responsibility.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Stericycle UK. (2025, June 27). What is Chemical Waste & How Is It Disposed?.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- University of Essex. (2022, March 15).
- Sigma-Aldrich. (2026, January 13).
- BASF. (2024, July 24).
- CPAChem. (n.d.).
- Aaron Chemicals. (2024, November 1).
- Fisher Scientific. (n.d.).
- SCION Instruments. (2025, January 21).
Sources
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- 3. What is Chemical Waste & How Is It Disposed? | Stericycle UK [stericycle.co.uk]
- 4. otago.ac.nz [otago.ac.nz]
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- 8. nswai.org [nswai.org]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Comprehensive Safety & Handling Guide: 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
A Senior Application Scientist's Guide to Safe Laboratory Operations
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for this compound. This guide is constructed based on the known hazards of structurally similar compounds, including chlorinated anilines and benzimidazole derivatives. The precautionary principle is applied throughout; this compound should be treated as hazardous until proven otherwise. All laboratory personnel must conduct a site-specific and task-specific risk assessment before beginning work.
Hazard Assessment: Understanding the Risk Profile
The molecular structure of this compound incorporates three key motifs that inform our safety protocol: a chlorinated aromatic ring, an aniline moiety, and a benzimidazole core. Based on data from analogous compounds, we must assume a significant hazard profile.
-
Aniline and Chloroanilines: These compounds are known for their high acute toxicity via oral, dermal, and inhalation routes.[1][2][3] They are readily absorbed through the skin and can cause damage to organs, particularly the blood (methemoglobinemia), through repeated exposure.[1][3] Furthermore, many aniline derivatives are suspected mutagens and carcinogens.[1][2][4]
-
Aromatic Amines & Benzimidazoles: Similar compounds are documented to cause severe skin and eye irritation or damage.[5][6] Skin sensitization is also a common hazard, meaning that repeated contact can lead to an allergic reaction.[1][4]
-
Environmental Hazards: Chloroanilines and related structures are classified as very toxic to aquatic life with long-lasting effects.[1][7] Therefore, preventing any release into the environment is critical.
Given these factors, this compound must be handled as if it is acutely toxic, a skin/eye irritant, a potential sensitizer, a suspected carcinogen/mutagen, and an environmental toxin.
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense. PPE is mandatory to protect against residual risks and in the event of an engineering control failure or accidental spill.
PPE Selection Summary
The following table outlines the minimum required PPE for handling this compound.
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, transfers) | Chemical Splash Goggles | Double Nitrile Gloves or Neoprene/Nitrile outer glove | Flame-Resistant (FR) Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions / Wet Chemistry | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Neoprene/Nitrile outer glove | FR Lab Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Large Spills (>10g) or Aerosol Generation | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl or Viton Gloves | Chemical-Resistant Suit/Coveralls | Required: Full-face respirator with appropriate cartridge (requires prior fit-testing and training) |
| Visitors (No direct handling) | Safety Glasses with Side Shields | N/A | Lab Coat | N/A |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times.[8] Safety glasses offer insufficient protection against splashes.[8] When handling solutions, particularly volumes greater than 50 mL, or performing any operation with a splash risk, a full-face shield must be worn over the chemical splash goggles.[8][9]
-
Hand Protection: Due to the high potential for dermal absorption, robust hand protection is critical. Nitrile gloves are a minimum requirement for incidental contact.[10] For direct handling or extended tasks, double-gloving is mandatory. An effective combination is a standard nitrile glove as the inner layer and a thicker, chemical-resistant outer glove (e.g., neoprene or another nitrile). For chemicals of unknown toxicity, a highly resistant laminate glove (e.g., Silver Shield) worn under a disposable outer glove is a best practice.[9] Always check gloves for pinholes or tears before use and wash hands thoroughly after removal.[5]
-
Body Protection: A flame-resistant (FR) lab coat is required. Ensure the coat is fully buttoned with sleeves rolled down.[10] For procedures involving larger quantities or significant splash potential, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber or PVC.[10] Do not wear shorts or open-toed shoes in the laboratory.[8]
-
Respiratory Protection: All handling of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[4][9] A respirator is not a substitute for engineering controls. Respiratory protection (e.g., an N95 for dusts or a full-face respirator with organic vapor/particulate cartridges) should only be used by trained and fit-tested personnel for emergency situations like a major spill cleanup outside of a fume hood.[9][10]
Operational & Disposal Plans
A self-validating protocol ensures safety at every step. Do not proceed to the next step unless the previous one has been safely completed and verified.
Experimental Workflow & Handling
Caption: Fig 1. Safe Handling & Disposal Workflow
Step-by-Step Guidance:
-
Preparation: Before bringing the chemical into the work area, verify the fume hood has been certified within the last year. Don all required PPE. Cover the work surface in the hood with absorbent, plastic-backed paper.
-
Weighing: To minimize dust, do not weigh the solid directly on a balance pan outside of a hood. Weigh a piece of creased weighing paper, tare the balance, and then carefully add the solid inside the fume hood.
-
Transfers: When adding the solid to a solvent, use a powder funnel. Once the bulk of the powder is transferred, rinse the weighing paper with a small amount of the solvent to ensure all material is collected in the reaction vessel.
-
Cleanup: Wipe down all surfaces, including the outside of the waste containers, with a towel dampened with an appropriate solvent (e.g., isopropanol or ethanol) before finishing work.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill (<1g) inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and decontaminate the area. For any spill outside a fume hood, or a large spill inside, evacuate the area, close the door, and contact your institution's emergency response team. Do not attempt to clean it up without proper training and respiratory protection.[11]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any unused solid compound. Collect in a clearly labeled, sealable container.
-
Liquid Waste: This includes all reaction mixtures and solvent rinses. Collect in a separate, clearly labeled, sealable container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[12][13] Do not dispose of this chemical down the drain or in regular trash.[7][11]
PPE Selection Logic
The choice of PPE is not arbitrary; it is a direct response to the anticipated hazards of a given procedure. The following diagram illustrates the decision-making process for escalating PPE levels.
Caption: Fig 2. Decision Tree for PPE Escalation
References
- BASF. (2024, July 24).
- CymitQuimica. (2024, December 19).
- Fisher Scientific. (2010, May 24).
- University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
- Sigma-Aldrich. (2025, May 20).
- Fisher Scientific. (2023, September 5).
- Sigma-Aldrich.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- University of Washington Environmental Health & Safety.
- Sigma-Aldrich. (2026, January 13).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Asian Journal of Chemistry. (2011, March 5).
- Environmental Health & Safety, University of Colorado Boulder. (2024, August 4). Common Personal Protective Equipment.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet - 2-(1H-benzimidazol-1-ylcarbonyl)aniline.
- ResearchGate. (2025, August 6). (PDF)
- Penta Chemicals. (2025, April 8).
- Beilstein Journal of Organic Chemistry. (2016, November 16).
- Molecules. (2019, August 8). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2018, July 3). Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.
- United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- GOV.UK. (2022, August 15). Aniline - Incident management.
- Pharmacy, Medicines and Poisons Board. GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. download.basf.com [download.basf.com]
- 12. objectstorage.ap-dcc-gazipur-1.oraclecloud15.com [objectstorage.ap-dcc-gazipur-1.oraclecloud15.com]
- 13. medbox.org [medbox.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
